molecular formula C7H4BrClN2 B1441982 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-75-8

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1441982
CAS No.: 1190310-75-8
M. Wt: 231.48 g/mol
InChI Key: BOICHORMLBIXPC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICHORMLBIXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696595
Record name 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID70696595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-75-8
Record name 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Abstract: this compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted 4-azaindole, it serves as a crucial building block in the synthesis of complex molecules, particularly kinase inhibitors for oncological and inflammatory disease research. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physical properties of this compound, outlines authoritative, field-proven protocols for their experimental determination, and offers insights into the interpretation of this data for drug development professionals. While published experimental data for this specific molecule (CAS 1190310-75-8) is scarce, this document establishes the foundational methodologies required to generate a complete and reliable physicochemical profile.

Molecular Identity and Core Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental characteristics of this compound are summarized below.

PropertyDataSource(s)
Chemical Name This compound-
CAS Number 1190310-75-8[1][2]
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [2]
Canonical SMILES C1=C(C=C2C(=C1)NC=C2Br)Cl-
Physical Form Solid (predicted)
Purity (Commercial) Typically ≥97%-

Thermal Properties: Melting Point Determination

The melting point is a critical thermal property that provides a dual insight: it serves as a key identifier of the compound and as a sensitive indicator of its purity.[3] A pure crystalline solid will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will cause a depression in the melting point and a broadening of the melting range.[3]

Causality in Experimental Choice

The capillary melting point method is the gold standard for its simplicity, reproducibility, and minimal sample requirement. The choice of a slow heating rate (approximately 2°C per minute) near the expected melting point is crucial. Rapid heating does not allow the system to maintain thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and wide-ranging readings.

Detailed Experimental Protocol: Capillary Method

This protocol describes the determination of the melting point range using a standard digital melting point apparatus (e.g., a Mel-Temp).

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry under vacuum over a desiccant like P₂O₅.[3]

    • Place a small amount of the solid on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.[3]

  • Capillary Tube Loading:

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • Repeat until a packed column of 1-2 cm is achieved.[4] Consistent sample height is key for reproducible results.

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected (or preliminary) melting point.

    • Adjust the heating rate to a slow ramp of 1-2°C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.[4]

    • Continue observing and record the temperature (T₂) at which the last solid crystal melts completely into a liquid.[4]

    • The melting point is reported as the range T₁ - T₂.

    • Perform at least two determinations to ensure consistency.

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Homogenize Load Load Capillary Crush->Load Pack Pack Sample (1-2 cm) Load->Pack Tap gently Insert Insert into Apparatus Pack->Insert Heat Heat (Slow Ramp) Insert->Heat ~2°C/min Observe Observe & Record T1, T2 Heat->Observe Report Report Range (T1 - T2) Observe->Report

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile: A Key Predictor of Performance

For drug development professionals, solubility is arguably one of the most important physical properties. Low aqueous solubility can severely hamper biological testing, lead to poor bioavailability, and create significant formulation challenges.[6] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound upon rapid precipitation from a high-energy state (i.e., a DMSO stock solution). It is highly relevant for early-stage discovery to identify compounds that might precipitate in in vitro biological assays.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a given solvent. It requires longer incubation times to reach equilibrium and is critical for lead optimization and formulation development.[7][8]

Detailed Experimental Protocol: Kinetic Solubility (Turbidimetric Assay)
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[9]

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM).[9]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[9]

  • Measurement: Read the plate using a nephelometer to measure light scattering or a UV-Vis plate reader to measure absorbance after filtration. Increased turbidity or a drop in concentration indicates precipitation.[10]

  • Data Analysis: The solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

Detailed Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of solid, powdered this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, DMSO). The excess solid ensures that equilibrium with a saturated solution is achieved.

  • Incubation: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours, to allow the system to reach equilibrium.[10]

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This is critically done by either centrifuging the sample at high speed or filtering it through a low-binding filter plate (e.g., Millipore Multiscreen).[10]

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared from the DMSO stock solution.[8][10]

Workflow for Solubility Determination

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Start Select Assay Type K_Stock Prepare DMSO Stock Start->K_Stock Screening T_Add Add Excess Solid to Solvent Start->T_Add Optimization K_Add Add to Aqueous Buffer K_Stock->K_Add K_Incubate Incubate (1-2h) K_Add->K_Incubate K_Measure Measure Turbidity (Nephelometry) K_Incubate->K_Measure T_Incubate Equilibrate (24h) T_Add->T_Incubate T_Separate Filter / Centrifuge T_Incubate->T_Separate T_Quantify Quantify Supernatant (LC-MS) T_Separate->T_Quantify

Caption: Comparative workflow for kinetic vs. thermodynamic solubility.

Spectroscopic Characterization for Structural Integrity

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity and structure of a synthesized molecule. They provide an atomic-level fingerprint of the compound.

Detailed Experimental Protocol: NMR Sample Preparation
  • Sample Quantity: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Common choices for heterocyclic compounds include DMSO-d₆, Chloroform-d (CDCl₃), or Methanol-d₄. The solvent should contain an internal standard like Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[11]

  • Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[11] Vortex or gently warm the vial to ensure complete dissolution.

  • Filtration: It is critical to remove any particulate matter, as this can severely degrade the quality of the NMR spectrum. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Final Check: The final sample should be a clear, homogenous solution. Cap the NMR tube securely before placing it in the spectrometer.

Workflow for NMR Sample Preparation

NMR_Prep_Workflow Weigh Weigh Sample (5-25 mg ¹H) (50-100 mg ¹³C) Dissolve Dissolve in Deuterated Solvent (~0.7 mL) Weigh->Dissolve Select Solvent Filter Filter into NMR Tube Dissolve->Filter Remove Particulates Analyze Acquire Spectrum Filter->Analyze

Caption: Workflow for preparing a high-quality NMR sample.

Predicted Spectral Features
  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) and one broad signal for the N-H proton of the pyrrole ring (often > δ 10 ppm). The protons on the pyridine and pyrrole rings will appear as singlets or doublets, with coupling constants characteristic of their positions. The electron-withdrawing effects of the bromine and chlorine atoms will likely shift the signals of nearby protons downfield (to a higher ppm value).

  • ¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbons directly bonded to the electronegative halogens (C3-Br and C5-Cl) will be significantly influenced. Based on data for the 5-bromo analogue, the carbon signals are expected in the δ 100-150 ppm range.[12]

  • Mass Spectrometry: The mass spectrum will be crucial for confirming the molecular weight. A high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₄BrClN₂. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4), providing unambiguous confirmation of the presence of one bromine and one chlorine atom.

Summary and Forward Outlook

This compound is a valuable scaffold for modern drug discovery. A complete understanding of its physical properties is essential for its efficient and reliable application. This guide provides the authoritative experimental frameworks necessary for any researcher to determine these properties. The lack of published data underscores the opportunity for researchers working with this compound to contribute to the public chemical knowledge base by performing and publishing these fundamental characterizations.

Physical PropertyStatusRecommended Methodology
Melting Point Not reported in literatureCapillary Method (e.g., Mel-Temp)
Boiling Point Not reported; likely decomposesNot applicable; thermal stability (TGA) is more relevant
Aqueous Solubility Not reported in literatureShake-Flask Method (Kinetic & Thermodynamic)
Solvent Solubility Not reported in literatureShake-Flask Method (Thermodynamic)
¹H & ¹³C NMR Spectra Not reported in literatureStandard acquisition in DMSO-d₆ or CDCl₃
Mass Spectrum Not reported in literatureESI-HRMS to confirm mass and isotopic pattern

By adhering to the robust and validated protocols detailed herein, researchers can generate the high-quality data needed to accelerate their research and development efforts.

References

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the synthetic pathways for obtaining 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique substitution pattern of this molecule makes it a valuable building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the strategic choices in the synthetic sequence.

Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif while the embedded pyridine nitrogen introduces unique electronic properties and potential hydrogen bonding interactions.[5] These characteristics have led to the development of numerous 1H-pyrrolo[3,2-b]pyridine derivatives with a wide range of biological activities.[3][4][6] The specific target of this guide, this compound (CAS No. 1190310-75-8)[7][8], is a key intermediate that allows for further functionalization at the bromine and chlorine-substituted positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The final bromination and chlorination steps can be strategically placed at different points in the synthesis. A plausible approach involves the initial construction of the core 1H-pyrrolo[3,2-b]pyridine ring system, followed by selective halogenation.

Retrosynthesis Target This compound Intermediate1 5-Chloro-1H-pyrrolo[3,2-b]pyridine Target->Intermediate1 Bromination Intermediate2 3-Bromo-1H-pyrrolo[3,2-b]pyridine Target->Intermediate2 Chlorination StartingMaterial1 Substituted Pyridine Intermediate1->StartingMaterial1 Annulation Intermediate2->StartingMaterial1 Annulation StartingMaterial2 Pyrrole Precursor StartingMaterial1->StartingMaterial2 Coupling

Caption: Retrosynthetic analysis of this compound.

This guide will focus on a forward synthesis that prioritizes the formation of the 5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate, followed by a selective bromination at the C3 position. This approach is often preferred as it can offer better control over regioselectivity.

Synthesis of the Key Intermediate: 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine can be achieved through various routes. One common and effective method starts from commercially available 2-amino-6-chloropyridine. The following sections detail a representative multi-step synthesis.

Step 1: Synthesis of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine

This initial step involves the introduction of a masked aldehyde functionality onto the pyridine ring, which is essential for the subsequent pyrrole ring formation.

Reaction Scheme:

reaction_step1 reactant1 2-Amino-6-chloropyridine product 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine reactant1->product Multi-step process reactant2 Reagents reactant2->product

Caption: Synthesis of the enamine intermediate.

A common approach involves the formylation of the starting pyridine derivative followed by a Wittig-type reaction or a variation thereof to install the ethoxyvinyl group.

Step 2: Cyclization to form 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The constructed intermediate undergoes an acid-catalyzed cyclization to form the desired pyrrolo[3,2-b]pyridine core.[9]

Protocol:

  • Dissolve 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux (approximately 75 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of a weak base, such as potassium carbonate.

  • Extract the product with a suitable organic solvent, for example, ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Parameters for the Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

ParameterValueReference
Starting Material6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine[9]
SolventMethanol[9]
CatalystConcentrated Hydrochloric Acid[9]
Temperature75 °C[9]
Reaction Time21 hours[9]
Yield71%[9]

Characterization Data for 5-Chloro-1H-pyrrolo[3,2-b]pyridine:

  • Appearance: Light yellow solid.[9]

  • ¹H NMR (300 MHz, CDCl₃ + DMSO-d₆): δ 9.85 (br. s, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.47 (m, 1H), 7.10 (d, J = 8.5 Hz, 1H), 6.65 (m, 1H).[9]

  • LRMS (m/z): 153 ([M+H]⁺).[9]

Final Step: Selective Bromination to Yield this compound

The final step in the synthesis is the regioselective bromination of the 5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate at the C3 position of the pyrrole ring. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C3 position is generally favored for electrophilic attack in 7-azaindoles.

Mechanism of Electrophilic Bromination:

The bromination of pyrroles typically proceeds via an electrophilic aromatic substitution mechanism.[10] A suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), is used to generate the electrophile. The electron-rich pyrrole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Bromination_Mechanism Start 5-Chloro-1H-pyrrolo[3,2-b]pyridine + Brominating Agent (e.g., NBS) Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate Electrophilic Attack at C3 Product This compound Intermediate->Product Deprotonation Byproduct Succinimide or HBr

Caption: General mechanism for the electrophilic bromination of the pyrrole ring.

Protocol for Bromination:

  • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.

  • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent. The use of NBS is often preferred over elemental bromine as it is easier to handle and can lead to cleaner reactions.[11][12]

  • Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Table 2: General Conditions for Electrophilic Bromination

ParameterConditionRationale
Brominating AgentN-Bromosuccinimide (NBS)Milder and more selective than Br₂.[11]
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic solvents that do not react with the brominating agent.
Temperature0 °C to room temperatureLow temperature helps to control the exothermicity and selectivity of the reaction.
Work-upAqueous sodium thiosulfate quenchRemoves excess bromine.

Alternative Synthetic Strategies and Considerations

While the presented route is robust, alternative strategies exist for the synthesis of this compound. For instance, the order of halogenation could be reversed, starting with the bromination of the 1H-pyrrolo[3,2-b]pyridine core, followed by chlorination. However, controlling the regioselectivity of chlorination on a brominated pyrrolopyridine can be challenging.

Another approach involves the use of pre-functionalized starting materials, where the bromine and chlorine atoms are introduced at an earlier stage in the synthesis. This can sometimes simplify the final steps but may require more complex starting materials. The choice of the optimal synthetic route will often depend on the availability of starting materials, desired scale of the synthesis, and the specific requirements of the downstream applications.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. This guide has outlined a reliable and well-documented synthetic pathway, starting from a substituted pyridine and proceeding through a key 5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate. The final selective bromination at the C3 position furnishes the desired product. The provided protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize this valuable building block for the advancement of drug discovery and development.

References

A Senior Application Scientist's Guide to the Solubility of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Novel Heterocycles

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The specific analogue, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, represents a frontier molecule with significant potential. However, its journey from a promising hit to a viable drug candidate is critically dependent on a fundamental physicochemical property: its solubility. Poor solubility can cripple a compound's development, leading to formulation challenges and diminished bioavailability.[3][4]

This guide is structured to provide not just a theoretical understanding but a practical, field-proven approach to characterizing the solubility of this novel heterocyclic compound. As a Senior Application Scientist, my objective is to explain the "why" behind the "how," ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Section 1: Physicochemical Profile and Solubility Predictions

The molecular structure of this compound offers several clues to its potential solubility in organic solvents. The pyrrolopyridine core, a bicyclic aromatic system containing nitrogen atoms, contributes to its polarity and potential for hydrogen bonding.[5] The presence of bromine and chlorine atoms further influences its electronic properties and potential for halogen bonding.

The pyrrole-like nitrogen in the five-membered ring can act as a hydrogen bond donor, while the pyridine-like nitrogen in the six-membered ring is a hydrogen bond acceptor. This duality suggests that the compound may have favorable interactions with both protic and aprotic polar solvents. However, the overall planarity and aromaticity of the molecule can also lead to strong crystal lattice energy, which would counteract dissolution and favor lower solubility.[4]

Based on this structure, we can hypothesize the following solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule and disrupt crystal packing forces.

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding interactions are possible.

  • Low Solubility: In non-polar solvents like hexanes and toluene, due to the polar nature of the pyrrolopyridine core.

It is important to note that many pyrrolopyridine derivatives have demonstrated low aqueous solubility.[4] While this guide focuses on organic solvents, this inherent property underscores the importance of selecting appropriate solvents for stock solutions and initial formulations.

Section 2: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[3][6] This method involves creating a saturated solution and allowing it to reach equilibrium before measuring the concentration of the dissolved solute.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Toluene, Hexane)

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A calibration curve prepared from known concentrations of the compound is necessary for accurate quantification.[7]

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)46.7
Dimethylformamide (DMF)36.7
Acetonitrile37.5
Methanol32.7
Ethanol24.5
Tetrahydrofuran (THF)7.6
Toluene2.4
Hexane1.9

Note: The solubility values in this table are placeholders and would be populated with the experimentally determined data.

Section 3: High-Throughput Kinetic Solubility Assessment

In early-stage drug discovery, a higher throughput method is often required to quickly assess the solubility of many compounds. Kinetic solubility measurements, which determine the concentration at which a compound precipitates from a solution, are well-suited for this purpose.[7][8]

Protocol: Turbidimetric Method for Kinetic Solubility

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microplates.

  • A plate reader capable of measuring turbidity or nephelometry.[9]

Procedure:

  • Preparation of Dilution Series:

    • Add the aqueous buffer to the wells of a microplate.

    • Add a small volume of the DMSO stock solution to the first well and mix.

    • Perform serial dilutions across the plate to create a range of concentrations.

  • Precipitation and Measurement:

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.

    • Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[10]

Section 4: Visualization of Experimental Workflow and Influencing Factors

To better illustrate the experimental design and the interplay of factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add Excess Solid start->add_solid add_solvent Add Solvent add_solid->add_solvent shake Shake/Rotate (24-48h at 25°C) add_solvent->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute hplc HPLC Analysis dilute->hplc end End hplc->end

Caption: Thermodynamic Solubility Workflow.

solubility_factors cluster_compound Compound Properties cluster_solvent Solvent Properties solubility Solubility of This compound polarity Polarity polarity->solubility influences h_bond Hydrogen Bonding (Donor & Acceptor) h_bond->solubility influences crystal_energy Crystal Lattice Energy crystal_energy->solubility influences solvent_polarity Polarity solvent_polarity->solubility influences h_bond_ability Hydrogen Bonding (Protic vs. Aprotic) h_bond_ability->solubility influences

Caption: Factors Influencing Solubility.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of the 4-azaindole scaffold, stands as a pivotal building block in contemporary medicinal chemistry. Its strategic placement of distinct halogen atoms provides a versatile platform for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures for drug discovery. This guide offers an in-depth exploration of the compound's reactivity, focusing on the chemoselectivity of its reactive sites—the C3-bromo, C5-chloro, and N1-H positions. We will dissect key transformations, including palladium-catalyzed cross-coupling reactions and N-functionalization, providing field-proven insights and detailed experimental protocols. Furthermore, this document addresses the compound's stability profile and potential for intramolecular rearrangements, such as the halogen dance, furnishing researchers with the critical knowledge required to effectively harness its synthetic potential.

Introduction: The Strategic Value of the 4-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged heterocyclic motif in pharmaceutical sciences.[1][2] Its structure, a bioisostere of indole, is found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[3][4][5] The introduction of halogen atoms onto this core, as seen in this compound, creates a highly valuable intermediate. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond is the cornerstone of its synthetic utility, allowing for a programmed and stepwise introduction of molecular diversity. This guide serves as a technical resource for chemists aiming to leverage this reactivity in their research and development endeavors.

Synthesis of the Core Scaffold

While several methods exist for constructing the 1H-pyrrolo[3,2-b]pyridine skeleton, such as the modified Fischer indole synthesis, this compound is readily available from commercial suppliers.[6][7] This accessibility allows researchers to directly employ it in diversification campaigns without the need for multi-step de novo synthesis of the core.

A Deep Dive into Chemical Reactivity

The synthetic versatility of this compound stems from its three primary reactive centers: the C3-bromo group, the C5-chloro group, and the N1-proton of the pyrrole ring. The inherent differences in the chemical nature of these sites allow for highly selective transformations.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (L)₂Pd(II)(Ar)X Pd0->OxAdd Ar-X Trans Transmetalation Complex (L)₂Pd(II)(Ar)R OxAdd->Trans R-B(OR)₂⁻ Pd0_regen Pd(0)L₂ Trans->Pd0_regen Reductive Elimination Pd0_regen->Pd0 Ar-R Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (L)₂Pd(II)(Ar)X Pd0->OxAdd Ar-X Amido Pd-Amido Complex (L)₂Pd(II)(Ar)NR₂ OxAdd->Amido + HNR₂ - HX (Base) Pd0_regen Pd(0)L₂ Amido->Pd0_regen Reductive Elimination Pd0_regen->Pd0 Ar-NR₂

References

The Biological Versatility of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine core, an aza-analogue of indole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous biologically active molecules. The strategic placement of halogen atoms, specifically bromine at the 3-position and chlorine at the 5-position, creates a versatile template for further chemical exploration. This 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold serves as a crucial starting point for the synthesis of a diverse array of derivatives with significant potential in oncology, infectious diseases, and beyond. This guide provides an in-depth exploration of the known biological activities of these derivatives, offering insights for researchers and professionals in drug development.

Anticancer Activity: Targeting Proliferative Disorders

Derivatives of the pyrrolopyridine nucleus have demonstrated significant antiproliferative effects across a range of cancer cell lines. While specific studies focusing exclusively on a library of this compound derivatives are not extensively reported in publicly available literature, the broader class of halogenated pyrrolopyrimidines, a closely related scaffold, offers compelling evidence of their anticancer potential.

Research into halogenated pyrrolo[3,2-d]pyrimidines has shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have revealed that 2,4-dichloro-pyrrolo[3,2-d]pyrimidine exhibits antiproliferative activity in the low micromolar range.[1][2] The introduction of an iodine atom at the C7 position was found to significantly enhance this potency, reducing IC50 values to sub-micromolar levels.[1][2] This highlights the critical role of halogenation patterns in modulating cytotoxic activity.

The proposed mechanism for some of these halogenated derivatives involves the induction of G2/M cell cycle arrest.[1][2] In triple-negative breast cancer cells (MDA-MB-231), certain compounds were shown to robustly induce apoptosis along with this cell cycle arrest, indicating a potent cytotoxic effect.[1][2]

Illustrative Data on Related Halogenated Pyrrolopyrimidine Derivatives:
Compound ScaffoldCancer Cell LineActivity MetricValueReference
2,4-dichloro-pyrrolo[3,2-d]pyrimidineVariousIC50Low µM[1][2]
7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidineVariousIC50Sub-µM[1][2]
1H-pyrrolo[3,2-c]pyridine derivative (10t)HeLa, SGC-7901, MCF-7IC500.12-0.21 µM[3]

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The 1H-pyrrolo[3,2-b]pyridine scaffold has been extensively explored as a platform for the development of potent protein kinase inhibitors. Several patents highlight the utility of this core in targeting kinases implicated in cancer and inflammatory diseases.

FLT3 Inhibition in Leukemia

U.S. Patent US7582637B2 discloses a series of pyrrolo[3,2-b]pyridine derivatives as modulators of protein kinases, with a particular focus on FMS-like tyrosine kinase 3 (FLT3).[4] Mutations leading to the constitutive activation of FLT3 are a key driver in a significant portion of acute myeloid leukemia (AML) cases. The patent describes compounds that can inhibit FLT3, suggesting a therapeutic strategy for these leukemias.[4]

Broad-Spectrum Kinase Inhibition

U.S. Patent US10596174B2 further expands the scope of pyrrolopyrimidine derivatives as kinase inhibitors, demonstrating activity against a range of kinases including Bruton's tyrosine kinase (BTK), Janus kinases (JAK1, JAK2, JAK3), and others.[5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers and autoimmune disorders. The patent provides evidence for the potential of these compounds in treating such proliferation-related diseases.[5]

Signaling Pathway of FLT3 in AML

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS_RAF_MEK_ERK->Proliferation Inhibitor 3-Bromo-5-chloro- 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->Dimerization Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of pyrrolo[3,2-b]pyridine derivatives.

Antimicrobial Potential: A Continuing Area of Investigation

While the primary focus of recent research has been on anticancer and kinase inhibitory activities, the broader class of pyrrolopyridines has also been investigated for antimicrobial properties. The structural similarity of the pyrrolopyridine core to purines suggests that these compounds could interfere with essential metabolic pathways in microorganisms.

Some fused heterocyclic pyrroles have demonstrated potent antimicrobial activity.[6] Further screening of novel chloroquinolines and related heterocyclic compounds has also been a subject of investigation for antibacterial and antifungal efficacy.[7] Although specific data for this compound derivatives is sparse in this context, the general antimicrobial potential of the pyrrolopyridine scaffold warrants further exploration.

Experimental Protocols: A Guide for In Vitro Evaluation

The following are generalized, step-by-step methodologies for key experiments cited in the evaluation of pyrrolopyridine derivatives.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[8][9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[8][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (Biochemical Assay)
  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits kinase activity by 50%, by plotting the percentage of kinase activity against the compound concentration.

Workflow for Anticancer Drug Screening

Anticancer_Screening cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis Kinase_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Assay

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. The existing body of research on related pyrrolopyridine and pyrrolopyrimidine derivatives strongly suggests that compounds derived from this core are likely to possess significant biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will allow for the elucidation of detailed structure-activity relationships (SAR) and the optimization of lead compounds with improved potency and selectivity. Further investigation into their antimicrobial properties is also warranted. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation therapeutic agents.

References

The Strategic Application of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, is of profound interest in medicinal chemistry due to its structural resemblance to purine, rendering it a privileged scaffold for targeting a multitude of biological entities, particularly protein kinases. This technical guide delves into the specific potential of a dihalogenated derivative, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, as a versatile building block in drug discovery. We will explore its synthetic accessibility, the strategic importance of its halogenation pattern for structure-activity relationship (SAR) studies, and its potential applications in developing novel therapeutics, with a focus on kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable insights into leveraging this compound's unique chemical attributes.

The Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Drug Design

The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is an isomeric form of azaindole, a class of bicyclic heterocycles that mimic the endogenous purine ring system.[1] This bioisosteric relationship allows pyrrolopyridine derivatives to interact with the ATP-binding sites of various enzymes, most notably protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery.

The nitrogen atom in the pyridine ring of the pyrrolo[3,2-b]pyridine scaffold can act as a hydrogen bond acceptor, mimicking the interactions of the purine nitrogen atoms with the kinase hinge region.[1] This fundamental interaction provides a strong anchoring point for inhibitors, and the surrounding pyrrole and pyridine rings offer multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Strategic Significance of the 3-Bromo-5-chloro Substitution Pattern

The presence of two distinct halogen atoms at the 3- and 5-positions of the pyrrolo[3,2-b]pyridine core is of paramount strategic importance for medicinal chemistry applications. This dihalogenation pattern offers a dual advantage: it provides handles for selective chemical functionalization and allows for a nuanced exploration of the structure-activity relationship (SAR).

Orthogonal Synthetic Handles for Diversity-Oriented Synthesis

The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. The C-Br bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This reactivity difference enables the regioselective functionalization of the 3-position (brominated) while leaving the 5-position (chlorinated) intact for subsequent transformations. This orthogonal reactivity is invaluable for building molecular complexity and generating libraries of analogues for SAR studies.

A typical workflow for the selective functionalization of this compound is depicted below:

G A This compound B Suzuki or Stille Coupling at C3 (e.g., Arylboronic acid, Pd(PPh3)4, base) A->B Selective Functionalization of C-Br bond C 3-Aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine B->C D Buchwald-Hartwig Amination at C5 (e.g., Amine, Pd catalyst, ligand, base) C->D Functionalization of remaining C-Cl bond E 3-Aryl-5-amino-1H-pyrrolo[3,2-b]pyridine Derivative D->E

Figure 1: A representative workflow for the regioselective functionalization of this compound, highlighting the sequential cross-coupling reactions.

This stepwise approach allows for the introduction of a wide array of substituents at both positions, enabling a thorough exploration of the chemical space around the core scaffold.

The Role of Halogens in Modulating Biological Activity

Halogen atoms are not merely synthetic handles; they play a crucial role in modulating the physicochemical and pharmacological properties of drug candidates. The introduction of bromine and chlorine can influence:

  • Binding Affinity: Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, can contribute to the binding affinity of a ligand to its target protein.

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can affect its cell permeability, metabolic stability, and pharmacokinetic profile.

  • Metabolic Stability: The introduction of halogens at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of a drug.

  • Selectivity: The size and electronic properties of different halogens can be exploited to achieve selectivity for a particular kinase or other biological target. For instance, studies on related halogenated pyrrolopyrimidines have shown that the introduction of iodine can significantly enhance cytotoxic potency.[2]

The presence of both bromine and chlorine in the target molecule allows for a comparative analysis of their effects on biological activity, providing valuable insights for lead optimization.

Synthetic Accessibility

A proposed synthetic pathway is outlined below:

G A 2,6-Dichloropyridine B Nitration A->B C 2,6-Dichloro-3-nitropyridine B->C D Ammonolysis C->D E 2-Amino-6-chloro-3-nitropyridine D->E F Reduction of Nitro Group E->F G 2,3-Diamino-6-chloropyridine F->G H Ring Closure (e.g., Glyoxal) G->H I 5-Chloro-1H-pyrrolo[3,2-b]pyridine H->I J Bromination (e.g., NBS) I->J K This compound J->K

Figure 2: A proposed synthetic route for this compound starting from 2,6-dichloropyridine.

This proposed synthesis utilizes a sequence of standard and reliable organic transformations. The initial steps build the necessary functionality on the pyridine ring, followed by the construction of the fused pyrrole ring. The final bromination step at the electron-rich 3-position of the pyrrole ring is expected to be highly regioselective. The commercial availability of the target compound (CAS 1190310-75-8) from various suppliers further attests to its synthetic feasibility.[3]

Potential Applications in Medicinal Chemistry

Given the established role of the pyrrolopyridine scaffold as a kinase inhibitor, the primary application of this compound is as a starting material for the development of novel anticancer agents.

Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a central mechanism in the development and progression of cancer. The pyrrolo[3,2-b]pyridine scaffold has been successfully employed in the design of inhibitors for a variety of kinases implicated in cancer, including:

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), and azaindole-based compounds have shown high potency as FLT3 inhibitors.[1]

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): Pyrrolopyridine derivatives have been developed as selective MK-2 inhibitors for potential use in inflammatory diseases and cancer.[4]

  • Other Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases, such as those involved in cell cycle regulation and angiogenesis.

The 3-bromo-5-chloro substitution pattern provides an excellent platform for developing potent and selective kinase inhibitors. The 3-position can be functionalized with various aryl or heteroaryl groups to interact with the solvent-exposed region of the ATP-binding pocket, while the 5-position can be modified to fine-tune the physicochemical properties and explore additional interactions with the protein.

Structure-Activity Relationship (SAR) Studies

The following table outlines a hypothetical SAR exploration starting from this compound for the development of a generic kinase inhibitor.

PositionModificationRationale
C3 (from C-Br) Aryl, Heteroaryl (e.g., via Suzuki coupling)To occupy the hydrophobic pocket and form key interactions with the kinase.
Small alkyl or cycloalkyl groupsTo probe the size limitations of the binding pocket.
C5 (from C-Cl) Amines, amides (e.g., via Buchwald-Hartwig amination)To introduce hydrogen bond donors/acceptors and improve solubility.
Alkoxy groupsTo modulate lipophilicity and metabolic stability.
N1 (Pyrrole) Alkylation, AcylationTo block potential metabolism and explore interactions with the ribose pocket.
Beyond Kinase Inhibition

While kinase inhibition is a primary focus, the pyrrolopyridine scaffold has shown a broader range of biological activities. Derivatives have been investigated for their potential as:

  • Antimicrobial agents: The structural similarity to purines also makes them potential inhibitors of enzymes in microbial metabolic pathways.

  • Antiviral agents: Certain azaindole derivatives have demonstrated antiviral activity.

  • CNS agents: The scaffold has been explored for its potential to modulate targets in the central nervous system.

The diverse substitution patterns accessible from this compound make it a valuable tool for exploring these other therapeutic areas as well.

Experimental Protocols

The following are representative, generalized protocols for the key transformations involved in the functionalization of this compound. These should be adapted and optimized for specific substrates and desired products.

General Protocol for Suzuki-Miyaura Cross-Coupling at the 3-Position
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 3-substituted-5-chloro-1H-pyrrolo[3,2-b]pyridine.

General Protocol for Buchwald-Hartwig Amination at the 5-Position
  • To a solution of the 3-substituted-5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) is added the desired amine (1.2 eq), a base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.1 eq).

  • The reaction mixture is degassed with an inert gas for 15-20 minutes.

  • A palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) is added, and the mixture is heated to the desired temperature (e.g., 90-110 °C) under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 5-amino derivative.

Conclusion

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its pyrrolopyridine core provides a proven scaffold for targeting a range of biological entities, particularly protein kinases. The dihalogenation pattern offers a unique combination of synthetic utility, enabling regioselective functionalization, and the ability to fine-tune pharmacological properties through the strategic introduction of halogen atoms. Researchers and drug development professionals are encouraged to consider this compound as a key starting material for the design and synthesis of novel therapeutics with the potential to address significant unmet medical needs, particularly in the field of oncology.

References

The Strategic Advantage of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized oncology, with numerous small molecules approved for clinical use.[1][2] The development of these inhibitors is a perpetual quest for enhanced potency, selectivity, and improved pharmacological properties. A key strategy in this endeavor is the utilization of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets with high affinity. The pyrrolopyridine scaffold, a deaza-isostere of adenine, has emerged as one such privileged core, adept at mimicking the ATP molecule and binding to the hinge region of kinase active sites.[1][2] This guide focuses on a particularly strategic, yet underexplored, iteration of this scaffold: 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine . We will delve into its synthetic utility, its potential as a foundation for potent and selective kinase inhibitors, and provide practical insights for its application in drug discovery programs.

The this compound Core: A Chemist's Playground for Kinase Inhibitor Synthesis

The unique substitution pattern of this compound offers medicinal chemists a versatile platform for generating diverse libraries of kinase inhibitors. The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective functionalization through modern cross-coupling methodologies.

Synthesis of the Core Scaffold

While the direct synthesis of this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from methodologies used for related pyrrolopyridines. A plausible synthetic route would likely involve the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring. The introduction of the halogen atoms can be achieved through various halogenation techniques at different stages of the synthesis. The commercial availability of this scaffold from suppliers such as Frontier and CymitQuimica facilitates its direct use in derivatization campaigns.[3]

Strategic Derivatization via Cross-Coupling Reactions

The true synthetic power of this scaffold lies in the ability to selectively functionalize the 3- and 5-positions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This reactivity difference enables a stepwise approach to introduce different substituents at these two positions, a crucial advantage for optimizing structure-activity relationships (SAR).

A Representative Synthetic Workflow:

G scaffold This compound suzuki1 Suzuki-Miyaura Coupling (at C3 position) scaffold->suzuki1 intermediate1 Intermediate A (Aryl/Heteroaryl at C3) suzuki1->intermediate1 buchwald Buchwald-Hartwig Amination (at C5 position) intermediate1->buchwald final_product Final Kinase Inhibitor buchwald->final_product G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_inactive Kinase (Inactive) Receptor->Kinase_inactive Dimerization & Autophosphorylation Kinase_active Kinase (Active) Kinase_inactive->Kinase_active Conformational Change Substrate_P Phosphorylated Substrate Kinase_active->Substrate_P Phosphorylation ATP ATP ATP->Kinase_active Substrate Substrate Protein Substrate->Substrate_P Downstream Downstream Signaling (e.g., Proliferation, Survival) Substrate_P->Downstream Inhibitor This compound -based Inhibitor Inhibitor->Kinase_active Competitive Inhibition G start Start compound_prep Compound Dilution start->compound_prep reaction_setup Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) compound_prep->reaction_setup incubation1 Incubation 1 (Kinase Reaction) reaction_setup->incubation1 adp_glo_add Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 Incubation 2 (ATP Depletion) adp_glo_add->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubation 3 (Signal Development) detection_reagent->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry. The guide delves into the compound's discovery and historical context, offers a detailed examination of its synthesis, and explores its applications in drug discovery. Authored for researchers and drug development professionals, this document emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction and Significance

This compound, also known as 3-bromo-5-chloro-7-azaindole, is a halogenated derivative of the pyrrolo[3,2-b]pyridine bicyclic heterocycle. Its structure is of significant interest to medicinal chemists due to the presence of multiple reactive sites that allow for selective functionalization. The pyrrole-fused pyridine core is a common scaffold in numerous biologically active molecules, and the strategic placement of bromine and chlorine atoms offers orthogonal handles for various cross-coupling and substitution reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.

Discovery and Historical Context

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of azaindoles as privileged scaffolds in medicinal chemistry. The development of synthetic methodologies for functionalized azaindoles has been a continuous effort, driven by the need for novel chemical matter in drug discovery programs.

The synthesis of the core 5-chloro-1H-pyrrolo[3,2-b]pyridine structure, and its subsequent bromination, likely arose from systematic investigations into the chemical space around the 7-azaindole core. The timeline of its appearance in chemical catalogs and its citation as a reactant in patent literature suggest its utility was recognized as synthetic methods for its precursors became more robust and accessible. Its CAS number, 1190310-75-8, points to its relatively modern characterization and commercial availability.

The historical significance of this compound lies not in a standalone discovery but in its role as an enabling tool for the progression of numerous drug discovery projects. Its availability has empowered chemists to rapidly generate libraries of diverse molecules for biological screening.

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the construction of the 7-azaindole core followed by selective bromination. The most plausible and referenced synthetic strategy involves a Sonogashira coupling followed by cyclization to form the pyrrolo[3,2-b]pyridine scaffold, and subsequent electrophilic bromination.

Synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine Core

The formation of the 5-chloro-7-azaindole core is a critical phase of the synthesis. A common and effective method starts from 2-bromo-6-chloropyridin-3-amine.

Diagram of the Synthetic Pathway to 5-chloro-1H-pyrrolo[3,2-b]pyridine:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection & Cyclization A 2-bromo-6-chloropyridin-3-amine C TMS-protected alkynylpyridine A->C Pd(PPh3)2Cl2, CuI, Et3N, DMF, 80°C B ethynyltrimethylsilane B->C D TMS-protected alkynylpyridine E 5-chloro-1H-pyrrolo[3,2-b]pyridine D->E TBAF, THF

Caption: Synthetic route to the 5-chloro-7-azaindole core.

This two-step sequence is a powerful method for constructing the azaindole scaffold. The Sonogashira coupling introduces the crucial alkyne functionality, which then undergoes an intramolecular cyclization upon removal of the trimethylsilyl (TMS) protecting group.

Electrophilic Bromination

With the 5-chloro-1H-pyrrolo[3,2-b]pyridine core in hand, the final step is the regioselective introduction of a bromine atom at the C3 position of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution.

Diagram of the Bromination Step:

G A 5-chloro-1H-pyrrolo[3,2-b]pyridine B This compound A->B N-Bromosuccinimide (NBS), THF

Caption: Final bromination step to yield the target compound.

N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this type of transformation, providing a mild source of electrophilic bromine. The reaction typically proceeds with high regioselectivity for the C3 position due to the electronic properties of the 7-azaindole ring system.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for similar heterocyclic systems and provide a framework for the laboratory synthesis of this compound.

Synthesis of 2-bromo-6-chloropyridin-3-amine

This starting material can be prepared from the commercially available 6-chloropyridin-3-amine.

  • Reaction: Electrophilic bromination of 6-chloropyridin-3-amine.

  • Procedure:

    • Dissolve 6-chloropyridin-3-amine (1.0 eq) and sodium acetate (2.0 eq) in acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid to the mixture at room temperature.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Remove the acetic acid under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium carbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-bromo-6-chloropyridin-3-amine.[1]

Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

This protocol details the Sonogashira coupling and subsequent cyclization.[2]

  • Step 1: Sonogashira Coupling

    • To a solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in N,N-dimethylformamide (DMF), add copper(I) iodide (0.04 eq) and triethylamine (8.3 eq).

    • Degas the mixture with argon for 30 minutes.

    • Add bis(triphenylphosphine)palladium(II) chloride (0.02 eq) and ethynyltrimethylsilane (3.0 eq).

    • Stir the reaction mixture at 80°C for 1 hour.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Deprotection and Cyclization

    • Dissolve the crude product from the previous step in tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine.[2]

Synthesis of this compound

This final step involves the selective bromination of the 7-azaindole core.

  • Procedure:

    • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

    • Cool the solution to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a highly valuable building block in the synthesis of pharmacologically active compounds. The distinct reactivity of the C-Br and C-Cl bonds, as well as the N-H of the pyrrole ring, allows for a variety of selective chemical modifications.

  • Kinase Inhibitors: The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases. The bromine at the C3 position can be utilized in Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heteroaryl groups, which can occupy the solvent-exposed regions of the ATP-binding pocket. The chlorine at the C5 position can be displaced by nucleophiles or also participate in cross-coupling reactions, allowing for further modulation of the molecule's properties.

  • Fragment-Based Drug Discovery (FBDD): The relatively small and functionalized nature of this compound makes it an ideal fragment for FBDD campaigns. Its ability to be elaborated in multiple directions allows for rapid exploration of the chemical space around a protein binding site.

  • Lead Optimization: In lead optimization programs, this compound can be used to introduce specific halogen atoms for tuning pharmacokinetic properties or for introducing vectors for further derivatization.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is intertwined with the broader development of azaindole synthesis, its utility as a versatile and strategically functionalized building block is undisputed. The synthetic routes outlined in this guide, based on established chemical principles, provide a reliable pathway for its preparation. As the demand for novel and targeted therapeutics continues to grow, the importance of such key intermediates in the arsenal of the medicinal chemist is only set to increase.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets originally intended for indole-containing ligands.[1] The strategic placement of nitrogen atoms in the pyridine ring imparts unique electronic properties and provides additional hydrogen bonding capabilities, often leading to enhanced target affinity and improved pharmacokinetic profiles. Consequently, the development of robust and versatile methods for the functionalization of this core structure is of paramount importance for the rapid generation of compound libraries in drug discovery programs.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[3][4] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[5][6] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, a key intermediate for the synthesis of highly substituted 7-azaindole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile, in this case, the C-Br bond of this compound. This step results in the formation of a Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[3][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium complex.[10][11][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, with the concomitant regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (L_n) Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' (L_n) PdII_Aryl->PdII_Diaryl Ar'-B(OR)_2 Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product 3-Aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)_2) ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeRecommended SupplierNotes
This compound>95%Commercially Available[13]Store under inert atmosphere.
Arylboronic Acid>98%VariousDry thoroughly before use.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst GradeVariousHandle in a glovebox or under inert gas.
Base (e.g., K₂CO₃, Cs₂CO₃)AnhydrousVariousFinely powder and dry before use.
1,4-DioxaneAnhydrousVariousUse freshly distilled or from a solvent purification system.
WaterDegassed, DeionizedIn-houseSparge with argon or nitrogen for at least 30 minutes.
Ethyl AcetateACS GradeVariousFor workup and chromatography.
HexanesACS GradeVariousFor chromatography.
BrineSaturated NaCl(aq)In-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeVariousFor drying organic layers.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vials or round-bottom flasks with reflux condensers

  • Magnetic stir plates with heating capabilities

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer and mass spectrometer for product characterization

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a general procedure that has been found to be effective for the coupling of various arylboronic acids with the target substrate. Optimization may be required for specific boronic acids.

Experimental_Workflow start Start: Assemble Reaction reagents Add this compound, Phenylboronic Acid, K₂CO₃, and Pd(dppf)Cl₂ to a reaction vessel. start->reagents inert Evacuate and backfill with Argon (3x). reagents->inert solvent Add degassed 1,4-dioxane and water. inert->solvent reaction Heat the reaction mixture at 80-100 °C with vigorous stirring. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to RT, dilute with EtOAc, and filter through Celite®. monitoring->workup Upon completion extraction Wash with water and brine. Dry organic layer over Na₂SO₄. workup->extraction purification Concentrate and purify by flash column chromatography. extraction->purification characterization Characterize the pure product (NMR, MS). purification->characterization end End: Obtain pure product characterization->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 equiv.).

    • Rationale: The use of a slight excess of the boronic acid helps to drive the reaction to completion. Potassium carbonate is a commonly used base that is effective and cost-efficient. Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, particularly with heteroaryl halides.[14]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. Alternatively, evacuate and backfill the vial with an inert gas three times using a Schlenk line.

    • Rationale: The Pd(0) active species is sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Rationale: A mixture of an organic solvent and water is often beneficial for Suzuki couplings. Water can aid in the dissolution of the base and facilitate the transmetalation step. Degassing the solvents is crucial to remove dissolved oxygen.

  • Reaction: Place the reaction vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

    • Rationale: Elevated temperatures are typically required to achieve a reasonable reaction rate. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Rationale: Filtration removes insoluble materials that could interfere with the subsequent extraction.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid- Use a fresh batch of catalyst or a different palladium precatalyst/ligand system.- Ensure thorough degassing of all solvents.- Use freshly purchased or purified boronic acid. Consider using the corresponding boronate ester.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen- Catalyst system promotes homocoupling- Improve inert atmosphere technique.- Screen different palladium catalysts and ligands.
Debromination of Starting Material - Certain catalyst/ligand combinations- Presence of protic impurities- Screen alternative catalysts and ligands (e.g., those with bulky phosphines).- Ensure all reagents and solvents are anhydrous.
Protodeborylation of Boronic Acid - Certain heteroaryl boronic acids are prone to this side reaction.[3]- Use boronate esters (e.g., pinacol esters) instead of boronic acids.- Use a milder base or shorter reaction times.

Scope and Limitations

This protocol is generally applicable to a wide range of aryl- and heteroarylboronic acids. Electron-rich, electron-poor, and sterically hindered boronic acids have been successfully coupled using similar conditions. However, substrates with functional groups that are sensitive to basic conditions or high temperatures may require further optimization. The N-H of the pyrrole ring is generally compatible with these conditions, but in some cases, N-protection may be beneficial.[15][16] The chloro substituent at the 5-position is typically unreactive under these conditions, allowing for selective functionalization at the 3-position.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the 3-position of this compound. The protocol described herein provides a robust starting point for the synthesis of a diverse array of 3-aryl-7-azaindole derivatives. Careful attention to experimental parameters, particularly the maintenance of an inert atmosphere and the quality of reagents, is critical for achieving high yields and purity. This application note serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the efficient exploration of this important chemical space.

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in pharmaceutical and materials science, where aryl and heteroaryl amine moieties are ubiquitous structural motifs.[1][3] This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, a common heterocyclic scaffold in drug discovery. The primary challenge addressed is achieving chemoselective amination at the C3-bromo position while preserving the C5-chloro substituent for subsequent orthogonal functionalization. We delve into the mechanistic rationale, optimization of critical reaction parameters, and provide a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanistic Insights

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[2][4] The catalytic cycle, while nuanced based on the specific ligand and substrates, is generally understood to proceed through three fundamental steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][5][6]

The active catalyst is a Pd(0) species, which undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The cycle concludes with reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][7]

Bulky, electron-rich phosphine ligands are critical to the success of this transformation. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[2][6]

References

Application Notes and Protocols for the N-Arylation of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-1H-pyrrolo[3,2-b]pyridines

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. The N-arylation of this core structure, particularly the 3-bromo-5-chloro substituted analogue, provides access to a diverse range of complex molecules with significant therapeutic potential, including kinase inhibitors and other targeted therapies.

This guide provides a comprehensive overview of the reaction conditions for the N-arylation of 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. We will delve into the two most prominent and effective methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The discussion will focus on the causality behind experimental choices, offering insights into the selection of catalysts, ligands, bases, and solvents to achieve optimal yields and selectivity.

Understanding the Substrate: Reactivity and Selectivity Considerations

The substrate, this compound, presents a unique challenge and opportunity due to its multiple reactive sites. The primary goal is the arylation of the pyrrole nitrogen (N-H). However, the presence of a bromine atom at the 3-position and a chlorine atom at the 5-position necessitates careful control of reaction conditions to avoid undesired C-N or C-C coupling at these positions.

The general order of reactivity for aryl halides in both palladium- and copper-catalyzed cross-coupling reactions is I > Br > Cl > F. This well-established trend is a cornerstone for achieving chemoselectivity in the N-arylation of our polyhalogenated substrate. The significantly higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective N-arylation without disturbing the chloro substituent, which can be reserved for subsequent functionalization.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] Its success hinges on the judicious selection of a palladium catalyst and a sterically demanding, electron-rich phosphine ligand.

Causality Behind Experimental Choices in Buchwald-Hartwig N-Arylation
  • Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts. They are reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. The choice between them is often a matter of empirical optimization, though Pd₂(dba)₃ is generally considered more reactive.

  • Ligand: The ligand is arguably the most critical component of the catalytic system. For N-arylation of heteroaromatics, bulky, electron-rich biarylphosphine ligands such as Xantphos and SPhos are often employed. These ligands promote the crucial reductive elimination step and stabilize the catalytically active species, preventing catalyst decomposition. Xantphos, with its large bite angle, is particularly effective in promoting the coupling of sterically hindered substrates.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrrole N-H, forming the nucleophilic amide that enters the catalytic cycle. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. Cs₂CO₃ is more soluble in common organic solvents and its larger cation can promote higher reactivity. Sodium tert-butoxide (NaOt-Bu) is a stronger base and can be effective, but its use requires careful consideration to avoid side reactions.

  • Solvent: Anhydrous, aprotic solvents such as dioxane, toluene, or DMF are typically used to ensure a moisture-free environment and to solubilize the reactants and catalyst.

Illustrative Catalytic Cycle for Buchwald-Hartwig N-Arylation

Buchwald-Hartwig Cycle Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition (Ar-X) Pd(0)L->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)-X(L) Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Base Base (e.g., Cs2CO3) Pyrrolide Pyrrolide Anion Base->Pyrrolide Deprotonation Pyrrole-H Pyrrole-H Pyrrole-H->Pyrrolide Pyrrolide->Ligand\nExchange Pd(II)-Pyrrolide\nComplex Ar-Pd(II)-Pyrrolide(L) Ligand\nExchange->Pd(II)-Pyrrolide\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Pyrrolide\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration N-Arylpyrrole N-Arylpyrrole Reductive\nElimination->N-Arylpyrrole Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Recommended Protocol for Palladium-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.05 equiv) and Xantphos (0.10 equiv) in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the Schlenk tube containing the reactants.

  • Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.2 M).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst residue.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed N-Arylation: The Ullmann and Chan-Lam Approach

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[4] Modern variations, such as the Chan-Lam coupling, utilize arylboronic acids as the coupling partners and can often be performed under milder conditions.[5][6]

Causality Behind Experimental Choices in Copper-Catalyzed N-Arylation
  • Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst for the Ullmann reaction with aryl halides. For the Chan-Lam coupling with arylboronic acids, copper(II) acetate (Cu(OAc)₂) is typically used.

  • Ligand: While some Ullmann-type reactions can proceed without a ligand, the use of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline), can significantly accelerate the reaction and improve yields, especially with less reactive aryl halides.

  • Base: A base is required to deprotonate the pyrrole N-H. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used in Ullmann reactions to facilitate the dissolution of the copper salts and achieve the necessary reaction temperatures.

Illustrative Workflow for Copper-Catalyzed N-Arylation

Ullmann Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Substrate, Aryl Halide/Boronic Acid, Base, and Solvent Catalyst Add CuI or Cu(OAc)2 and Ligand (if used) Reactants->Catalyst Heating Heat under Inert Atmosphere (e.g., 110-140 °C) Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench (e.g., with water or NH4Cl) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: General workflow for a copper-catalyzed N-arylation reaction.

Recommended Protocol for Copper-Catalyzed N-Arylation (Ullmann-type)

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (optional, but recommended)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous DMF or DMSO

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial, add CuI (0.1 equiv), this compound (1.0 equiv), the aryl halide (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMF or DMSO, followed by DMEDA (0.2 equiv) if used.

  • Seal the vial and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Comparison of Catalytic Systems

FeatureBuchwald-Hartwig (Palladium)Ullmann/Chan-Lam (Copper)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu(OAc)₂
Ligand Bulky phosphines (e.g., Xantphos)Diamines, amino acids (optional)
Base Cs₂CO₃, K₂CO₃, NaOt-BuK₂CO₃, K₃PO₄
Solvent Dioxane, TolueneDMF, DMSO
Temperature 100-120 °C110-140 °C
Aryl Partner Halides, Triflates, Boronic AcidsHalides, Boronic Acids
Advantages High functional group tolerance, milder conditions for some substrates.Lower cost of catalyst, often simpler ligands.
Disadvantages Higher catalyst and ligand cost.Can require higher temperatures, potential for side reactions.

Conclusion and Future Perspectives

The N-arylation of this compound is a crucial transformation for the synthesis of novel compounds with potential applications in drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions provide effective means to achieve this transformation. The choice between these methods will depend on factors such as substrate scope, functional group tolerance, and cost considerations. The principles of chemoselectivity, driven by the differential reactivity of the halogen substituents, are key to the successful and selective N-arylation of this versatile building block. Further optimization of these protocols, including the exploration of novel ligands and catalyst systems, will continue to expand the synthetic utility of N-arylated 7-azaindoles.

References

Application Note & Protocol: Synthesis of Kinase Inhibitors Leveraging the 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Introduction: The Strategic Value of the 7-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its significance stems from its role as a "privileged structure," acting as a bioisostere of purine and indole systems. The 7-azaindole core expertly mimics the adenine hinge-binding motif of ATP. The pyridine nitrogen (N7) serves as a hydrogen bond acceptor, while the pyrrole proton (N1-H) acts as a hydrogen bond donor, creating a bidentate hydrogen bond interaction with the kinase hinge region that is fundamental for potent inhibition.[3]

The starting material, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine , is a particularly valuable building block. The differential reactivity of the C-Br and C-Cl bonds provides orthogonal handles for sequential, site-selective functionalization. This allows for a divergent synthetic approach, enabling the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR). Typically, the more reactive C3-Bromo position is addressed first via Suzuki-Miyaura coupling, followed by functionalization of the C5-Chloro position using methods like Buchwald-Hartwig amination. This stepwise approach is critical for systematically building molecular complexity and optimizing inhibitor potency and selectivity.

Overall Synthetic Strategy

The protocol outlined below follows a sequential cross-coupling strategy to build the target kinase inhibitor. This workflow is designed to maximize efficiency and modularity, allowing for the introduction of diverse chemical fragments at two key positions of the 7-azaindole core.

G A 3-Bromo-5-chloro- 1H-pyrrolo[3,2-b]pyridine B Step 1: Suzuki Coupling (at C3-Br) A->B R-B(OH)2 Pd Catalyst, Base C 3-Aryl/Heteroaryl-5-chloro- 1H-pyrrolo[3,2-b]pyridine B->C D Step 2: Buchwald-Hartwig Amination (at C5-Cl) C->D R'-NH2 Pd Catalyst, Ligand, Base E Final Kinase Inhibitor Scaffold D->E

Caption: High-level workflow for kinase inhibitor synthesis.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reactions involving palladium catalysts and anhydrous solvents must be conducted under an inert atmosphere (Nitrogen or Argon).

Part A: Suzuki-Miyaura Coupling at the C3-Position

Scientific Rationale: The carbon-bromine bond is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity allows for the selective functionalization of the C3 position. The Suzuki reaction is chosen for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters, enabling the introduction of diverse (hetero)aryl groups that can probe the solvent-exposed regions of the ATP binding pocket.

Experimental Protocol:

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Aryl- or Heteroarylboronic Acid (1.2-1.5 eq)

    • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 eq)

    • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

    • Solvent: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

  • Procedure:

    • To a Schlenk flask or microwave vial, add this compound, the selected boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Add the degassed solvent mixture (1,4-Dioxane and Water) via syringe.

    • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Alternatively, use a microwave reactor set to 120-140 °C for 20-60 minutes for accelerated reaction times.[4][5]

    • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-Aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate.

Data Summary: Typical Suzuki Coupling Conditions

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable precatalyst effective for a wide range of substrates.[6][7]
Base Na₂CO₃ or K₂CO₃Mild base sufficient to facilitate transmetalation without degrading substrates.
Solvent System 1,4-Dioxane / H₂OThe aqueous phase is crucial for dissolving the inorganic base and aiding catalysis.
Temperature 80-100 °C (Conventional) or 120-140 °C (Microwave)Provides sufficient thermal energy to drive the catalytic cycle.
Part B: Buchwald-Hartwig Amination at the C5-Position

Scientific Rationale: With the C3 position functionalized, the remaining C5-chloro group is targeted. The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a linkage frequently used in kinase inhibitors to connect the core scaffold to solubilizing groups or fragments that interact with the solvent front.[8][9] This reaction requires a strong base and specialized phosphine ligands to facilitate the catalytic cycle. The choice of ligand is critical and often substrate-dependent.

Experimental Protocol:

  • Materials & Reagents:

    • 3-Aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 eq)

    • Primary or Secondary Amine (1.1-1.3 eq)

    • Palladium Precatalyst: Pd₂(dba)₃ or [Pd(allyl)Cl]₂ (0.01-0.04 eq)

    • Phosphine Ligand: XPhos or BINAP (0.02-0.08 eq)

    • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. Perform the setup in a glovebox or using Schlenk line techniques.

    • To a dry Schlenk flask, add the 3-Aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate and the base.

    • In a separate vessel, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the anhydrous solvent.

    • Evacuate and backfill the main reaction flask with inert gas.

    • Add the anhydrous solvent, followed by the amine.

    • Add the catalyst/ligand pre-mixture to the reaction flask.

    • Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours.[10]

    • Monitoring: Track the reaction by LC-MS.

    • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[8]

    • Wash the organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

ParameterConditionRationale
Catalyst Pd₂(dba)₃ + LigandA common Pd(0) source that requires a ligand for activation and stabilization.[11]
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and reductive elimination.[11]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine for catalytic turnover.[10]
Solvent Anhydrous TolueneAn aprotic solvent that is stable under the basic and high-temperature conditions required.

Mechanistic Insight & Structural Rationale

Understanding the "why" behind the protocols is key to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.

G cluster_cycle Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-Cl C [Ar-Pd(II)-Cl]L2 B->C D Amine Coordination & Deprotonation C->D + HNR'R'' - HCl E [Ar-Pd(II)-NR'R'']L2 D->E F Reductive Elimination E->F F->A G Ar-NR'R'' (Product) F->G

Caption: Simplified Buchwald-Hartwig catalytic cycle.

The final synthesized molecule is designed to fit into the ATP-binding pocket of a target kinase. The 7-azaindole core provides the critical hinge-binding interactions, the C3-substituent explores one region of the pocket, and the C5-substituent extends into another, allowing for fine-tuning of selectivity and potency.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Hinge Hinge Region (Backbone NH & C=O) Pocket Hydrophobic Pocket Solvent Solvent Exposed Region Core 7-Azaindole Core Core->Hinge Bidentate H-Bonds C3_Group C3-Aryl Group C3_Group->Pocket van der Waals Interactions C5_Amine C5-Amine Group C5_Amine->Solvent Polarity & Solubilizing Interactions

Caption: Schematic of inhibitor binding in a kinase active site.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a standard suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediates and final products.[10][12]

  • Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution (HRMS) mass spectrometry are used to confirm the molecular weight of the synthesized compounds.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine and indole has led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The targeted functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This guide provides detailed experimental procedures for the selective functionalization of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, a versatile building block for the synthesis of a diverse array of substituted 6-azaindoles.

A critical aspect of the chemistry of this compound is the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the 3-position is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 5-position.[1] This disparity in reactivity allows for selective functionalization at the C3 position, leaving the C5 chloro substituent available for subsequent transformations, thereby enabling a stepwise and controlled elaboration of the molecular framework.

Furthermore, the presence of the N-H proton in the pyrrole ring can influence the outcome of cross-coupling reactions. In many instances, N-protection is a crucial preliminary step to prevent undesired side reactions, such as N-arylation, and to enhance the solubility of the substrate in organic solvents. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM), the choice of which depends on the specific reaction conditions and the desired deprotection strategy.[2]

This document outlines robust and reproducible protocols for the three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, all targeting the selective functionalization at the C3 position of this compound.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C3 position.

Protocol: Suzuki-Miyaura Coupling of (N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Rationale: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient catalytic cycle. A base is required to activate the boronic acid for transmetalation.[4] The use of an aqueous solvent mixture often enhances the reaction rate and yield.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine (N-protected) this compound, boronic acid, base, and catalyst/ligand B Add degassed solvent A->B 1. C Heat under inert atmosphere B->C 2. D Cool to RT, add water and extract with organic solvent C->D 3. E Dry organic layer and concentrate D->E 4. F Purify by column chromatography E->F 5.

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentAmountNotes
(N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine1.0 equivN-protection (e.g., with SEM-Cl) is recommended.
Aryl/heteroarylboronic acid1.2 - 1.5 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))2 - 5 mol%The choice of catalyst can significantly impact the reaction outcome.[5]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0 equiv
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF)0.1 - 0.2 MSolvents should be degassed prior to use.

Procedure:

  • To a dry Schlenk flask, add (N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the aryl/heteroarylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine derivative.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[2][6] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C3 position of the this compound scaffold.

Protocol: Buchwald-Hartwig Amination of (N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is often critical for success, especially with challenging substrates.

Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base, and subsequent reductive elimination to form the C-N bond.[7] The use of bulky, electron-rich phosphine ligands often enhances the rate of reductive elimination.[8]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine (N-protected) this compound, catalyst, ligand, and base in a dry flask B Add degassed solvent A->B 1. C Add amine B->C 2. D Heat under inert atmosphere C->D 3. E Cool to RT, quench, and extract with organic solvent D->E 4. F Dry organic layer and concentrate E->F 5. G Purify by column chromatography F->G 6.

Figure 2: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

ReagentAmountNotes
(N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine1.0 equivN-protection is highly recommended.
Primary or Secondary Amine1.1 - 1.5 equiv
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)1 - 5 mol%
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)2 - 10 mol%The choice of ligand is crucial for reactivity.[1]
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)1.5 - 2.5 equivA strong, non-nucleophilic base is typically required.[9]
Anhydrous Solvent (e.g., Toluene, Dioxane)0.1 - 0.2 MSolvents must be anhydrous and degassed.

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add (N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-chloro-1H-pyrrolo[3,2-b]pyridine derivative.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This palladium- and copper-cocatalyzed reaction is an excellent strategy for introducing alkynyl functionalities at the C3 position of the this compound core.

Protocol: Sonogashira Coupling of (N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

This protocol outlines a general procedure for the Sonogashira coupling. Anhydrous and anaerobic conditions are typically required for optimal results.

Rationale: The catalytic cycle involves a palladium catalyst for the oxidative addition to the aryl bromide and a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[11] An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine (N-protected) this compound, Pd catalyst, Cu(I) salt, and ligand B Add degassed solvent and amine base A->B 1. C Add terminal alkyne B->C 2. D Stir at RT or heat under inert atmosphere C->D 3. E Filter through celite, concentrate, and extract D->E 4. F Dry organic layer and concentrate E->F 5. G Purify by column chromatography F->G 6.

Figure 3: General workflow for the Sonogashira coupling reaction.

Materials:

ReagentAmountNotes
(N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine1.0 equivN-protection is recommended.
Terminal Alkyne1.1 - 2.0 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)1 - 5 mol%
Copper(I) salt (e.g., CuI)2 - 10 mol%
Amine Base (e.g., Et₃N, i-Pr₂NH)2.0 - 5.0 equivCan also be used as a solvent.
Anhydrous Solvent (e.g., THF, DMF, Toluene)0.1 - 0.2 MSolvents must be anhydrous and degassed.

Procedure:

  • To a dry Schlenk flask, add (N-Protected)-3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent and the amine base (if not used as the solvent).

  • Add the terminal alkyne (1.1-2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-5-chloro-1H-pyrrolo[3,2-b]pyridine derivative.

IV. Characterization of Functionalized Products

The successful synthesis of the functionalized this compound derivatives should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and verifying the regioselectivity of the reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

V. Conclusion

The protocols outlined in this guide provide a robust starting point for the selective functionalization of this compound at the C3 position. The differential reactivity of the bromine and chlorine substituents offers a strategic advantage for the sequential and controlled synthesis of complex, polysubstituted 6-azaindole derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The versatility of these palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of novel compounds with potential therapeutic applications.

References

Application Note: High-Purity Isolation of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Derivatives by Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the purification of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine and its derivatives using silica gel column chromatography. The inherent basicity of the pyridine nitrogen and the potential for hydrogen bonding from the pyrrole moiety present unique challenges, such as peak tailing and on-column degradation. This document outlines a systematic approach, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to column packing and gradient elution, designed to achieve high purity and yield. The causality behind each step is explained, offering researchers a robust framework for adapting this method to various substituted analogs within this important class of heterocyclic compounds.

Introduction: The Challenge of Purifying Pyrrolopyridine Scaffolds

The this compound core is a vital building block in medicinal chemistry and materials science.[1] Halogenated heterocycles are pivotal intermediates, offering reactive handles for further functionalization through cross-coupling and substitution reactions.[2] Achieving high purity of these intermediates is paramount, as residual impurities can poison catalysts, lead to unwanted side products in subsequent steps, and complicate the interpretation of biological data.

The purification of nitrogen-containing heterocycles like pyrrolopyridines via silica gel chromatography is often non-trivial.[3] The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to several common issues:

  • Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low recovery.

  • Peak Tailing: Strong, non-uniform interactions cause the compound to elute slowly and asymmetrically, leading to broad fractions and poor separation from impurities.[4]

  • On-Column Degradation: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[4]

This guide provides a comprehensive methodology to overcome these challenges, ensuring reproducible and efficient purification.

Foundational Principles: Causality in Chromatographic Choices

Choosing the Stationary Phase

Standard silica gel 60 (40-63 µm particle size) is the most common and cost-effective stationary phase for flash chromatography.[4] Its efficacy for separating moderately polar organic compounds is well-established. However, for strongly basic compounds like the pyrrolopyridine core, the acidity of standard silica can be problematic.

  • Rationale: The key is to mitigate the interaction between the basic nitrogen and acidic silanol groups. While alternative stationary phases like neutral or basic alumina exist, a more common and versatile approach is to modify the mobile phase to "shield" the compound from the silica.[5] This retains the high resolving power of silica gel while minimizing deleterious interactions.

The Critical Role of the Mobile Phase

The mobile phase (eluent) selection is the most critical parameter for successful separation. A typical system for compounds of intermediate polarity involves a mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane).[6]

  • Polarity Gradient: A gradient elution, where the proportion of the polar solvent is gradually increased, is highly effective. This ensures that non-polar impurities are washed off first in a low-polarity environment, after which the polarity is increased to elute the target compound and, subsequently, any more polar impurities.

  • The Basic Modifier: To counteract peak tailing and improve recovery, the addition of a small amount (0.1-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent is strongly recommended.[5][7]

    • Mechanism of Action: The triethylamine, being a stronger base, preferentially interacts with the acidic silanol sites on the silica gel. This effectively "blocks" these sites, preventing the pyrrolopyridine from binding too strongly and allowing it to travel through the column in a more uniform band, resulting in a sharp, symmetrical peak.

Pre-Purification Workflow: Setting the Stage for Success

The following diagram outlines the essential preliminary steps before commencing the column chromatography.

G Workup Aqueous Work-up & Extraction Dry Drying of Organic Phase (e.g., Na2SO4, MgSO4) Workup->Dry Isolate Crude Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Remove Water TLC TLC Method Development Concentrate->TLC Obtain Crude Oil/Solid G cluster_main Column Chromatography Workflow Pack 1. Pack Column (Silica Slurry) Load 2. Load Sample (Dry or Wet Loading) Pack->Load Elute 3. Elute with Gradient (Increasing Polarity + TEA) Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Monitor Purity Combine 6. Combine & Concentrate Pure Fractions Analyze->Combine Identify Pure

References

A Multi-technique Approach for the Comprehensive Characterization of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its precise molecular structure, purity, and identity are paramount for ensuring the validity of downstream biological data and meeting stringent regulatory standards. This guide provides a comprehensive suite of validated analytical methods for the unambiguous characterization of this compound and its synthetic products. We delve into the causality behind methodological choices, offering detailed protocols for structural elucidation by Nuclear Magnetic Resonance (NMR), molecular weight confirmation by Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and corroborative analysis by Infrared (IR) Spectroscopy and Elemental Analysis.

Introduction: The Analytical Imperative

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) and its isomers, such as the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core of our target molecule, are privileged structures in drug discovery.[3] The introduction of halogen atoms like bromine and chlorine provides critical vectors for further synthetic elaboration, often through cross-coupling reactions. However, this also introduces potential for isomeric impurities and side products. Therefore, a robust, multi-technique analytical workflow is not merely a procedural step but a foundational element of scientific integrity, ensuring that the molecule in the vial is unequivocally the molecule intended for study.

This document outlines an integrated analytical strategy designed to provide orthogonal data points, creating a self-validating system for the characterization of this compound (CAS: 1190310-75-8).[4]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Workflow cluster_results Final Data Package synthesis Crude Product purification Purified Sample synthesis->purification e.g., Column Chromatography nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Identity ms Mass Spectrometry (ESI-MS) nmr->ms Confirm Structure hplc RP-HPLC ms->hplc Confirm MW of Peak other Elemental & IR hplc->other Confirm Purity & Composition structure Structure Confirmed other->structure purity Purity ≥ 95% other->purity identity Identity Confirmed other->identity

Figure 1: Integrated workflow for the characterization of synthesized compounds.

Structural Elucidation by NMR Spectroscopy

NMR is the cornerstone of structural analysis, providing detailed information about the chemical environment of each proton and carbon atom. For this compound, specific chemical shifts and coupling patterns are expected due to the electron-withdrawing effects of the halogens and the nitrogen atoms in the fused ring system.

Expertise & Causality:
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its polarity effectively dissolves the compound, and its ability to form hydrogen bonds with the N-H proton prevents rapid exchange, allowing the N-H resonance to be observed as a distinct, often broad, singlet. Solvents like CDCl₃ may also be used, but the N-H peak can be broader or exchange more readily.[5]

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for universal referencing of chemical shifts.

Protocol 2.1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex aromatic regions.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment (zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ heptet at 39.52 ppm.

Expected Data & Interpretation
Analysis Expected Chemical Shift (δ, ppm) Rationale
¹H NMR ~12.0 (br s, 1H)N-H proton of the pyrrole ring, deshielded and often broad.[6]
~8.4 (d, 1H)H6 proton, adjacent to pyridine nitrogen and deshielded.
~7.8 (d, 1H)H4 proton, deshielded by the adjacent chlorine atom.
~7.6 (s, 1H)H2 proton of the pyrrole ring.
¹³C NMR ~145-150C7a (bridgehead carbon adjacent to pyridine N).
~140-145C6 carbon.
~130-135C4a (bridgehead carbon).
~125-130C2 carbon.
~120-125C4 carbon, attached to chlorine.
~115-120C5 carbon, attached to chlorine.
~100-105C3 carbon, attached to bromine.
Note: These are predicted values based on analogous structures.[6][7] Actual values may vary slightly.

Molecular Weight & Isotopic Signature by Mass Spectrometry

Mass spectrometry provides the definitive molecular weight of the compound. For halogenated molecules, it offers an additional layer of confirmation through the unique isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2). The combination of these two halogens creates a highly characteristic isotopic cluster that is difficult to mistake.[8]

Expertise & Causality:
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.

Protocol 3.1: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Mode: Positive ion mode to detect [M+H]⁺.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: ~100-150 °C.

  • Data Analysis: Identify the isotopic cluster corresponding to the [M+H]⁺ ion. Compare the observed m/z values and relative intensities to the theoretical values. The accurate mass measurement should be within 5 ppm of the calculated mass.

Expected Data & Interpretation

The molecular formula is C₇H₄BrClN₂.[3] The exact mass of the monoisotopic [M+H]⁺ ion (C₇H₅⁷⁹Br³⁵ClN₂⁺) is 230.9484.

Ion Species Calculated m/z Expected Relative Intensity (%)
C₇H₅⁷⁹Br³⁵ClN₂⁺230.9484100.0
C₇H₅⁸¹Br³⁵ClN₂⁺232.946497.3
C₇H₅⁷⁹Br³⁷ClN₂⁺232.945532.6
C₇H₅⁸¹Br³⁷ClN₂⁺234.943531.7
The combined peak at ~m/z 233 will have an intensity of ~129.9% relative to the m/z 231 peak.

Purity Determination by Reverse-Phase HPLC

HPLC is the gold standard for assessing the purity of small organic molecules. A reverse-phase (RP-HPLC) method is ideal for separating the relatively nonpolar this compound from more polar starting materials or more nonpolar side products.

Expertise & Causality:
  • Column Choice: A C18 column is a robust, general-purpose choice for reverse-phase chromatography, providing excellent retention and separation for a wide range of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and water is used to elute compounds with varying polarities. A small amount of acid (like formic acid) is added to protonate any basic sites on the molecule and the column's residual silanols, leading to sharper peaks and more reproducible retention times.[9]

Protocol 4.1: RP-HPLC Purity Assessment
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Column:

    • System: HPLC with UV-Vis Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Column Temperature: 30 °C.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 254 nm and 280 nm.

    • Gradient Program:

      Time (min) % B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage. The UV spectrum of the main peak should be checked for homogeneity.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Acetonitrile/Water injector Autosampler Injects 10 µL prep->injector pump Pump Gradient Formation (Water/ACN + Formic Acid) pump->injector column Column Oven (30°C) C18 Column (Separation) injector->column detector DAD Detector (λ = 254 nm) column->detector data Chromatogram Peak Integration Purity Calculation (% Area) detector->data

Figure 2: Workflow for HPLC purity analysis.

Corroborative Analyses

While NMR, MS, and HPLC form the core characterization package, elemental analysis and IR spectroscopy provide valuable orthogonal data.

Protocol 5.1: Elemental Analysis (CHN)

Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.

  • Sample Preparation: Submit ~2-3 mg of a highly pure, dried (e.g., under high vacuum) sample.

  • Instrumentation: Use a commercial CHN analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Interpretation: The experimental percentages should be within ±0.4% of the theoretical values for the molecular formula C₇H₄BrClN₂.

    • Calculated: C, 36.31%; H, 1.74%; N, 12.10%.

Protocol 5.2: Infrared (IR) Spectroscopy

IR spectroscopy identifies specific functional groups based on their vibrational frequencies.

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic peaks.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~3400 cm⁻¹: N-H stretch (can be broad).[10]

    • ~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches.[10]

Conclusion

The analytical characterization of this compound requires a synergistic and orthogonal approach. By integrating data from NMR for structural elucidation, high-resolution MS for molecular formula confirmation, HPLC for purity assessment, and corroborative techniques like elemental analysis and IR, researchers can establish a complete and trustworthy data package. This rigorous validation is essential for the integrity of subsequent research and development activities in the pharmaceutical field.

References

Application Notes & Protocols: Leveraging 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds and Strategic Decoration

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient paradigm for identifying high-quality chemical starting points for novel therapeutics.[1] This approach hinges on a simple yet powerful principle: small, low-complexity molecules ("fragments") can explore chemical space more effectively and form highly efficient, high-quality interactions with a biological target.[2] These initial, often weak-binding hits then serve as blueprints for building more potent, drug-like molecules through structure-guided optimization.

At the heart of many successful FBDD campaigns is the concept of the "privileged fragment"—a core chemical scaffold repeatedly found in bioactive compounds. The 1H-pyrrolo[3,2-b]pyridine ring system, commonly known as 7-azaindole , is one such preeminent scaffold. Its remarkable pharmacological versatility is evidenced by its presence in several approved anti-cancer drugs, including Vemurafenib and Pexidartinib, both of which originated from 7-azaindole-based fragments.[3][4][5] This scaffold's success is largely attributed to its ability to act as an effective "hinge-binder" in many protein kinases, a critical class of drug targets.[6]

This guide focuses on a strategically decorated analogue: 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine . This fragment retains the privileged 7-azaindole core while incorporating two key halogen atoms, bromine and chlorine. This dual halogenation is not a trivial modification; it is a deliberate design choice that imparts specific, advantageous properties for FBDD, transforming a privileged scaffold into a highly valuable chemical probe.

The Strategic Advantage of Halogenation

The inclusion of bromine and chlorine on the 7-azaindole core provides distinct advantages at multiple stages of the FBDD workflow. Halogen atoms are increasingly recognized for their ability to form specific, directional, non-covalent interactions known as halogen bonds .[7] This interaction, where the halogen acts as an electrophilic "σ-hole" donor to a nucleophilic partner (like a backbone carbonyl oxygen) on the protein, can significantly contribute to binding affinity and selectivity.[8][9]

Beyond direct contributions to affinity, halogenation offers profound practical benefits:

  • Enhanced Crystallographic Hit Identification: The bromine atom, with its significant anomalous scattering signal, is particularly useful in X-ray crystallography.[10] This signal simplifies the process of unambiguously identifying the fragment's position and orientation in the protein's binding site, even in cases of low occupancy or weak binding.[11] This is a crucial advantage for structure-guided hit-to-lead evolution.

  • Vectors for Chemical Elaboration: The bromine at the 3-position and chlorine at the 5-position serve as versatile synthetic handles. They are amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing clear, synthetically feasible vectors for the "fragment growing" phase of hit-to-lead optimization.[12]

  • Modulation of Physicochemical Properties: Halogens can subtly modulate properties like solubility and lipophilicity, influencing the fragment's overall suitability and providing a starting point that can be fine-tuned during lead optimization.

The deliberate inclusion of these halogens makes this compound an ideal candidate for inclusion in Halogen-Enriched Fragment Libraries (HEFLibs) , which are designed to systematically probe for productive halogen bonding opportunities.[13][14]

Experimental Workflow & Protocols

The successful application of this compound in an FBDD campaign requires a robust, multi-stage biophysical screening and validation cascade. The goal is to reliably detect weak binding events, validate them through orthogonal methods, and gain structural insights to guide subsequent chemistry efforts.[3]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Screen Fragment Library Screening (e.g., 1mM concentration) Validate Orthogonal Method Validation (e.g., SPR, NMR) Screen->Validate Initial Hits Structure X-ray Crystallography or NMR (Binding Mode Determination) Validate->Structure Confirmed Hits Optimize Structure-Guided Chemistry (Fragment Growing/Linking) Structure->Optimize Structural Data Optimize->Validate New Analogs

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. An increase in Tm suggests the ligand stabilizes the protein.

Materials:

  • Target protein (≥95% purity) at 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Fluorescent dye (e.g., SYPRO Orange).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

Procedure:

  • Preparation: Prepare a working solution of the fragment by diluting the DMSO stock into the protein buffer to a final concentration of 2 mM (maintaining a final DMSO concentration of 2%).

  • Assay Plate Setup: In a 96-well or 384-well PCR plate, add 20 µL of the protein solution to each well.

  • Compound Addition: Add 0.5 µL of the 2 mM fragment solution to the sample wells for a final concentration of 50 µM. To control wells, add 0.5 µL of 2% DMSO buffer.

  • Dye Addition: Add the fluorescent dye to all wells according to the manufacturer's recommendation. Seal the plate.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol, typically ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The inflection point of the curve represents the Tm. A hit is identified by a significant thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control.

ParameterRecommended ValueRationale
Fragment Concentration 50 µM - 1 mMFragments bind weakly (µM-mM affinity), requiring higher concentrations for detection.
Protein Concentration 2 - 5 µMSufficient to produce a robust fluorescence signal.
DMSO Concentration ≤ 2% (v/v)High DMSO concentrations can denature the protein and interfere with the assay.
Hit Threshold (ΔTm) ≥ 2 °CProvides a good signal-to-noise ratio and minimizes false positives.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for validating hits and determining binding kinetics (kon, koff) and affinity (KD).[7][14]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Target protein and a negative control protein.

  • Running buffer (e.g., HBS-EP+).

  • This compound serial dilutions.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto one flow cell and a negative control protein (for reference subtraction) onto another flow cell of the sensor chip using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical Rmax of ~50 RU for the fragment.

  • Fragment Preparation: Prepare a dilution series of the fragment in running buffer, typically from 100 µM down to ~1 µM, including a buffer-only (zero concentration) sample. Ensure the DMSO concentration is precisely matched across all samples and the running buffer.[15]

  • Binding Analysis: Inject the fragment dilutions over the target and reference flow cells. Start with a short contact time (e.g., 60s) and a longer dissociation time (e.g., 120s).

  • Data Processing: Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and the signal from the buffer-only injection.

  • Affinity Fitting: Fit the processed data to a suitable binding model (e.g., 1:1 steady-state affinity or kinetics) to determine the dissociation constant (KD). A confirmed hit will show concentration-dependent binding to the target protein but not the control.

SPR_Validation cluster_0 Setup cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target Protein on Sensor Chip Prepare Prepare Fragment Serial Dilutions Immobilize->Prepare Inject Inject Fragment over Target & Reference Surfaces Prepare->Inject Process Double-Reference Sensorgram Data Inject->Process Fit Fit Data to Binding Model (Determine KD) Process->Fit

Caption: Step-wise process for hit validation using Surface Plasmon Resonance (SPR).

Protocol 3: Structural Characterization by X-ray Crystallography

Crystallography provides the ultimate validation of binding and reveals the precise binding mode, which is essential for structure-based design. The bromine atom in the fragment is a significant asset here.[10]

Procedure:

  • Crystal Preparation: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Prepare a solution of this compound at a high concentration (e.g., 10-50 mM, solubility permitting) in a cryo-protectant solution compatible with the protein crystals. Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours.

  • Vitrification: Loop the soaked crystal and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at the bromine absorption edge (~0.92 Å) to maximize the anomalous signal for phasing and fragment identification.

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known apo-structure. Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment. The anomalous difference map can be used to pinpoint the location of the bromine atom, confirming the fragment's position. Refine the protein-fragment complex structure.

  • Binding Mode Analysis: Analyze the refined structure to identify key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein. This analysis will form the basis for the hit-to-lead optimization strategy.

Hit-to-Lead Optimization: From Fragment to Lead

Once the binding mode of this compound is confirmed, the hit-to-lead process begins. The goal is to elaborate the fragment into a larger, more potent molecule by adding chemical functionality that makes additional favorable interactions with the target.[2]

Strategies:

  • Fragment Growing: This is the most common strategy. Using the structural information, new functional groups are added to the fragment core to engage with nearby sub-pockets of the binding site. The bromine and chlorine atoms on the scaffold are ideal starting points for this, enabling synthetic exploration via cross-coupling chemistry.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.

  • Fragment Merging: If multiple fragments bind in an overlapping fashion, a new, single molecule can be designed that incorporates the key features of all the initial hits.

Hit_To_Lead Hit Fragment Hit (KD ~ 500 µM) Vector Identify Growth Vectors (Br, Cl) Hit->Vector Structural Analysis Chem Synthetic Chemistry Vector->Chem Analog New Analog (KD ~ 50 µM) Chem->Analog Analog->Vector Iterative Cycles Lead Lead Compound (KD < 1 µM) Analog->Lead Optimization

Caption: The iterative cycle of structure-guided hit-to-lead optimization.

Conclusion

This compound is more than just another small molecule; it is a highly promising starting point for fragment-based drug discovery. By combining the pharmacologically validated 7-azaindole core with the strategic placement of halogen atoms, this fragment is optimized for success. It offers a high probability of interacting with key target classes like kinases and is purpose-built to facilitate hit identification and subsequent structure-guided optimization. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this valuable chemical tool in their quest for novel therapeutics.

References

Application Note & Protocol: Computational Docking of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Analogs for Kinase Target Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors. This application note provides a comprehensive, in-depth protocol for conducting computational docking studies on novel 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine analogs. We move beyond a simple list of steps to explain the causality behind critical decisions in the workflow, ensuring a robust and reproducible virtual screening cascade. The protocol emphasizes a self-validating system through redocking of a co-crystallized ligand, establishing confidence in the generated poses and scores. This guide is designed for researchers aiming to predict binding affinities, understand structure-activity relationships (SAR), and prioritize synthesized analogs for further biological evaluation against protein kinase targets.

Introduction: The Rationale for Docking Pyrrolo[3,2-b]pyridine Analogs

The 1H-pyrrolo[2,3-b]pyridine core, a close analog to the scaffold of interest, is a well-established hinge-binding motif in numerous kinase inhibitors.[1] Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions within the ATP-binding site of many protein kinases. The specific substitution pattern of this compound provides distinct vectors for chemical modification, allowing chemists to explore different sub-pockets of a target's active site to enhance potency and selectivity.

Computational docking is an indispensable tool in modern drug discovery, enabling the rapid, cost-effective evaluation of how small molecules, or ligands, may bind to a protein target's three-dimensional structure.[2][3] By predicting the preferred orientation (pose) and the strength of the interaction (binding affinity), docking studies can rationalize observed biological activity and guide the design of more potent compounds.[4] This protocol will utilize AutoDock Vina, a widely used and validated open-source docking engine, in conjunction with visualization software like PyMOL, to establish a complete virtual screening workflow.[2][5][6]

The Computational Docking Workflow: A Visual Overview

The entire docking process can be conceptualized as a multi-stage pipeline, beginning with data preparation and culminating in rigorous analysis. Each stage is critical for the success of the subsequent steps.

docking_workflow cluster_prep Phase 1: Preparation cluster_processing Phase 2: Processing cluster_docking Phase 3: Execution & Validation cluster_analysis Phase 4: Analysis PDB Select Target Protein (e.g., PDB ID: 1IEP) PROT_PREP Receptor Preparation (Clean, Add H, Assign Charges) PDB->PROT_PREP LIG Design & Draw Analogs (this compound) LIG_PREP Ligand Preparation (3D Conversion, Energy Minimize, PDBQT) LIG->LIG_PREP GRID Grid Box Definition (Define Search Space) PROT_PREP->GRID VALIDATE Protocol Validation (Redock Native Ligand) PROT_PREP->VALIDATE DOCK Run Docking Simulation (AutoDock Vina) LIG_PREP->DOCK GRID->DOCK VALIDATE->DOCK Validate Settings ANALYZE Analyze Poses & Scores (Binding Affinity, Interactions) DOCK->ANALYZE VISUAL Visualize in PyMOL (H-bonds, Hydrophobic Contacts) ANALYZE->VISUAL REPORT Report & Prioritize VISUAL->REPORT

Figure 1: A comprehensive workflow for computational docking studies.

Experimental Protocol: Step-by-Step Methodology

This protocol uses the c-Abl kinase domain (PDB ID: 1IEP) as an example target, as it is a well-characterized system often used for benchmarking docking methods.[7][8]

Part 1: Receptor Preparation

The goal of this phase is to prepare the raw protein structure from the Protein Data Bank (PDB) for docking. This involves cleaning the structure of non-essential molecules and ensuring it is chemically correct.[9]

Rationale: Crystal structures often contain water molecules, ions, and co-solvents that can interfere with the docking algorithm. Furthermore, PDB files typically lack hydrogen atoms, which are essential for calculating correct electrostatic and hydrogen bonding interactions.[10]

Protocol:

  • Fetch the Structure: Download the PDB file for your target kinase (e.g., 1IEP) from the RCSB PDB database.

  • Clean the PDB: Open the structure in a molecular visualization tool like UCSF Chimera or PyMOL.[7][11][12]

    • Remove all water molecules (HOH).

    • Delete any co-crystallized ligands, ions, or other heteroatoms not essential for binding. Crucially, save the original co-crystallized ligand in a separate file (e.g., native_ligand.pdb) for later validation.

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only a single protein chain (e.g., Chain A).[7]

  • Prepare the Receptor for Docking: Use AutoDock Tools (ADT) or an equivalent software suite.[6][13]

    • Add Polar Hydrogens: Add polar hydrogen atoms to the protein to ensure correct ionization states for amino acid residues.

    • Compute Charges: Assign partial charges (e.g., Gasteiger charges) to all atoms. This is fundamental for the scoring function to evaluate electrostatic interactions.[14]

    • Set Atom Types: Assign AutoDock atom types.

    • Save as PDBQT: Save the prepared receptor file in the PDBQT format (e.g., receptor.pdbqt). This format contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[15]

Part 2: Ligand Preparation

This phase focuses on converting the 2D structures of your this compound analogs into 3D structures ready for docking.

Rationale: Docking requires a 3D representation of the ligand. The ligand must also be assigned charges and have its rotatable bonds defined so the docking algorithm can explore different conformations within the binding site.[9][14]

Protocol:

  • Create 2D Structures: Draw your analogs using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D SDF or MOL2 files.[5][14] This step generates an initial, reasonable 3D conformation.

  • Energy Minimization (Optional but Recommended): For greater accuracy, perform a quick energy minimization on the 3D structures using a force field (e.g., MMFF94) to relieve any steric strain and find a low-energy starting conformation.

  • Prepare Ligands for Docking (using ADT or equivalent):

    • Load the 3D ligand structure.

    • Detect Rotatable Bonds: Define the rotatable bonds. AutoDock Tools can typically do this automatically. This flexibility is key to allowing the ligand to adapt its shape to fit the binding pocket.[14]

    • Assign Charges: Compute Gasteiger charges for the ligand atoms.

    • Save as PDBQT: Save the final prepared ligand file in the PDBQT format (e.g., analog1.pdbqt).

Part 3: Docking Execution and Protocol Validation

This is the core computational phase where the binding pose is predicted. Before docking your novel analogs, you must validate your protocol.

Rationale: A docking protocol's reliability must be confirmed for the specific target. The "gold standard" for validation is to check if the docking program can reproduce the experimentally observed binding mode of a known ligand.[16][17][18] This is achieved by "redocking" the co-crystallized ligand back into the binding site. A successful redocking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose, provides confidence in the chosen parameters.[16][19]

validation_workflow cluster_xtal Experimental Structure cluster_dock Computational Redocking cluster_compare Validation Check xtal_pose Co-crystallized Ligand Pose (Ground Truth) rmsd Calculate RMSD xtal_pose->rmsd dock_pose Redocked Ligand Pose (Predicted) dock_pose->rmsd decision RMSD < 2.0 Å ? rmsd->decision valid Protocol Validated Proceed with Analogs decision->valid Yes invalid Protocol Invalid Adjust Grid/Parameters decision->invalid No

Figure 2: The protocol validation workflow using redocking.

Protocol:

  • Define the Grid Box: The grid box defines the 3D search space where Vina will attempt to dock the ligand.

    • In ADT, open the prepared receptor (receptor.pdbqt).

    • Center the grid box on the co-crystallized ligand's position. Ensure the box dimensions are large enough to encompass the entire binding site and allow for ligand rotation (e.g., 25 x 25 x 25 Å).[6][20]

    • Save the grid parameters to a configuration file (e.g., conf.txt). This file will also specify the receptor and ligand file paths.

  • Create the Configuration File (conf.txt):

    • Rationale: exhaustiveness controls the thoroughness of the search. A value of 8 is a good starting point. num_modes determines how many binding poses are generated.[5]

  • Validate the Protocol:

    • Run AutoDock Vina from the command line using the native ligand and the configuration file.

    • vina --config conf.txt --log native_ligand_log.txt

    • Open the original receptor PDB and the Vina output file (native_ligand_out.pdbqt) in PyMOL.

    • Superimpose the protein backbones.

    • Calculate the RMSD between the original co-crystallized ligand and the top-ranked docked pose. If the RMSD is < 2.0 Å, the protocol is validated.[16]

  • Run Docking for Analogs:

    • Once validated, use the same conf.txt file.

    • Iterate through your prepared analogs, changing the ligand = line for each one.

    • Run Vina for each analog.

Results Analysis and Interpretation

The output from Vina provides binding poses and their corresponding binding affinities.

Rationale: The binding affinity, reported in kcal/mol, is an estimate of the binding free energy.[21] More negative values indicate stronger, more favorable binding.[4][22] Visual inspection of the binding pose is critical to determine if the predicted interactions are chemically sensible.[4]

Protocol:

  • Tabulate Docking Scores: Organize the results in a clear table. The top-ranked pose (Mode 1) is typically used for comparison.

    Ligand IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
    Native Ligand (Redocked)-10.5MET318, THR315, PHE382
    Analog 1-9.8MET318, THR315, ILE360
    Analog 2-11.2MET318, THR315, PHE382, ASP381
    Analog 3-8.5THR315, VAL299
  • Visualize Binding Poses:

    • Load the receptor (receptor.pdbqt) and the docked output file for an analog (e.g., analog2_out.pdbqt) into PyMOL.[23]

    • Display the protein as a surface or cartoon and the ligand as sticks.

    • Use PyMOL's visualization tools to identify interactions. Look for:

      • Hydrogen Bonds: Key for affinity and specificity.

      • Hydrophobic Interactions: With residues like Leucine, Valine, Phenylalanine.

      • Pi-stacking: With aromatic residues like Phenylalanine, Tyrosine.

    • Compare the binding mode of your top-performing analogs to the binding mode of the native ligand. Do they occupy the same space? Do they make similar key interactions?[24]

Conclusion and Prioritization

Computational docking provides powerful hypotheses for structure-activity relationships. Based on the docking results, Analog 2 shows a more favorable binding affinity than the native ligand and engages an additional key residue (ASP381), making it a high-priority candidate for synthesis and biological testing. Conversely, Analog 3 has a weaker predicted affinity and appears to make fewer key interactions, deprioritizing it. This data-driven approach allows for the efficient allocation of synthetic and biological resources, accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging heterocyclic substrate, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ultimately optimize your product yield and purity.

The inherent asymmetry and electronic properties of this dihalogenated pyrrolopyridine core present unique challenges, primarily centered around achieving high chemoselectivity and avoiding catalyst inhibition. This document provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is typically traced back to three main areas: the catalyst system, the reaction conditions, or reagent quality.

  • Cause A: Ineffective Catalyst Activation or Deactivation. The palladium catalyst must be in the Pd(0) oxidation state to enter the catalytic cycle.[1] The nitrogen atoms in the pyrrolo[3,2-b]pyridine core are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

    • Solution 1: Select an Appropriate Catalyst/Ligand System. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the desired catalytic steps while sterically hindering the coordination of the substrate's nitrogen atoms to the palladium. Air-stable Pd(II) precatalysts complexed with these ligands are often more reliable than generating Pd(0) in situ from sources like Pd(OAc)₂.[5]

    • Solution 2: Ensure Proper Catalyst Activation. If using a Pd(II) source, its reduction to Pd(0) is critical. This is often facilitated by phosphine ligands, solvents, or other additives in the reaction mixture.[6] Using a pre-formed, active Pd(0) catalyst like Pd(PPh₃)₄ can sometimes resolve activation issues.[5]

  • Cause B: Suboptimal Reaction Conditions.

    • Solution 1: Rigorous Degassing. The presence of oxygen can lead to the oxidation and homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[7] It is imperative to thoroughly degas the solvent and the reaction vessel. This can be achieved by performing several "freeze-pump-thaw" cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]

    • Solution 2: Solvent Choice. Aprotic polar solvents are generally preferred. Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[9][10] Often, a mixture with water (e.g., Dioxane/H₂O) is used, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[11] However, for substrates prone to protodeboronation, anhydrous conditions are recommended.

    • Solution 3: Temperature Optimization. While Suzuki couplings are often heated (typically 80-110 °C), excessively high temperatures can promote side reactions and catalyst decomposition.[7][8] If you observe decomposition, try lowering the temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary.

Question 2: I am forming my desired product, but the yield is poor due to significant side products. How can I identify and suppress them?

Answer: Side product formation is a common challenge. The three most prevalent culprits are protodeboronation, homocoupling, and dehalogenation.

  • Side Product A: Protodeboronation (R-B(OH)₂ → R-H). This is the proton-mediated cleavage of the carbon-boron bond, which destroys your nucleophilic partner.[12][13]

    • Solution 1: Use Anhydrous Conditions. Water is a primary proton source. Use dry solvents and reagents, and consider running the reaction under strictly anhydrous conditions.[7]

    • Solution 2: Choose a Milder Base. Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOtBu to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8]

    • Solution 3: Switch to a Boronic Ester. Boronic esters, particularly pinacol esters (Bpin) or MIDA boronates, are significantly more stable to protodeboronation than their corresponding boronic acids.[12][14][15] They often provide higher yields with sensitive substrates.

  • Side Product B: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R). This side reaction forms a dimer of your boronic acid derivative and is primarily promoted by oxygen.[7][13]

    • Solution: Rigorous Degassing. As mentioned above, removing all traces of oxygen from the reaction is the most effective way to prevent homocoupling.[8]

  • Side Product C: Dehalogenation (Ar-X → Ar-H). This involves the replacement of a halogen on your substrate with a hydrogen atom.

    • Solution: Identify and Eliminate Hydride Sources. This side reaction occurs when a hydride is transferred to the palladium complex.[1] Potential hydride sources can include certain solvents (like alcohols used as reducing agents) or impurities in the reagents. Using high-purity reagents and carefully chosen solvents can minimize this pathway.[16]

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive for the Suzuki coupling, the 3-bromo or the 5-chloro? A: The 3-bromo position is significantly more reactive. The oxidative addition of the palladium catalyst into a carbon-halogen bond is the first and often rate-limiting step of the catalytic cycle.[1] The bond strength of C-Br is weaker than C-Cl, making oxidative addition much more favorable at the C-Br bond.[4][17] This intrinsic reactivity difference allows for high chemoselectivity, enabling the selective coupling at the C-3 position while leaving the C-5 chloro group intact for potential subsequent transformations.[18][19]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one? A: The base plays multiple crucial roles in the catalytic cycle.[20] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium complex.[21][22][23]

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃, KF): Often used in aqueous solvent mixtures. They are effective for many standard couplings and are less likely to cause degradation of sensitive functional groups.[7]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often used for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates. They can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.[24][25]

  • Organic Bases (e.g., Et₃N): Generally less common and can sometimes interfere with the catalyst.

For this specific substrate, starting with K₂CO₃ or K₃PO₄ is a robust choice.

Base Type Common Examples Typical Use Case Considerations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃General purpose, good for aryl bromides. Often used with aqueous co-solvents.Cs₂CO₃ is more soluble and basic, often improving yields for difficult substrates.
Phosphates K₃PO₄Excellent for challenging substrates, including aryl chlorides and sterically hindered partners.Highly basic; ensure compatibility with other functional groups.
Hydroxides NaOH, KOHStrong bases, can be very effective but increase risk of side reactions (protodeboronation, hydrolysis).Often used in industrial processes where cost is a key factor.
Fluorides KF, CsFMilder option, particularly useful when base-labile functional groups are present.Can activate boronic acids without being strongly basic.

Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A: The choice depends on the stability of your boron reagent.

  • Boronic Acids: More reactive and often cheaper. However, they are prone to decomposition via protodeboronation and can self-condense to form boroxines.[12]

  • Boronic Esters (Pinacol, MIDA): More stable, less prone to protodeboronation, and can be purified by chromatography.[14][15] They are the preferred choice for unstable or precious boron reagents and can lead to more reproducible results and higher yields, despite potentially requiring slightly more forcing conditions for the coupling itself.[12][26]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Substrate) PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₃⁻ (from R²-B(OH)₂ + Base) Boronate->Transmetalation Base Activated RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Coupled Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield or No Reaction check_conversion Is Starting Material Consumed (TLC/LCMS)? start->check_conversion no_conversion Problem: No Conversion check_conversion->no_conversion No conversion_ok Problem: Side Products check_conversion->conversion_ok Yes cause_catalyst Cause: Inactive Catalyst? (Inhibition/Decomposition) no_conversion->cause_catalyst cause_conditions Cause: Suboptimal Conditions? (Temp/Solvent/Degassing) no_conversion->cause_conditions sol_catalyst Solution: - Use bulky, e⁻-rich ligand (e.g., SPhos) - Use air-stable precatalyst - Increase catalyst loading cause_catalyst->sol_catalyst sol_conditions Solution: - Degas solvent rigorously - Increase temperature incrementally - Screen alternative solvents cause_conditions->sol_conditions check_protodeb Protodeboronation? conversion_ok->check_protodeb check_homo Homocoupling? conversion_ok->check_homo check_dehal Dehalogenation? conversion_ok->check_dehal sol_protodeb Solution: - Use boronic ester (Bpin) - Use anhydrous solvent - Use milder base (K₂CO₃) check_protodeb->sol_protodeb sol_homo Solution: - Rigorous degassing to remove O₂ check_homo->sol_homo sol_dehal Solution: - Use high-purity reagents check_dehal->sol_dehal

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of its synthesis, troubleshoot potential issues, and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section is dedicated to resolving specific problems you might encounter during the synthesis of this compound.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the starting material, reaction conditions, and workup procedure.

Causality and Recommended Actions:

  • Purity of the Starting Material (5-chloro-1H-pyrrolo[3,2-b]pyridine): The synthesis of the precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, can sometimes result in residual impurities that interfere with the subsequent bromination step.[1][2] It is crucial to start with a highly pure substrate.

    • Troubleshooting:

      • Analyze the purity of your 5-chloro-1H-pyrrolo[3,2-b]pyridine using NMR and LC-MS before starting the bromination.

      • If impurities are detected, purify the starting material by column chromatography or recrystallization.[2]

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. Overly reactive agents can lead to the formation of di-brominated or other side products, while less reactive agents may result in incomplete conversion. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.

    • Troubleshooting:

      • Ensure the quality of your NBS. It should be recrystallized from water if it has a yellow or orange tint.

      • Consider alternative brominating agents like Br2 in a suitable solvent, but be aware of the increased potential for side reactions and the need for more stringent control of reaction conditions.

  • Reaction Temperature and Time: The bromination of the pyrrolo[3,2-b]pyridine core is an electrophilic aromatic substitution. The temperature needs to be carefully controlled to favor the desired mono-bromination at the 3-position.

    • Troubleshooting:

      • Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature.[3] This can help to control the regioselectivity and minimize the formation of byproducts.

      • Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid over-bromination.

  • Solvent Choice: The polarity and nature of the solvent can influence the reaction rate and selectivity.

    • Troubleshooting:

      • Commonly used solvents include DMF, THF, and acetonitrile. The choice of solvent can affect the solubility of the starting material and the brominating agent.

      • If you are experiencing poor conversion, a more polar solvent like DMF might be beneficial. However, be mindful that DMF can be difficult to remove during workup.

Question 2: I am observing an unexpected peak in my NMR/LC-MS analysis of the final product. What could this byproduct be?

Answer:

The formation of byproducts is a common issue in the synthesis of halogenated heterocycles. The identity of the byproduct can often be inferred from the reaction conditions and the known reactivity of the pyrrolo[3,2-b]pyridine scaffold.

Potential Byproducts and Their Identification:

  • Di-brominated Product (3,X-dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine): Over-bromination is a likely side reaction, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The second bromine atom could add to another position on the pyrrole or pyridine ring.

    • Identification: Look for a mass peak in your LC-MS that is 78 or 80 m/z units higher than your product peak (corresponding to the isotopic masses of bromine). The 1H NMR will also show a loss of one aromatic proton signal.

  • Isomeric Mono-brominated Product: While the 3-position is generally the most activated site for electrophilic substitution on the pyrrolo[3,2-b]pyridine core, bromination at other positions is possible, though usually minor.[4]

    • Identification: This can be challenging to distinguish from the desired product by mass spectrometry alone. Careful analysis of the 1H and 13C NMR spectra, including 2D NMR techniques (COSY, HMBC, HSQC), will be necessary to confirm the connectivity.

  • Starting Material: Incomplete conversion will result in the presence of 5-chloro-1H-pyrrolo[3,2-b]pyridine in your final product.

    • Identification: This is easily identified by comparing the retention time in LC-MS and the NMR spectrum with an authentic sample of the starting material.

Question 3: The purification of this compound by column chromatography is proving difficult. Are there any tips to improve the separation?

Answer:

Purification can indeed be challenging due to the similar polarities of the product and some of the potential byproducts.

Strategies for Improved Purification:

  • Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is essential.

    • Troubleshooting:

      • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • A shallow gradient can often provide better separation than an isocratic elution.

      • Consider adding a small amount of a third solvent, such as dichloromethane, to fine-tune the separation.

  • Alternative Purification Techniques:

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvents and solvent mixtures.

    • Preparative HPLC: For very difficult separations, preparative HPLC can be a powerful tool, although it is more expensive and time-consuming for larger scales.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

What is the most common synthetic route to this compound?

The most common and direct route is the regioselective bromination of 5-chloro-1H-pyrrolo[3,2-b]pyridine.[4] This precursor is typically synthesized from commercially available starting materials through a multi-step sequence.[1][2]

What are the critical parameters to control during the synthesis?
  • Stoichiometry of the Brominating Agent: Use of a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is often optimal to ensure full conversion of the starting material without excessive formation of di-brominated byproducts.

  • Temperature Control: As discussed in the troubleshooting section, maintaining a low temperature during the addition of the brominating agent is crucial for controlling the reaction's selectivity.

  • Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen, especially if organometallic reagents were used in preceding steps.

How can I confirm the regioselectivity of the bromination?

The regiochemistry of the final product should be unequivocally confirmed by spectroscopic methods. 1D and 2D NMR spectroscopy are the most powerful tools for this purpose. The coupling patterns and chemical shifts of the aromatic protons in the 1H NMR spectrum, along with correlations observed in HMBC and NOESY experiments, can be used to establish the position of the bromine atom.

III. Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 5-chloro-1H-pyrrolo[3,2-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, add NBS (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

IV. Visualizations

Reaction Scheme

reaction_scheme start 5-chloro-1H-pyrrolo[3,2-b]pyridine reagents NBS, DMF start->reagents product This compound reagents->product byproduct Di-brominated byproduct reagents->byproduct troubleshooting_flowchart start Low Yield or Impurities check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Workup/Purification start->check_workup sm_impure Starting Material Impure? check_sm->sm_impure conditions_issue Suboptimal Conditions? check_conditions->conditions_issue purification_issue Purification Difficulty? check_workup->purification_issue sm_impure->check_conditions No purify_sm Purify Starting Material sm_impure->purify_sm Yes conditions_issue->check_workup No adjust_temp Adjust Temperature conditions_issue->adjust_temp Yes adjust_reagent Check Reagent Stoichiometry/Purity conditions_issue->adjust_reagent Yes optimize_column Optimize Column Chromatography purification_issue->optimize_column Yes try_recrystallization Try Recrystallization purification_issue->try_recrystallization Yes

References

troubleshooting failed reactions involving 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed to provide in-depth troubleshooting for common challenges encountered during the chemical modification of this versatile heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific experimental failures and provide scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the reactivity and handling of this compound. Understanding these principles is the first step in effective troubleshooting.

Q1: What are the key reactivity features of this compound that I should be aware of before starting my reaction?

A1: this compound possesses several key features that dictate its reactivity:

  • Differential Halogen Reactivity: The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position in palladium-catalyzed cross-coupling reactions.[1][2] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the Pd(0) catalyst, typically the rate-determining step in Suzuki and Buchwald-Hartwig reactions.[1][3] This chemoselectivity is a powerful tool for sequential functionalization.

  • Acidic N-H Proton: The proton on the pyrrole nitrogen is acidic and can be deprotonated by common bases used in cross-coupling reactions (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). This can lead to several complications:

    • Substrate Insolubility: The resulting salt may have poor solubility in common organic solvents.

    • Side Reactions: The anionic nitrogen can engage in undesired side reactions.

    • Catalyst Inhibition: The deprotonated substrate may coordinate to the palladium center and inhibit catalysis.

  • Catalyst Poisoning Potential: As a nitrogen-containing heterocycle, the pyrrolo[3,2-b]pyridine core can act as a ligand for the palladium catalyst.[4][5][6][7] This coordination can lead to catalyst deactivation or "poisoning," resulting in stalled or incomplete reactions. The choice of a suitable ligand is critical to mitigate this effect.[5]

Q2: My starting material appears to be degrading or I'm seeing unexpected byproducts even before the main reaction begins. What could be the cause?

A2: Stability issues can arise from improper handling or storage. This compound, like many heterocyclic compounds, should be stored in a cool, dry, and dark place under an inert atmosphere. Decomposition can be accelerated by exposure to light, air (oxygen), and moisture. Before use, ensure the purity of your starting material using techniques like NMR or LC-MS.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are primary methods for functionalizing this scaffold. The following section addresses common failures in these transformations.

Issue 1: Low to No Conversion of Starting Material

This is one of the most common failures. A systematic approach is necessary to diagnose the root cause.

Q3: My Suzuki-Miyaura coupling reaction is not working. I'm recovering my starting material. What should I check first?

A3: For a stalled Suzuki-Miyaura reaction, a multi-point check is essential.

Parameter Potential Cause of Failure Recommended Action & Scientific Rationale
Reagents & Solvents Impurities, especially water and oxygen, can deactivate the catalyst and hydrolyze the boronic acid/ester.Use anhydrous, degassed solvents. Ensure high purity of the boronic acid/ester and base. Water can lead to protodeboronation of the organoboron reagent, removing it from the catalytic cycle.
Catalyst System The Pd(0) active species is not forming or is being poisoned.Catalyst Choice: Ensure you are using a suitable precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and ligand. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote reductive elimination and prevent catalyst poisoning.[8][9] Degassing: Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Base The base may be too weak, too strong, or insoluble.The base is crucial for activating the organoboron species.[3] For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. Ensure the base is finely powdered and dry. If solubility is an issue, consider a different solvent or a phase-transfer catalyst.
Temperature The reaction temperature may be too low to overcome the activation energy for oxidative addition.While some modern catalysts work at room temperature, many Suzuki reactions require heating (typically 80-110 °C).[8][10] Incrementally increase the reaction temperature and monitor by TLC or LC-MS.

Troubleshooting Workflow for Failed Suzuki Coupling

start Low/No Product in Suzuki Reaction reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check atmosphere_check Ensure Rigorous Inert Atmosphere reagent_check->atmosphere_check Purity OK reagent_fix Purify/Dry Reagents & Solvents reagent_check->reagent_fix Impure/Wet catalyst_check Evaluate Catalyst/Ligand Combination atmosphere_check->catalyst_check Setup OK atmosphere_fix Improve Degassing & Seal atmosphere_check->atmosphere_fix Leak Suspected base_check Check Base Strength & Solubility catalyst_check->base_check System OK catalyst_fix Screen Bulky Ligands (e.g., XPhos, SPhos) catalyst_check->catalyst_fix Ineffective temp_check Optimize Reaction Temperature base_check->temp_check Base OK base_fix Screen Other Bases (K₃PO₄, Cs₂CO₃) base_check->base_fix Ineffective success Reaction Successful temp_check->success Temp OK temp_fix Increase Temperature Incrementally temp_check->temp_fix Too Low reagent_fix->start atmosphere_fix->start catalyst_fix->start base_fix->start temp_fix->start

Caption: A logical flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.

Q4: My Buchwald-Hartwig amination is failing. What are the unique challenges with this reaction for my substrate?

A4: Buchwald-Hartwig amination shares many troubleshooting points with the Suzuki reaction (reagent purity, inert atmosphere).[11][12] However, it has unique sensitivities:

  • Base Selection is Critical: Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is very common, but can be problematic if your substrate is sensitive to strong bases.[11] Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective alternatives.

  • N-H Deprotonation of the Substrate: The pyrrole N-H is acidic and will be deprotonated by strong bases like NaOt-Bu. This can negatively impact the reaction. Consider N-protection of the pyrrole ring. A trimethylsilylethoxymethyl (SEM) or Boc group can be employed, although deprotection adds steps and can be challenging.[13]

  • Ligand Choice: The choice of ligand is paramount.[11] For heteroaryl chlorides, highly active and bulky ligands from the Buchwald or Hartwig groups (e.g., RuPhos, XPhos) are often necessary to achieve good results.

Illustrative Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound. Optimization will likely be required.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M). Finally, add the amine coupling partner (1.2 eq) via syringe.

  • Reaction: Heat the mixture with stirring to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Significant Side Products

Q5: I'm observing a significant amount of a debrominated byproduct (5-chloro-1H-pyrrolo[3,2-b]pyridine) in my Suzuki reaction. How can I prevent this?

A5: Debromination is a common side reaction, particularly with electron-rich heterocycles.[8] It often occurs when the transmetalation step of the catalytic cycle is slow relative to competing pathways.

  • Mechanism of Debromination: This can occur via a competing β-hydride elimination pathway from a palladium-hydride species or via protodeboronation of the boronic acid followed by a coupling reaction with the resulting arene.

  • Mitigation Strategies:

    • Choice of Ligand: Using highly active, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.[8][9]

    • Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation. Using a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides, and rigorously anhydrous conditions can help. Some evidence suggests that using boronic esters (e.g., pinacol esters) instead of boronic acids can also reduce this side reaction.[3]

    • Temperature Control: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes minimize side reactions.

Q6: I am attempting a reaction at the 3-position, but I'm seeing evidence of reaction at the 5-position (C-Cl bond) as well. How can I improve selectivity?

A6: While the C-Br bond is more reactive, selectivity is not always absolute. Loss of selectivity can occur under harsh conditions.

  • Lower Temperature: High temperatures can provide enough energy to activate the stronger C-Cl bond. Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate for C-Br activation.

  • Catalyst System: Some catalyst systems show higher selectivity than others. For example, catalysts that are highly active for C-Br oxidative addition at low temperatures may allow for functionalization before the C-Cl bond has a chance to react. Screening different palladium sources and ligands is recommended.

Logical Relationship of Reactivity

reactivity Reactivity in Pd Cross-Coupling CBr C(3)-Br Bond CCl C(5)-Cl Bond CBr->CCl More Reactive NH N(1)-H Bond NH->CBr Can Interfere (Deprotonation) NH->CCl Can Interfere

Caption: Relative reactivity and interference pathways for functional groups.

Section 3: General Laboratory Best Practices

Q7: What are some overarching best practices to increase my success rate when working with this compound?

A7:

  • Characterize Your Starting Material: Never assume the purity of a commercial or previously synthesized reagent. Run a quick ¹H NMR or LC-MS to confirm identity and purity.

  • Small-Scale Trials: Before committing large amounts of valuable starting material, run small-scale trial reactions to screen different conditions (catalysts, ligands, bases, solvents, temperatures).[4]

  • Meticulous Inert Technique: Many palladium-catalyzed reactions are sensitive to air and moisture.[4] Ensure all glassware is oven- or flame-dried, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Monitor Your Reactions: Do not rely solely on reaction time. Actively monitor the progress of your reaction by TLC or LC-MS. This will tell you if the reaction is stalled, complete, or if byproducts are forming over time.[4]

By systematically addressing these common points of failure and understanding the underlying chemical principles, you can significantly improve the success rate of your reactions involving this compound.

References

improving the stability of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (Catalog CAS No. 1190310-75-8). This document is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a halogenated 6-azaindole derivative, this molecule is a valuable building block in modern drug discovery, but its unique electronic and structural features necessitate careful handling to ensure experimental reproducibility and success.

This guide provides in-depth, experience-driven answers to frequently encountered issues, complete with detailed protocols and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of this compound is turning yellow/brown overnight. What is causing this discoloration and how can I prevent it?

Answer:

This is the most common issue reported and is almost always indicative of oxidative degradation. The pyrrolo[3,2-b]pyridine core, particularly the electron-rich pyrrole ring, is susceptible to oxidation by atmospheric oxygen dissolved in the solvent.[1][2][3] This process can be accelerated by light and trace metal impurities. The resulting colored products are typically oxidized oligomers or ring-opened species that can interfere with your reactions and analytical measurements.

Core Mechanism: The pyrrole moiety is prone to oxidation, which can lead to the formation of highly conjugated, colored byproducts.[4][5] This reactivity is a known characteristic of many electron-rich heterocyclic systems.

Solutions to Prevent Oxidation:

  • Solvent Degassing (Critical): The most effective preventative measure is to rigorously remove dissolved oxygen from your solvent before preparing the solution.[6][7][8]

  • Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere (e.g., Argon or Nitrogen).[9][10][11][12]

  • Light Protection: Store the stock solution in an amber vial or wrap the container in aluminum foil to protect it from light, which can catalyze photo-oxidative processes.

  • Use of Antioxidants: For long-term storage or sensitive applications, the addition of a radical-scavenging antioxidant may be beneficial.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a self-validating method to prepare and confirm the stability of your solution.

Materials:

  • This compound solid

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, Dioxane)

  • Schlenk flask or similar glassware with a septum-sealed sidearm[7]

  • Source of dry Argon or Nitrogen gas[10]

  • Sterile, disposable syringes and needles[11]

  • Amber glass vials with PTFE-lined caps

  • Analytical instrument (HPLC-UV or LC-MS)

Methodology:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (>125 °C overnight) to remove adsorbed moisture.[10][12] Assemble the hot glassware and allow it to cool under a stream of inert gas.

  • Solvent Degassing:

    • Transfer the required volume of solvent to the Schlenk flask.

    • Perform a minimum of three "freeze-pump-thaw" cycles. This is the most rigorous method for removing dissolved gases.[7][8]

      • Freeze: Immerse the flask in liquid nitrogen until the solvent is completely frozen.

      • Pump: Open the flask to a high-vacuum line for 5-10 minutes.

      • Thaw: Close the flask to vacuum and allow the solvent to thaw completely.

    • Alternatively, for less sensitive applications, sparge the solvent by bubbling a gentle stream of Argon or Nitrogen through it for 30-60 minutes via a long needle, using a second, shorter needle as a gas outlet.[6][13][14]

  • Solution Preparation:

    • Backfill the Schlenk flask containing the degassed solvent with inert gas.

    • Quickly weigh the desired amount of this compound in a separate vial and add it to the flask against a positive flow of inert gas.

    • Stir or sonicate until fully dissolved.

  • Storage & Validation:

    • Using a gas-tight syringe, transfer aliquots of the stock solution to amber vials that have been previously flushed with inert gas.

    • (t=0 Analysis): Immediately take a small aliquot, dilute it appropriately, and analyze via HPLC-UV or LC-MS to establish a baseline purity profile.

    • Store the sealed amber vials at the recommended temperature (see Table 1).

    • (t=24h Analysis): After 24 hours, re-analyze another aliquot to confirm that no significant degradation has occurred.

Question 2: Which solvent should I use, and what are the optimal storage conditions?

Answer:

Solvent choice is critical. Protic solvents (water, methanol, ethanol) should generally be avoided for long-term storage as they can participate in degradation pathways, such as solvolysis, or contain higher levels of dissolved oxygen. Aprotic, anhydrous solvents are strongly recommended.

SolventSuitabilityRecommended StorageRationale & Comments
DMSO Excellent -20°C, Inert Gas, DarkHigh boiling point, good solvating power. Ensure use of anhydrous grade.
DMF Excellent -20°C, Inert Gas, DarkSimilar to DMSO. Can contain amine impurities; use high-purity grade.
Dioxane Good 4°C, Inert Gas, DarkCan form peroxides. Use a freshly opened bottle or pass through an alumina plug.
Acetonitrile Fair -20°C, Inert Gas, DarkMore volatile. Suitable for short-term use or reaction medium if degassed.
Methanol/Ethanol Poor (Storage) Not RecommendedProtic nature and potential for reactivity with the solute. Use only if required for an immediate reaction step.
Water/Buffers Very Poor (Storage) Not RecommendedHigh risk of hydrolysis and oxidative degradation. Prepare fresh for immediate use only.

Table 1: Recommended Solvents and Storage Conditions.

Expert Insight: While cooling to -20°C or -80°C slows reaction kinetics, it also increases gas solubility. Therefore, cooling is only effective if the solvent has been thoroughly degassed beforehand.[15]

Question 3: My reaction yield is inconsistent when using this building block. Could solution instability be the cause?

Answer:

Absolutely. If a stock solution has partially degraded, the actual concentration of the active starting material is lower than calculated, leading to incorrect stoichiometry and lower yields. Furthermore, the degradation products themselves can sometimes inhibit or interfere with catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, which are common for such building blocks.[16]

To troubleshoot this, follow the workflow below.

Troubleshooting_Workflow cluster_start Start: Inconsistent Yield cluster_investigation Investigation Steps cluster_conclusion Conclusion & Action start Inconsistent reaction yield observed check_sol Is stock solution visibly discolored? start->check_sol check_age How old is the stock solution? check_sol->check_age No analyze Analyze solution purity via HPLC or LC-MS check_sol->analyze Yes check_prep Was solution prepared under inert gas with degassed solvent? check_age->check_prep < 24 hours check_age->analyze > 24 hours check_prep->analyze No not_degraded Solution is pure. Instability is not the root cause. check_prep->not_degraded Yes degraded Solution has degraded. Purity is <95%. analyze->degraded analyze->not_degraded Purity High prepare_new Action: Discard old solution. Prepare fresh stock using Protocol 1. degraded->prepare_new Purity Low other_cause Action: Investigate other reaction parameters (catalyst, reagents, temperature). not_degraded->other_cause

Caption: Troubleshooting workflow for inconsistent reaction yields.

Question 4: Can I add a stabilizer to my stock solution for long-term storage?

Answer:

Yes, for storage measured in weeks or months, adding a stabilizer can be a prudent strategy, provided it does not interfere with your downstream application. The most common stabilizers are antioxidants that act as radical scavengers.

Mechanism of Action: Antioxidants intercept the radical chain reactions that propagate oxidative degradation.[17][18] Primary antioxidants, like hindered phenols, directly scavenge free radicals, while secondary antioxidants decompose peroxide intermediates.[19]

StabilizerClassTypical Conc.ProsCons
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant0.01 - 0.1% (w/v)Highly effective, inexpensive, well-documented.Can be reactive in certain chemistries; must be removed for some applications.
Vitamin E (α-Tocopherol) Natural Phenolic0.01 - 0.1% (w/v)"Greener" alternative, effective radical scavenger.[20]Can produce colored oxidation products.[21]
Ascorbic Acid (Vitamin C) Reducing AgentEquimolar or lessWater-soluble; can be used in mixed-solvent systems.Can also act as a pro-oxidant in the presence of metal ions; use with a chelator like EDTA.[22]

Table 2: Potential Stabilizing Agents.

Self-Validation Protocol: Before adding a stabilizer to your entire stock, perform a small-scale pilot study. Prepare three small vials of your solution: one control, one with the stabilizer, and one control stored under suboptimal conditions (e.g., on the benchtop). Analyze all three by HPLC after 48-72 hours to confirm that the stabilizer is effectively preventing degradation and not introducing new impurities.

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Degradation Products cluster_catalysts Compound 3-Bromo-5-chloro- 1H-pyrrolo[3,2-b]pyridine Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Hydrolysis Hydrolysis/Solvolysis Compound->Hydrolysis Colored_Oligomers Colored Oligomers & Ring-Opened Products Oxidation->Colored_Oligomers Photodegradation->Colored_Oligomers Dehalogenated Dehalogenated Species Photodegradation->Dehalogenated Hydrolysis->Dehalogenated O2 O₂ (Air) O2->Oxidation Light Light (UV/Vis) Light->Photodegradation H2O H₂O / Protic Solvent H2O->Hydrolysis

Caption: Major degradation pathways for the compound in solution.

References

Technical Support Center: Purification of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The unique electronic and structural properties conferred by the bromine and chlorine atoms, coupled with the pyrrolopyridine core, present specific challenges in achieving high purity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively. Our approach is rooted in explaining the chemical principles behind each step, ensuring you can not only solve current issues but also anticipate and prevent future purification bottlenecks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities are typically process-related and can be categorized into several classes. The most common sources include:

  • Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities.

  • Side-Reaction Products:

    • Dehalogenated Species: Loss of either the bromo or chloro group can occur under certain reductive conditions or during catalytic reactions (e.g., some palladium-catalyzed cross-couplings).

    • Positional Isomers: Depending on the synthetic route, isomers may form that are difficult to separate.

    • Over-reacted Products: For instance, in N-alkylation or acylation steps, di-substitution can sometimes occur.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium, Copper) or reagents from the reaction workup can persist.

  • Degradation Products: The pyrrolo[3,2-b]pyridine core can be sensitive to harsh acidic or basic conditions, or prolonged heating, leading to degradation. Protecting groups, such as SEM (trimethylsilylethoxymethyl), can also generate reactive byproducts like formaldehyde upon removal, which can lead to complex side-products.[1][2]

Q2: My derivative has very poor solubility. What's the best general approach for purification?

A2: Poor solubility is a common issue with planar, halogenated heterocyclic systems. A multi-step approach is often necessary:

  • Trituration: Begin by triturating the crude solid with a non-polar solvent (e.g., hexanes, diethyl ether) to remove highly non-polar impurities. Then, triturate with a more polar solvent in which the product is sparingly soluble (e.g., ethyl acetate, methanol) to remove highly polar impurities.

  • Column Chromatography: If solubility allows, column chromatography is the workhorse method. You may need to use a stronger, more polar solvent system or a co-solvent like dichloromethane (DCM) or a small percentage of methanol to ensure the compound moves through the column.

  • Recrystallization: This is the ideal final step for achieving high purity. Finding the right solvent or solvent pair is critical. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol, acetonitrile).

Q3: Which analytical techniques are essential for confirming the purity of my final product?

A3: A combination of techniques is required for unambiguous purity assessment.[3][4]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis (e.g., determining purity as a percentage area).[3][]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying structurally similar impurities that may co-elute in chromatography.[3][6]

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N) and is often required for publication or regulatory submission.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Poor Separation or Co-elution during Silica Gel Chromatography

Question: My TLC shows multiple spots that are very close together (low ΔRf), and I cannot achieve baseline separation on my column. What should I do?

Answer: This is a classic challenge, often caused by impurities having very similar polarity to the target compound (e.g., a dehalogenated analog).

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If your Rf is high (>0.4), significantly decrease the polarity of your eluent. A lower Rf often improves separation.

    • Change Solvent System: If a simple hexane/ethyl acetate system fails, switch to a different solvent system to alter selectivity. A common alternative is a Dichloromethane/Methanol gradient.[7] The unique properties of DCM can change the interaction with the silica surface compared to ethyl acetate.

    • Use an Additive: If your compound is basic (due to the pyridine nitrogen), the acidic nature of silica gel can cause peak tailing. Adding 0.5-1% triethylamine (TEA) to your mobile phase can neutralize the acidic silanol groups, leading to sharper peaks and better separation. Conversely, if you have acidic impurities, a small amount of acetic acid may help.

  • Improve Column Parameters:

    • Sample Loading: Load your sample in the minimum possible volume of solvent. Using a strong solvent to dissolve the sample for loading can cause band broadening at the top of the column.[8] Dry loading the sample onto a small amount of silica is the preferred method.

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

  • Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Can be effective for basic compounds where silica causes issues.

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity. It is highly effective for separating compounds with minor structural differences, such as the presence or absence of a halogen atom.

Issue 2: Product Degradation on the Silica Column

Question: My NMR analysis after column chromatography shows new, unexpected signals, and my yield is very low. I suspect my compound is degrading on the column. How can I confirm and prevent this?

Answer: This is a significant issue, particularly for derivatives with acid-sensitive functional groups (e.g., certain protecting groups like Boc) or a labile pyrrole proton.[9] Standard silica gel is acidic (pH ~4-5) and can catalyze decomposition.

Troubleshooting Steps:

  • Confirmation: Run a small-scale stability test. Dissolve a small amount of your crude product in your chosen eluent, add a pinch of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS against a control sample (without silica) to see if new spots/peaks appear.

  • Prevention during Chromatography:

    • Deactivate the Silica: As mentioned above, use a mobile phase containing 0.5-1% triethylamine to neutralize the silica surface.

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to expedite the process.

    • Use a Different Stationary Phase: Switch to neutral alumina or consider reverse-phase chromatography, which is performed under neutral pH conditions.

Issue 3: Failure to Induce Crystallization

Question: I have a pure, amorphous solid (or oil) after chromatography, but I cannot get it to crystallize for final purification and characterization. What techniques can I try?

Answer: Inducing crystallization requires achieving a state of supersaturation. Several physical and chemical methods can facilitate this process.[10]

Troubleshooting Steps:

  • Achieve Supersaturation: The most common reason for crystallization failure is using too much solvent.[10] Concentrate the solution until it is slightly cloudy and then add a few drops of solvent until it becomes clear again.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a tiny amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.

    • Cooling: Slowly cool the solution. First, let it cool to room temperature, then move it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Slow cooling promotes the formation of larger, purer crystals.

  • Change the Solvent System:

    • Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (e.g., DCM, THF). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane) until the solution becomes persistently cloudy. Let it stand. This is highly effective for many compounds.

Issue 4: Persistent Color in the Final Product

Question: My purified this compound derivative is yellow or brown, but the literature reports it as a white or off-white solid. How can I remove the color?

Answer: Colored impurities are often highly conjugated, non-polar compounds present in trace amounts. They can usually be removed with activated charcoal during recrystallization.[10]

Troubleshooting Steps:

  • Charcoal Treatment:

    • Dissolve the colored compound in a suitable recrystallization solvent and bring it to a boil.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb to the charcoal's surface.

  • Hot Filtration:

    • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[10]

  • Crystallization: Allow the clear, colorless filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.[10]

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for moving from a crude reaction mixture to a highly pure final product.

start Crude Reaction Mixture workup Aqueous Workup (L/L Extraction) start->workup trituration Trituration (Hexanes/Ether) workup->trituration  If solid column Silica Gel Chromatography workup->column  If oil or  soluble trituration->column recrystal Recrystallization column->recrystal  To achieve  highest purity final_product Pure Product (>98% Purity) recrystal->final_product analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis

Caption: General purification workflow for pyrrolopyridine derivatives.

Troubleshooting Column Chromatography

This decision tree helps diagnose and solve common issues encountered during column chromatography.

Caption: Decision tree for troubleshooting silica gel chromatography.

Key Protocols & Data

Protocol 1: Flash Column Chromatography

This is a general protocol that should be optimized for each specific derivative.

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC) that provides a target Rf value of ~0.2-0.3 for your desired compound and shows good separation from impurities. A common starting point is Hexanes:Ethyl Acetate.[9][11]

  • Column Packing: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexanes).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (~2-3x the weight of your compound) by dissolving it in a suitable solvent (e.g., DCM), adding the silica, and concentrating to a dry, free-flowing powder on a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with your chosen mobile phase, starting with a lower polarity and gradually increasing it if a gradient is needed. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Determination by HPLC

This protocol provides a starting point for developing an analytical HPLC method.

  • Instrumentation & Column:

    • System: Agilent 1260 Infinity II or equivalent.[6]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-20 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a final concentration of ~50-100 µg/mL.[6]

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.[6] Any impurity greater than 0.1% should be investigated and identified if possible, per ICH guidelines.

Comparative Table of Analytical Methods
FeatureHPLC-UVLC-MSqNMR
Principle Separation based on polarity; detection by UV absorbance.[6]Separation by polarity; detection by mass-to-charge ratio.[][12]Quantitative determination based on integrated NMR signal intensity.[6]
Primary Use Purity determination (% Area) , routine quality control.Impurity Identification , reaction monitoring.Absolute Quantification (Assay) , structural elucidation of impurities.
Sensitivity Good (ng range).Very High (pg-fg range).Lower (µg-mg range).
Sample Prep Dissolution in mobile phase component.[6]Dissolution in mobile phase component.Precise weighing of sample and internal standard; dissolution in deuterated solvent.[6]
Pros Robust, reproducible, widely available.Provides molecular weight information, essential for unknown identification.Provides structural information, no reference standard of the analyte needed for assay.
Cons Requires chromophore, does not identify unknowns.Response can be non-linear, complex matrix effects.Requires expensive equipment, lower throughput, needs a pure internal standard.

References

side reactions of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190310-75-8).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic building block into their synthetic workflows. My aim is to provide not just protocols, but the underlying chemical logic to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

Understanding the Reactivity Profile

The this compound scaffold presents a unique set of synthetic challenges and opportunities. Its reactivity is governed by the interplay of several key features:

  • The Pyrrolopyridine Core: This fused heterocyclic system has a distinct electronic landscape. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. This influences the regioselectivity of electrophilic and nucleophilic attacks.

  • Differential Halogen Reactivity: The C-Br bond at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 5-position. This allows for selective functionalization.

  • The Pyrrole N-H: The acidic proton on the pyrrole nitrogen can interfere with a variety of reactions, particularly those involving strong bases or organometallic reagents. Protection of this group is often a critical consideration.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter when working with this molecule.

FAQ & Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling is one of the most common methods to functionalize this compound. However, several side reactions can occur.

Q1: I'm attempting a Suzuki coupling at the 3-position (C-Br), but I'm observing significant amounts of the debrominated byproduct (5-chloro-1H-pyrrolo[3,2-b]pyridine). What's causing this and how can I prevent it?

A1: This is a classic side reaction known as hydrodebromination (or more generally, hydrodehalogenation). It often occurs when the rate of reductive elimination of the desired product is slow compared to competing pathways, such as β-hydride elimination from the palladium complex or protonolysis of the organopalladium intermediate.

Causality & Troubleshooting:

  • Base Choice: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can sometimes promote hydrodehalogenation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Catalyst/Ligand System: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway. For Suzuki reactions, using a catalyst system like XPhosPdG2/XPhos has been shown to minimize debromination in similar heterocyclic systems.[4][5][6]

  • Solvent & Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Water can be a proton source for hydrodehalogenation. Running the reaction at the lowest effective temperature can also help minimize this side reaction.

Q2: I want to perform a Buchwald-Hartwig amination. Will I have issues with selectivity between the C-Br and C-Cl bonds?

A2: Yes, you can achieve excellent selectivity. The oxidative addition of palladium to an aryl bromide is significantly faster than to an aryl chloride. By carefully controlling your reaction conditions, you can selectively couple an amine at the 3-position.

Expert Insight:

While selectivity is high, if the reaction is driven too hard (e.g., very high temperatures for extended periods), you may start to see some coupling at the C-Cl position or decomposition. It's crucial to monitor the reaction progress by TLC or LC-MS.[7]

The general mechanism for Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination to form the C-N bond.[3][7][8] An unproductive side reaction can be beta-hydride elimination from the amide, leading to a hydrodehalogenated arene and an imine.[8]

Workflow Diagram: Selective Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification start Oven-dried Schlenk flask add_catalyst Add Pd catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) start->add_catalyst inert Evacuate and backfill with Argon/Nitrogen (3x) add_catalyst->inert add_reagents Add Base (e.g., NaOt-Bu), This compound inert->add_reagents add_solvent Add anhydrous, degassed solvent (e.g., Toluene) add_reagents->add_solvent add_amine Add Amine add_solvent->add_amine heat Heat to 80-110 °C with vigorous stirring add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter wash Wash with H₂O and brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash column chromatography concentrate->purify product Pure N-substituted 5-chloro-3-amino-1H-pyrrolo[3,2-b]pyridine purify->product

Caption: General workflow for selective Buchwald-Hartwig amination.

Lithiation and Metal-Halogen Exchange

The use of organolithium reagents can lead to a number of potential side reactions, including non-selective metalation and decomposition.

Q3: I'm trying to perform a lithium-halogen exchange on the C-Br bond using n-BuLi, but my reaction is giving a complex mixture of products. What is happening?

A3: You are likely encountering several competing reactions:

  • Deprotonation of the Pyrrole N-H: The N-H proton is acidic and will be readily removed by n-BuLi. This consumes one equivalent of your organolithium reagent.

  • Metalation of the Pyrrole Ring: The pyrrole ring can be lithiated directly, in addition to the desired lithium-halogen exchange.

  • Lack of Regioselectivity: Depending on the conditions, you might get metalation at other positions on the pyridine ring. Studies on related 3-bromopyridines have shown that the choice of lithium amide base can direct lithiation to different positions.[9]

  • Formation of Pyridyne Intermediates: In some cases, lithiation adjacent to a halogen can lead to elimination and the formation of highly reactive pyridyne intermediates, which can then be trapped non-selectively.[10]

Troubleshooting Protocol:

  • Protect the N-H Group: Before attempting lithiation, protect the pyrrole nitrogen. A common protecting group is SEM (2-(trimethylsilyl)ethoxy)methyl), although its removal can sometimes be challenging and lead to side products.[11]

  • Use Two Equivalents of Base: If you choose not to protect, you must use at least two equivalents of the organolithium reagent: one to deprotonate the N-H and the second to perform the lithium-halogen exchange.

  • Low Temperature: Perform the reaction at very low temperatures (-78 °C or lower) to minimize side reactions and decomposition.

  • Consider Alternative Reagents: Instead of n-BuLi, consider using a Grignard reagent (like isopropylmagnesium chloride) to perform the halogen exchange. This is often a milder and more selective method.

G cluster_outcomes Potential Outcomes reagent 3-Bromo-5-chloro- 1H-pyrrolo[3,2-b]pyridine + n-BuLi desired Desired C-3 Lithiation (via Br/Li exchange) reagent->desired Controlled Conditions side1 N-H Deprotonation reagent->side1 Uncontrolled side2 Direct Ring Metalation reagent->side2 Uncontrolled side3 Decomposition/ Pyridyne Formation reagent->side3 Uncontrolled

References

Technical Support Center: Large-Scale Synthesis of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. This important heterocyclic building block is a key intermediate in the development of various pharmaceutical agents. Scaling up its synthesis from the lab to pilot plant or commercial production presents unique challenges that require careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide provides practical, field-proven insights to troubleshoot common issues and optimize your synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of the pyrrolo[3,2-b]pyridine core often begins with a substituted pyridine derivative. A plausible starting material could be a 2,6-dihalopyridine which can then be elaborated to form the fused pyrrole ring. For instance, derivatives of 2-amino-5-chloropyridine could serve as a precursor for the construction of the pyrrole ring.

Q2: What are the critical process parameters to control during the synthesis?

A2: Temperature control is crucial, especially during halogenation and any metal-catalyzed cross-coupling reactions. The stoichiometry of reagents, particularly strong bases or organometallic reagents, must be precisely controlled to minimize side product formation. The choice of solvent can significantly influence reaction kinetics and selectivity.

Q3: What are the main safety concerns associated with the large-scale synthesis of this compound?

A3: The synthesis involves halogenated compounds, which can be toxic and corrosive. Appropriate personal protective equipment (PPE) is mandatory. Reactions involving strong bases or pyrophoric reagents require an inert atmosphere and careful handling procedures. Process safety reviews are essential to identify and mitigate potential hazards during scale-up.[1]

Q4: What level of purity is typically required for this intermediate in pharmaceutical applications?

A4: For use in pharmaceutical synthesis, this compound typically needs to have a purity of >95%, with well-characterized impurity profiles.[2] The presence of isomeric impurities or residual heavy metals from catalysts can interfere with subsequent steps and compromise the quality of the final active pharmaceutical ingredient (API).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Low Reaction Yield

Problem: The overall yield of the synthesis is significantly lower than expected from laboratory-scale experiments.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). If starting material remains after the expected reaction time, the reaction is incomplete.

    • Solution:

      • Temperature: Ensure the internal reaction temperature is maintained at the optimal level. On a large scale, heat transfer can be less efficient.[3]

      • Mixing: Inadequate agitation can lead to localized concentration gradients. Verify that the mixing is sufficient for the scale of the reaction.

      • Reagent Purity: The purity of starting materials and reagents can impact the reaction.[4] Use reagents from reliable sources and consider re-analyzing their purity.

  • Side Reactions:

    • Diagnosis: The appearance of unexpected spots on TLC or peaks in HPLC chromatograms indicates the formation of side products.

    • Solution:

      • Over-bromination: In the bromination step, excess brominating agent or prolonged reaction times can lead to the formation of di-brominated species. Carefully control the stoichiometry of the brominating agent.

      • Dehalogenation: Reductive dehalogenation can occur, particularly if using certain catalysts in subsequent steps.[5] Screen for alternative catalysts or optimize reaction conditions to minimize this side reaction.

      • Isomer Formation: Depending on the synthetic route, the formation of other pyrrolopyridine isomers is possible. The regioselectivity of cyclization reactions can be highly dependent on the reaction conditions.[6]

Purification Challenges

Problem: Difficulty in isolating the product with the desired purity.

Possible Causes & Solutions:

  • Co-eluting Impurities:

    • Diagnosis: Impurities are not effectively separated from the product during column chromatography or crystallization.

    • Solution:

      • Chromatography Optimization: Screen different solvent systems and stationary phases for column chromatography. A change in the polarity or selectivity of the mobile phase can improve separation.

      • Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization. A slow cooling rate can improve crystal formation and purity.

      • Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Product Instability:

    • Diagnosis: The product degrades during workup or purification.

    • Solution:

      • Temperature and pH Control: Some heterocyclic compounds are sensitive to high temperatures or extreme pH. Maintain neutral pH during aqueous workup and use lower temperatures during solvent evaporation.

      • Inert Atmosphere: If the compound is sensitive to oxidation, perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).[4]

Key Experimental Protocols

The following protocols are hypothetical and based on general synthetic strategies for related heterocyclic compounds. They should be optimized for your specific laboratory and scale-up equipment.

Protocol 1: Electrophilic Bromination of a Pyrrolopyridine Precursor

This protocol assumes the presence of a suitable 5-chloro-1H-pyrrolo[3,2-b]pyridine precursor.

Parameter Value
Reactants 5-chloro-1H-pyrrolo[3,2-b]pyridine, N-Bromosuccinimide (NBS)
Solvent Acetonitrile or Dichloromethane
Temperature 0 °C to room temperature
Stoichiometry 1.0 eq. Precursor, 1.05 eq. NBS

Procedure:

  • Dissolve the 5-chloro-1H-pyrrolo[3,2-b]pyridine precursor in the chosen solvent in a reactor under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 5 °C. The use of NBS is a common and effective method for bromination.[7]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Synthetic Pathway Overview

G A Substituted Pyridine Precursor B Cyclization to form Pyrrole Ring A->B [Various Methods] C 5-Chloro-1H-pyrrolo[3,2-b]pyridine B->C Purification D Electrophilic Bromination C->D NBS or Br2 E This compound D->E Purification

Caption: A generalized synthetic pathway for this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? (Check IPCs) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Optimize: - Temperature - Mixing - Reagent Purity Incomplete->Troubleshoot_Incomplete Check_Side_Products Are there significant side products? (Analyze crude material) Complete->Check_Side_Products Side_Products Side Products Present Check_Side_Products->Side_Products Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Troubleshoot_Side_Products Optimize: - Stoichiometry - Temperature - Catalyst choice Side_Products->Troubleshoot_Side_Products Purification_Loss Investigate Purification Loss: - Recrystallization solvent - Chromatography conditions - Product stability No_Side_Products->Purification_Loss

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. This versatile heterocyclic building block offers two distinct reaction handles for sequential functionalization. However, achieving high chemoselectivity in cross-coupling reactions is a common challenge that requires careful catalyst selection and optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to adapt and succeed.

Section 1: Fundamental Principles of Selectivity

This section covers the core concepts governing the differential reactivity of the C-Br and C-Cl bonds on the pyrrolo[3,2-b]pyridine scaffold.

Q1: Why is the C-Br bond overwhelmingly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions?

A1: The selective activation of the C-Br bond over the C-Cl bond is primarily governed by their difference in bond dissociation energies (BDE). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is the first and often rate-limiting step in the catalytic cycle.[1][2] The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is C–I > C–Br ≫ C–Cl.[3][4] This inherent difference in reactivity is the foundation for achieving high chemoselectivity.

Q2: How does the 1H-pyrrolo[3,2-b]pyridine core influence the cross-coupling reaction?

A2: The N-heterocyclic core of this substrate introduces electronic effects that influence reactivity. Pyridine rings are generally electron-deficient, which can facilitate oxidative addition.[5] Furthermore, halides positioned alpha to a nitrogen heteroatom often exhibit enhanced reactivity due to the polarization of the C-X bond.[1][6] In this specific molecule, the C3-Br is adjacent to the pyrrole nitrogen, while the C5-Cl is on the pyridine ring, both of which are positions activated for cross-coupling, though the C-Br bond's inherent reactivity dominates.

Section 2: Troubleshooting Guide for Selective C3-Br Functionalization

The most common synthetic strategy involves first functionalizing the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent transformation. This section provides troubleshooting for the most common cross-coupling reactions at the C3 position.

2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrrolopyridine core and various aryl or vinyl boronic acids.[4][7]

FAQ: My selective Suzuki-Miyaura coupling at the C3-Br position has stalled, showing low conversion. What are the first things I should check?

A1: When a Suzuki coupling fails or proceeds with low yield, a systematic check of the reaction parameters is crucial.[8]

  • Catalyst Activity: Ensure your palladium source and ligand are active. Precatalysts like Buchwald's G3/G4 or PEPPSI-type catalysts are often more reliable than generating the active Pd(0) species from Pd(II) salts in situ.[9][10] The color of the reaction turning black is often normal and can indicate the formation of palladium black, but it doesn't always correlate with reaction failure.[5]

  • Oxygen Contamination: Oxygen can decompose the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[8] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Base and Water Content: The base is critical for activating the boronic acid to facilitate transmetalation.[11] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely ground and anhydrous if the reaction is non-aqueous. For many Suzuki reactions, a small amount of water in a biphasic system (e.g., Dioxane/H₂O) is essential for the catalytic cycle to function correctly.

  • Reagent Purity: Impure boronic acids can inhibit the catalyst. If the boronic acid is old or of questionable purity, consider recrystallizing it or converting it to a more stable trifluoroborate salt.[4]

dot ```dot graph Troubleshooting_Suzuki { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Low/No Yield at C3-Br", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Branches check_catalyst [label="1. Assess Catalyst System"]; check_reagents [label="2. Verify Reagent Quality"]; check_conditions [label="3. Optimize Conditions"];

start -> {check_catalyst; check_reagents; check_conditions} [dir=none];

// Catalyst Path catalyst_inactive [label="Inactive Catalyst?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use_precatalyst [label="Use modern precatalyst\n(e.g., XPhos Pd G3)"]; check_ligand [label="Ligand Degradation?"]; new_ligand [label="Use fresh ligand"];

check_catalyst -> catalyst_inactive; catalyst_inactive -> use_precatalyst [label="Yes"]; catalyst_inactive -> check_ligand [label="No"]; check_ligand -> new_ligand [label="Possible"];

// Reagents Path reagent_purity [label="Impure Reagents?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; degas_solvent [label="Degas solvents thoroughly"]; purify_boronic [label="Purify boronic acid"]; dry_base [label="Use fresh, dry base"];

check_reagents -> reagent_purity; reagent_purity -> {degas_solvent, purify_boronic, dry_base} [label="Yes"];

// Conditions Path conditions_wrong [label="Suboptimal Conditions?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Increase Temperature\n(80-110 °C)"]; change_base [label="Screen Stronger Base\n(K3PO4, Cs2CO3)"]; change_solvent [label="Try different solvent\n(e.g., Toluene, DME)"];

check_conditions -> conditions_wrong; conditions_wrong -> {increase_temp, change_base, change_solvent} [label="Yes"]; }

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

managing reaction temperature for 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (also known as 3-bromo-5-chloro-7-azaindole). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, with a core focus on managing reaction temperature for optimal yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a systematic approach to its resolution.

Issue 1: Low or No Conversion of Starting Material

Question: I have set up the bromination of 5-chloro-1H-pyrrolo[3,2-b]pyridine with N-bromosuccinimide (NBS), but upon analysis (TLC/LC-MS), I observe a significant amount of unreacted starting material. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating several reaction parameters. The pyrrole ring of the 7-azaindole core is electron-rich and generally reactive towards electrophilic substitution, but kinetics can be influenced by several factors.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 5-chloro-1H-pyrrolo[3,2-b]pyridine is pure and dry. Impurities can interfere with the reaction. Similarly, the quality of the N-bromosuccinimide is crucial. Old or discolored (yellow/brown) NBS may have partially decomposed and will be less reactive.[1] It is recommended to use freshly recrystallized NBS for best results.[1]

  • Solvent Choice and Quality: The choice of solvent is critical. While N,N-dimethylformamide (DMF) can be used for bromination of aromatic heterocycles, it has known incompatibilities with NBS, especially at elevated temperatures, which can lead to thermal runaway.[2][3][4][5] Safer and often effective alternatives include acetonitrile, dichloromethane, and ethyl acetate.[3] Ensure the solvent is anhydrous, as water can react with NBS and the desired product.

  • Reaction Temperature: Temperature plays a pivotal role. While some electrophilic brominations of activated rings proceed at or below room temperature, this reaction may require gentle heating to overcome the activation energy.[6]

    • Initial Approach: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

    • If No Conversion: If no reaction is observed at room temperature, consider gradually increasing the temperature to 40-60 °C while carefully monitoring the reaction progress by TLC or LC-MS.[7] Be aware that higher temperatures can lead to the formation of side products.

  • Reaction Time: Monitor the reaction progress closely. Incomplete conversion may simply be a matter of insufficient reaction time. Allow the reaction to proceed for several hours, taking aliquots periodically to assess the consumption of the starting material.

  • Activation of NBS: For less reactive substrates, the addition of a catalytic amount of a weak acid can sometimes facilitate the reaction. However, this should be approached with caution as it can also increase the likelihood of side reactions.

Issue 2: Formation of Multiple Products and Poor Regioselectivity

Question: My reaction is producing the desired 3-bromo product, but I am also observing significant amounts of other brominated species, possibly isomers or di-brominated products. How can I improve the selectivity for the 3-bromo isomer?

Answer:

The formation of multiple products is typically a result of a lack of regioselectivity in the bromination reaction. The 7-azaindole nucleus has several positions susceptible to electrophilic attack. The pyrrole ring is more electron-rich than the pyridine ring, making the C-3 position the most nucleophilic and therefore the most likely site for electrophilic substitution.[8] However, under certain conditions, bromination can occur at other positions.

Key Factors Influencing Regioselectivity:

  • Temperature: This is the most critical parameter to control for selectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product and minimize over-reaction.

    • Recommended Action: Conduct the reaction at low temperatures, starting at 0 °C or even -10 °C.[9] The addition of NBS should be done portion-wise or as a solution via a dropping funnel to maintain a low reaction temperature and avoid localized heating.

  • Stoichiometry of NBS: The formation of di-brominated products can occur if an excess of NBS is used.

    • Recommended Action: Use a slight excess (1.05-1.1 equivalents) of NBS. Carefully weigh your reagents to ensure accurate stoichiometry.

  • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity.

    • Recommended Action: Acetonitrile is often a good choice of solvent for these types of reactions.[3]

Troubleshooting Workflow for Poor Selectivity:

start Poor Regioselectivity Observed temp Lower Reaction Temperature (e.g., 0 °C or below) start->temp nbs_stoich Verify NBS Stoichiometry (1.05-1.1 eq) temp->nbs_stoich If still poor selectivity solvent Change Solvent (e.g., to Acetonitrile) nbs_stoich->solvent If di-bromination persists addition Slow, Portion-wise Addition of NBS solvent->addition Implement for better control monitor Monitor Reaction Closely by TLC/LC-MS addition->monitor end Improved Selectivity for 3-Bromo Product monitor->end

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 3: Reaction Exotherm and Potential for Runaway

Question: I have read that reactions with NBS can be exothermic. What are the safety concerns for this specific synthesis and how can I manage them?

Answer:

Yes, brominations with NBS are generally exothermic, and it is crucial to manage the reaction temperature to ensure both safety and selectivity.[1] A significant exotherm can lead to a loss of selectivity, the formation of degradation products, and in a worst-case scenario, a runaway reaction.

Safety and Management Protocol:

  • Solvent Selection: As previously mentioned, avoid using DMF as a solvent with NBS, especially at elevated temperatures, due to the risk of a hazardous thermal decomposition which can be autocatalytic.[2][3][4][5] Acetonitrile, dichloromethane, or ethyl acetate are safer alternatives.[3]

  • Controlled Addition of NBS: Never add the full amount of NBS to the reaction mixture at once, especially at room temperature or above.

    • Best Practice: Add the NBS portion-wise over a period of time, allowing the heat to dissipate between additions. Alternatively, dissolve the NBS in the reaction solvent and add it dropwise using an addition funnel.

  • Cooling Bath: Always have a cooling bath (e.g., an ice-water bath) ready. It is best practice to start the reaction at a low temperature (0 °C) by immersing the reaction vessel in the cooling bath before adding the NBS.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer. If a rapid increase in temperature is observed, immediately cool the reaction vessel.

  • Scale: Be particularly cautious when scaling up the reaction. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient. What might be a manageable temperature increase on a 1-gram scale could become a dangerous exotherm on a 100-gram scale.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature is a balance between reaction rate and selectivity. For the bromination of electron-rich heterocycles like 7-azaindoles, a low temperature is generally preferred to maximize regioselectivity for the C-3 position and minimize side product formation. A good starting point is to perform the reaction at 0 °C , followed by slow warming to room temperature. If the reaction is sluggish, a gentle increase to 40-60 °C can be considered, but this must be done with careful monitoring for the appearance of impurities.

Q2: What are the most common side products in this reaction?

A2: The most common side products are:

  • Di-brominated products: These can form if an excess of NBS is used or if the reaction temperature is too high. The second bromine atom would likely add to another position on the pyrrole ring.

  • Constitutional Isomers: While the C-3 position is the most electronically favored for electrophilic attack, small amounts of other isomers (e.g., bromination at C-2, C-4, or C-6) might form, especially at higher temperatures.

  • Degradation Products: At elevated temperatures, or in the presence of strong acids or bases, the 7-azaindole ring system can be susceptible to degradation.

Q3: What is a standard workup procedure for this reaction?

A3: A typical workup procedure to remove the succinimide byproduct and unreacted NBS is as follows:

  • Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to destroy any remaining NBS.

  • If the reaction was performed in an acidic medium, neutralize it with a mild base like sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[10]

  • Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.[10]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Q4: What purification methods are recommended for this compound?

A4: The crude product can be purified by one of the following methods:

  • Column Chromatography: This is the most common method for separating the desired product from side products and impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocol and Data Summary

Recommended Protocol for the Synthesis of this compound:

  • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is not complete after several hours at room temperature, it may be gently heated to 40 °C.

  • Once the starting material is consumed, cool the reaction mixture back to room temperature.

  • Proceed with the workup procedure as described in the FAQ section.

  • Purify the crude product by silica gel column chromatography.

Table 1: Key Reaction Parameters and Recommendations

ParameterRecommended Range/ValueRationale & Key Considerations
Temperature 0 °C to Room TemperatureLower temperatures improve regioselectivity and minimize side-product formation.
NBS Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures complete conversion without promoting di-bromination.
Solvent Acetonitrile, DichloromethaneAvoid DMF due to thermal safety concerns with NBS. Ensure the solvent is anhydrous.[3]
Addition of NBS Portion-wise or DropwiseCrucial for controlling the reaction exotherm and maintaining a consistent temperature.

Logical Relationship Diagram:

cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Purity Purity & Selectivity Temp->Purity Lower T, Higher Selectivity Safety Safety Temp->Safety Low T controls exotherm Solvent Solvent Yield Yield Solvent->Yield Solvent->Safety e.g., MeCN safer than DMF Stoich Stoichiometry Stoich->Yield Stoich->Purity ~1:1 avoids di-bromination

Caption: Interdependence of reaction conditions and outcomes.

References

Technical Support Center: Workup and Troubleshooting for Reactions of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed to provide practical, field-proven insights into the workup and purification of reactions involving this versatile heterocyclic building block. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction to this compound

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other biologically active molecules. Its structure offers multiple reaction sites, with the bromine atom at the 3-position being particularly susceptible to palladium-catalyzed cross-coupling reactions. However, the presence of the pyrrolic N-H, the pyridine nitrogen, and the chloro-substituent can lead to specific challenges during reaction workup and product purification. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Workup Procedures

Question: I've just completed a Suzuki coupling reaction with this compound. What is a reliable, general workup procedure to start with?

Answer: A robust starting point for the workup of a Suzuki-Miyaura reaction is crucial for a clean crude product.[1][2][3] The following protocol is designed to remove the bulk of inorganic salts, the boronic acid derivatives, and to prepare the mixture for chromatographic purification.

Core Principle: The workup aims to partition the desired product into an organic phase while washing away water-soluble impurities. The choice of organic solvent is critical and should be based on the expected polarity of your product.

Detailed Protocol: General Suzuki Reaction Workup

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was conducted at high temperatures, this prevents degradation of the product during the workup.

  • Filtration (if necessary): If your reaction mixture contains a large amount of solid (e.g., from the base), it is often beneficial to dilute the mixture with your extraction solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite®.[4][5] This will remove a significant portion of the inorganic salts and can prevent emulsions in the subsequent extraction steps. Wash the Celite pad with additional extraction solvent to ensure complete recovery of your product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This will neutralize any remaining acidic components. Be cautious as CO₂ evolution can cause pressure buildup in the funnel.[6]

    • Water: To remove the bulk of water-soluble byproducts.

    • Brine (saturated aqueous NaCl solution): This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Causality Corner: Why use brine? The high ionic strength of the brine solution makes the aqueous layer more polar, thereby decreasing the solubility of your typically less polar organic product in the aqueous phase. This maximizes the recovery of your product in the organic layer.

Question: My workup is forming a persistent emulsion that won't separate. What should I do?

Answer: Emulsions are a common frustration, especially when dealing with nitrogen-containing heterocycles which can act as surfactants.[6] Here’s a systematic approach to breaking them:

  • Patience and Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: As mentioned above, adding a significant volume of brine can increase the ionic strength of the aqueous phase and often helps to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can sometimes resolve the issue.

  • Change the Solvent: Adding a different organic solvent, such as diethyl ether, can alter the properties of the organic layer and aid in separation.

Section 2: Palladium Catalyst Removal

Question: After my initial workup, my crude product is a dark, almost black oil, which I suspect is due to residual palladium. How can I effectively remove the palladium catalyst?

Answer: Residual palladium is a frequent issue in cross-coupling reactions and its removal is critical, especially in a pharmaceutical context.[7] The dark color is often indicative of palladium black. Here are several effective strategies:

Method 1: Filtration through Celite® and Silica

A simple and often effective first pass is to filter a solution of your crude product through a short plug of silica gel topped with Celite®.

  • Procedure: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a short column in a pipette or funnel with a small cotton plug, a layer of silica gel (2-3 cm), and a layer of Celite® (1-2 cm) on top. Pass your product solution through this plug, washing with additional solvent.[4][5]

Method 2: Use of Scavengers

For more stubborn cases, palladium scavengers are highly effective. These are typically functionalized silica gels or polymers that chelate the metal.

Scavenger TypeFunctional GroupMechanism of Action
Thiol-based -SHStrong affinity for soft metals like palladium.
Amine-based -NH₂, -NR₂Lewis base interaction with the palladium center.
Isocyanide-based -NCForms strong complexes with palladium.[8]

Detailed Protocol: Palladium Scavenging

  • Dissolve Crude Product: Dissolve your crude product in a suitable solvent (e.g., toluene, THF).

  • Add Scavenger: Add the scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for a few hours. The optimal time should be determined by monitoring the palladium levels if possible, or by observing a color change in the solution.

  • Filter: Filter off the scavenger resin and wash it thoroughly with the solvent.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure.

Causality Corner: The choice of scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.[7]

Section 3: Troubleshooting Specific Reactions

Question: I'm attempting a Buchwald-Hartwig amination on the 3-bromo position, but I'm getting a low yield and a complex mixture of byproducts. What could be going wrong?

Answer: The Buchwald-Hartwig amination of this compound can be challenging.[9][10][11][12][13] The pyrrolo-pyridine core presents several potential pitfalls.

Potential Issues and Solutions:

  • Catalyst Inhibition: The pyridine nitrogen in your starting material or product can coordinate to the palladium center, inhibiting catalytic activity.

    • Solution: Use a ligand that is sterically bulky and electron-rich. Ligands like XPhos or RuPhos are often effective for heteroaryl halides as they promote the desired reductive elimination step and can overcome catalyst inhibition.[9]

  • Side Reactions at the Pyrrole N-H: The N-H of the pyrrole ring is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions (e.g., NaOt-Bu, LHMDS). This can lead to undesired side reactions.

    • Solution 1: Protect the pyrrole nitrogen before the coupling reaction. A Boc or SEM group can be used, although this adds extra steps to your synthesis.

    • Solution 2: Use a weaker base like K₃PO₄ or Cs₂CO₃. While the reaction may be slower, it can often lead to a cleaner product profile.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Ensure your reagents and solvent are scrupulously dry and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[14] Oxygen can deactivate the Pd(0) catalyst.

Troubleshooting Workflow Diagram

G start Reaction Mixture cool Cool to Room Temperature start->cool filter_celite Dilute & Filter through Celite® (Optional, for solids) cool->filter_celite extract Transfer to Separatory Funnel cool->extract If no initial solids filter_celite->extract wash_bicarb Wash with aq. NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Na2SO4 or MgSO4) wash_brine->dry filter_dry Filter dry->filter_dry concentrate Concentrate in vacuo filter_dry->concentrate crude_product Crude Product concentrate->crude_product

References

Validation & Comparative

A Comparative Guide to Heterocyclic Scaffolds in Kinase Inhibitors: Spotlight on 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's potency, selectivity, and overall developability. This guide provides an in-depth technical comparison of the emerging 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold against established heterocyclic systems such as quinazoline, pyrimidine, and indole. By examining their structural features, biological activities, and the rationale behind their use, this document aims to equip researchers with the insights needed to make informed decisions in their drug design endeavors.

The Central Role of the Heterocyclic Scaffold

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Small molecule kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. The heterocyclic scaffold of these inhibitors is the linchpin of this interaction, forming key hydrogen bonds with the "hinge" region of the kinase, a short segment of the protein backbone that connects the N- and C-lobes of the kinase domain. The nature of this scaffold dictates the orientation of the inhibitor within the ATP-binding pocket and provides a platform for synthetic modifications to optimize affinity and selectivity.

In Focus: The this compound Scaffold

The this compound scaffold, a member of the azaindole family, has garnered interest in medicinal chemistry for its potential as a versatile kinase inhibitor core. Its bicyclic structure mimics the purine ring of ATP, allowing it to effectively engage the kinase hinge region. The bromine and chlorine substituents on the pyridine ring offer vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to fine-tune the inhibitor's properties.

While specific, publicly available IC50 data for kinase inhibitors featuring the precise this compound scaffold is limited, the broader class of pyrrolo[3,2-b]pyridine derivatives has shown significant promise. For instance, patent literature discloses 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds as inhibitors of mTOR and PI3K, two key kinases in cell growth and proliferation pathways. Furthermore, related diarylureas and amides built upon a pyrrolo[3,2-b]pyridine core have demonstrated potent antiproliferative activity against melanoma cell lines, suggesting inhibition of the BRAF kinase pathway.[1]

The pyrrolopyridine core, in general, is a privileged scaffold in kinase inhibitor design. Its structural similarity to the natural ATP ligand makes it a suitable starting point for developing potent inhibitors.[2] The selectivity of these inhibitors is then largely determined by the various substituents appended to the core structure.[2]

Established Scaffolds for Kinase Inhibition: A Comparative Overview

To contextualize the potential of the this compound scaffold, it is essential to compare it with well-established heterocyclic systems that form the basis of numerous FDA-approved kinase inhibitors.

Quinazoline

The quinazoline scaffold is a cornerstone of kinase inhibitor design, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) family.[3][4] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib all feature a 4-anilinoquinazoline core.[3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase.[4] The aniline moiety at the 4-position extends into the ATP-binding pocket, where substitutions can be made to enhance potency and selectivity.

Pyrimidine

The pyrimidine ring is another highly successful scaffold in kinase inhibitor development, found in drugs such as Imatinib (targeting Abl, c-Kit, and PDGFR) and Palbociclib (a CDK4/6 inhibitor).[5] Being a key component of nucleic acids, the pyrimidine structure is well-suited to mimic the adenine portion of ATP. The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling the development of inhibitors against a wide range of kinases.[6]

Indole

The indole scaffold, present in the natural product staurosporine and the approved drug Sunitinib, is a versatile starting point for kinase inhibitor design.[7] Indole derivatives have been developed as inhibitors for a multitude of kinases, including VEGFR, PDGFR, and CDKs.[7] The NH group of the indole ring can act as a hydrogen bond donor, interacting with the kinase hinge. The fused ring system provides a rigid framework for orienting substituents into different regions of the ATP-binding site.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following table provides a comparative summary of the inhibitory activities (IC50 values) of representative kinase inhibitors based on different heterocyclic scaffolds. It is important to note that direct comparisons can be complex due to variations in assay conditions and the specific kinase targets.

ScaffoldExample InhibitorTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[2,3-b]pyridine Derivative Compound 35BRAF V600E80[8]
Quinazoline GefitinibEGFR26 - 57[9]
Quinazoline ErlotinibEGFR2[9]
Quinazoline Derivative Compound 46VEGFR-25.4[3]
Pyrimidine ImatinibAbl100[9]
Pyrimidine Derivative SI306 (Pyrazolo[3,4-d]pyrimidine)Src7,200 - 11,200 (in cell lines)[10]
Indole SunitinibVEGFR-2, PDGFRβ80, 2[9]
Indole Derivative Compound VIIEGFR, VEGFR-218, 45[11]

Disclaimer: IC50 values can vary significantly based on the specific assay conditions, kinase construct, and ATP concentration used. The data presented here is for comparative purposes and is drawn from the cited literature.

Visualizing the Scaffolds and Their Interactions

To better understand the structural differences and their implications for kinase binding, the following diagrams illustrate the core heterocyclic scaffolds and a representative kinase-inhibitor interaction.

Core Heterocyclic Scaffolds in Kinase Inhibitors.

Kinase_Inhibitor_Binding cluster_kinase Kinase Active Site Hinge Hinge Region (e.g., Met residue) Pocket ATP-Binding Pocket Inhibitor Heterocyclic Scaffold Inhibitor->Hinge H-Bonds Substituents Side Chains & Functional Groups Inhibitor->Substituents Substituents->Pocket Hydrophobic & Van der Waals Interactions

General Kinase-Inhibitor Binding Interaction.

Experimental Protocols for Kinase Inhibitor Evaluation

The following are standardized, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening. It offers a universal platform for measuring the activity of any ADP-producing enzyme.

Protocol: [4]

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • Prepare a "no inhibitor" control (vehicle only) and a "no enzyme" control.

    • Prepare a solution of the kinase and its specific substrate in the kinase assay buffer.

    • Prepare an ATP solution at the desired concentration (typically at or near the Km for the kinase).

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor or vehicle control.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Start->Kinase_Reaction Stop_Deplete 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Reaction->Stop_Deplete Convert_Detect 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop_Deplete->Convert_Detect Measure 4. Measure Luminescence Convert_Detect->Measure Analyze 5. Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

ADP-Glo™ Kinase Assay Workflow.
Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Rationale: The MTT assay is a widely used method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It provides a functional readout of a compound's activity in a cellular context.

Protocol: [8]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

The choice of a heterocyclic scaffold is a critical determinant of success in kinase inhibitor drug discovery. While quinazoline, pyrimidine, and indole have a proven track record, the this compound scaffold and its broader pyrrolopyridine class represent a promising area for the development of novel kinase inhibitors. Their ability to mimic the natural ligand ATP, coupled with the potential for versatile synthetic modification, makes them an attractive starting point for targeting a range of kinases. Further exploration of the structure-activity relationships of this scaffold is warranted to fully unlock its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of new chemical entities, paving the way for the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to the Biological Validation of Novel 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets. The pyrrolopyridine core is one such scaffold, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6] The novel 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine core represents a promising starting point for the development of new therapeutic agents. The introduction of halogen atoms—bromine and chlorine—at specific positions can significantly modulate the compound's physicochemical properties, influencing its binding affinity, selectivity, and metabolic stability.

This guide provides a comprehensive framework for the systematic biological validation of a library of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and logical progression from initial screening to preclinical candidate selection. Our approach is designed to be a self-validating system, incorporating essential controls and benchmarks to build confidence in the generated data.

The Validation Workflow: A Strategic Overview

A successful validation campaign requires a multi-stage, hierarchical approach. We begin with broad, high-throughput in vitro screens to identify promising "hits" and progressively narrow the field using more complex, target-specific cellular and in vivo assays. This funneling strategy ensures that resources are focused on the most promising candidates.

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy & Safety cluster_3 Phase 4: Candidate Selection Compound_Library Novel Pyrrolopyridine Derivatives Library Cell_Viability Cell Viability/Cytotoxicity Assay (XTT) Compound_Library->Cell_Viability Primary Screen Kinase_Panel Broad Kinase Panel Screening (IC50) Cell_Viability->Kinase_Panel Identify 'Hits' Western_Blot Target Phosphorylation (Western Blot) Kinase_Panel->Western_Blot Confirm On-Target Activity Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Elucidate Cellular Effect Xenograft Human Tumor Xenograft Model Cell_Cycle->Xenograft Validate In Vivo ADME_Tox Early ADME-Tox Profiling Xenograft->ADME_Tox Assess Drug-like Properties Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate Decision Gate

Caption: Hierarchical workflow for validating novel drug candidates.

Comparative Landscape: Benchmarking Against the Gold Standard

To contextualize the performance of our novel derivatives, they must be benchmarked against established drugs with similar mechanisms of action. Given that pyrrolopyridine derivatives frequently act as kinase inhibitors, we will use Sorafenib and Sunitinib as our primary comparators.[1][7][8] These are multi-kinase inhibitors used in cancer therapy and provide a high bar for efficacy. Furthermore, FMS kinase has been identified as a target for some pyrrolo[3,2-c]pyridine derivatives, making inhibitors of this kinase relevant comparators as well.[9][10]

Phase 1: High-Throughput In Vitro Screening

The initial goal is to rapidly assess the biological activity of the entire library to identify derivatives with potent anti-proliferative effects and potential kinase targets.

Cell Viability & Cytotoxicity Screening

The first step is to determine the concentration at which the compounds inhibit cell growth by 50% (IC50). We will use a panel of human cancer cell lines representing different tumor types (e.g., A375 Melanoma, MCF-7 Breast, HCT-116 Colon).

Chosen Methodology: XTT Assay

We select the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay over the more traditional MTT assay. Causality: The XTT assay product is a water-soluble formazan, eliminating the need for a solubilization step which is required for the insoluble MTT formazan.[11] This reduces handling, minimizes variability, and makes the protocol more amenable to high-throughput screening.[12][13]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel derivatives and comparator drugs (e.g., Sorafenib) in culture medium. The final concentration should range from 0.01 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells treated with DMSO at the same final concentration used for the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's protocol (e.g., a 50:1 ratio of XTT solution to coupling reagent).

  • Assay Development: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C. Rationale: Metabolically active, viable cells will reduce the XTT tetrazolium salt to a colored formazan product.[11]

  • Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[13]

  • Analysis: Subtract the background absorbance, normalize the data to the vehicle control (representing 100% viability), and plot the results as percent viability versus log[concentration]. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each compound.

In Vitro Kinase Inhibition Screening

Based on the cell viability data, potent "hit" compounds (e.g., IC50 < 10 µM) are advanced to kinase screening. The goal is to identify which specific kinases are inhibited by our derivatives.

Chosen Methodology: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. Causality: It is a universal assay applicable to virtually any kinase, as it detects the common reaction product, ADP.[14] Its high sensitivity and low background signals are ideal for generating reliable IC50 values.[15]

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Reagent Preparation: Prepare a kinase buffer, a solution of the specific recombinant kinase enzyme, the corresponding substrate, and ATP at a concentration near the Kₘ for the enzyme. Rationale: Using ATP at its Kₘ value provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[16]

  • Inhibitor Preparation: Prepare serial dilutions of the "hit" derivatives and comparator drugs in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Allow a pre-incubation period of 15-30 minutes for the compound to bind to the enzyme.[17]

  • Initiation: Start the kinase reaction by adding the ATP solution. Incubate for 30-60 minutes at 30°C.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves two steps: first, converting the unconsumed ATP to ADP, and second, converting the total ADP into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative In Vitro Activity

CompoundCell Line A375 IC50 (µM)Cell Line MCF-7 IC50 (µM)Kinase FMS IC50 (nM)Kinase VEGFR2 IC50 (nM)
Derivative A 1.22.545150
Derivative B 8.912.1>1000>1000
Derivative C 0.81.13095
Sorafenib 2.13.48090

Note: Data are hypothetical and for illustrative purposes only.

Phase 2: Validating the Cellular Mechanism of Action

After identifying potent derivatives with a defined kinase target, we must confirm that the compound engages and inhibits this target within a cellular context.

Chosen Methodology: Western Blotting for Target Phosphorylation

Western blotting is the gold standard for assessing changes in protein phosphorylation levels, providing direct evidence of target engagement in cells.[18]

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., FMS, VEGFR2 Substrate Downstream Substrate e.g., AKT, ERK RTK->Substrate ATP -> ADP Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->RTK Inhibition pSubstrate Phosphorylated Substrate (p-AKT, p-ERK) Active Signal Substrate:s->pSubstrate:n Phosphorylation Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment & Lysis: Culture cells (e.g., MCF-7) to 70-80% confluency. Treat with the novel derivative (e.g., at its IC50 and 5x IC50 concentration) for a defined period (e.g., 2 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitors.[19] Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of target proteins after cell lysis, preserving the signal.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in SDS-PAGE sample buffer and separate the proteins by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[19] Causality: Avoid using non-fat milk for blocking when probing for phosphoproteins. Milk contains casein, a phosphoprotein, which can be detected by the phospho-specific antibody and cause high background noise.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-FMS).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To validate the results, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase.[21] This serves as a crucial loading control, demonstrating that any decrease in the phospho-signal is due to inhibition, not a decrease in the total amount of the protein.

Phase 3: In Vivo Efficacy and Early Safety Profiling

Promising candidates must be tested in a living organism to assess their therapeutic efficacy and preliminary safety.

In Vivo Efficacy: Human Tumor Xenograft Models

Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard and indispensable tool for evaluating the in vivo efficacy of anticancer agents before they can be considered for clinical trials.[22][23][24][25]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A375 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, Comparator Drug (e.g., Sorafenib), and Novel Derivative (at one or more dose levels).

  • Dosing: Administer the compounds via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.[23]

  • Endpoint and Analysis: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the animals. Excise the tumors and weigh them. The primary endpoint is the inhibition of tumor growth (TGI).

Early ADME-Tox Profiling

In parallel with efficacy studies, it is crucial to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[26][27] These assays help identify potential liabilities that could cause a drug to fail in later development stages.[15][28]

Key In Vitro ADME-Tox Assays:

  • Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its metabolic clearance.[28]

  • Cytochrome P450 (CYP) Inhibition: Determine if the compound inhibits major CYP enzymes (e.g., CYP3A4, 2D6), which is a primary cause of drug-drug interactions.[15]

  • Plasma Stability: Evaluate the compound's stability in plasma to identify potential degradation by plasma enzymes.

  • hERG Channel Inhibition: Test for inhibition of the hERG potassium channel, which can indicate a risk for cardiac arrhythmias.[28]

  • Cytotoxicity in Normal Cells: Assess the compound's toxicity in non-cancerous cell lines (e.g., normal human fibroblasts) to determine its selectivity index.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the biological validation of novel this compound derivatives. By systematically progressing from broad in vitro screening to targeted cellular assays and finally to in vivo efficacy models, researchers can build a comprehensive data package. The emphasis on causality, proper controls, and benchmarking against established drugs ensures the generation of reliable and interpretable results. A derivative that demonstrates potent and selective cell killing, on-target activity in cells, significant tumor growth inhibition in vivo, and a favorable early ADME-Tox profile would be a strong candidate for advancement into formal preclinical development.

References

structure-activity relationship (SAR) studies of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Analogs as Kinase Inhibitors

Introduction: The Privileged Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents an intriguing and privileged scaffold in medicinal chemistry. Its rigid, planar structure can effectively mimic the purine core of ATP, enabling it to bind to the highly conserved ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a known cause of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major class of therapeutic agents.[1][2]

The specific analog, this compound, provides a decorated starting point for chemical exploration. The halogen atoms at the C3 and C5 positions offer vectors for further synthetic modification and can engage in specific interactions within the kinase active site, potentially enhancing binding affinity and selectivity. This guide provides a comparative analysis of the structure-activity relationships for this class of compounds, drawing on experimental data from related pyrrolopyridine scaffolds to elucidate key principles for designing potent and selective inhibitors.

Core Scaffold and General Binding Hypothesis

The pyrrolo[3,2-b]pyridine scaffold typically acts as a "hinge-binder." The nitrogen of the pyrrole ring and the nitrogen of the pyridine ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. The substituents on this core scaffold then explore different pockets of the ATP-binding site to achieve potency and selectivity.

Below is a diagram illustrating the core scaffold and the key regions for substitution that dictate biological activity.

Caption: Core this compound scaffold and key regions for SAR exploration.

Comparative Analysis of Analog Performance

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents. The following sections compare different substitution patterns based on published data for this scaffold and its close isomers, such as pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine.[3][4][5]

Modifications at the Pyrrole (N1) Position

The N1 position of the pyrrole ring is often a key point of interaction. An unsubstituted N1-H can act as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge region. However, substitution at this position can be used to modulate properties or explore deeper pockets.

  • Unsubstituted (N-H): This is the most common motif, allowing the pyrrole to act as a crucial hydrogen bond donor to the kinase hinge region. This interaction is fundamental to the binding of many Type I and Type II kinase inhibitors.[6]

  • N-Alkylation: Adding a small alkyl group, such as a methyl group, can sometimes be tolerated but may also lead to a significant loss of activity. For instance, in a related pyrrolo[3,2-b]pyridine series targeting PDE4B, the N-methylated analog was found to be inactive, suggesting that the N-H interaction was critical or that the methyl group introduced a steric clash.[3]

Modifications at the C3-Position

The 3-position, occupied by a bromine atom in our core scaffold, typically points towards a hydrophobic region of the ATP-binding site.

  • Halogens (Bromo, Chloro): Halogens like bromine and chlorine are often beneficial. They are lipophilic and can fill small hydrophobic pockets. Furthermore, they can participate in halogen bonding, a non-covalent interaction with backbone carbonyls or other electron-rich residues that can significantly enhance binding affinity.

  • Aryl/Heteroaryl Groups: Substitution with larger groups can be a powerful strategy to increase potency by extending into deeper hydrophobic pockets or accessing regions outside the primary ATP site. In studies on related pyrrolo[2,3-b]pyridine inhibitors of Fibroblast Growth Factor Receptor (FGFR), modifications at this vector with various substituted phenyl rings led to compounds with low nanomolar IC50 values.[7]

Modifications at the Pyridine Ring (C5, C6, C7 Positions)

Substituents on the pyridine portion of the scaffold are crucial for determining selectivity and influencing pharmacokinetic properties. This part of the molecule often extends towards the solvent-exposed region of the active site.

  • C5-Position (Chloro): The chlorine atom at C5 contributes to the overall electronic properties and lipophilicity of the scaffold. Replacing it can fine-tune these properties. In one study on nicotinic receptor ligands, bulky substitutions at the C5 position of a pyridine ring were well-tolerated and led to high-affinity binders.[8]

  • C6/C7-Positions: Adding substituents at these positions can be a strategy to achieve selectivity for one kinase over another. For example, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, modifications on an appended aryl ring, which is spatially analogous to C6/C7 substitution, dramatically impacted potency and selectivity. The compound 1r from this study showed an IC50 of 30 nM against FMS kinase and was highly selective against a panel of 40 other kinases.[9]

Quantitative SAR Data for Related Pyrrolopyridine Analogs

The following table summarizes inhibitory activities for various pyrrolopyridine analogs against different kinase targets, illustrating the impact of substitutions.

Scaffold Key Substituent(s) Target Kinase IC50 (nM) Reference
1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), C3-(substituted aldehyde)FGFR17[7]
1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), C3-(substituted aldehyde)FGFR29[7]
1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), C3-(substituted aldehyde)FGFR325[7]
pyrrolo[3,2-c]pyridineDiarylurea/amide at C4FMS30[9]
5-formyl-pyrrolo[3,2-b]pyridineC3-carboxamideFGFR4<10 (single-digit nM)[10]
7H-pyrrolo[2,3-d]pyrimidine2,4-disubstitutedFAK19.1[11]
7H-pyrrolo[2,3-d]pyrimidineHalogenated benzohydrazide at C4EGFR79[12]
7H-pyrrolo[2,3-d]pyrimidineHalogenated benzohydrazide at C4Her240[12]

This table presents data from closely related scaffolds to illustrate general SAR principles applicable to the pyrrolopyridine class.

Experimental Protocols: A Guide to Evaluation

To assess the inhibitory activity of new analogs, a robust and reproducible biochemical assay is essential. The following is a detailed protocol for a typical in vitro luminescence-based kinase inhibition assay, which is suitable for high-throughput screening.[1][2]

Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal generated by an ATP-dependent luciferase is inversely proportional to kinase activity. High luminescence indicates low kinase activity (inhibition), while low luminescence indicates high kinase activity.[1]

Materials:

  • Test Compounds (dissolved in 100% DMSO)

  • Recombinant Protein Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, Promega)

  • 384-well white, opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only for 100% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their pre-optimized concentrations.

    • Dispense the kinase/substrate master mix into all wells of the assay plate.

  • Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer at a concentration typically near its Km for the specific kinase. Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-20 µL.

  • Incubation: Gently mix the plate on a plate shaker and incubate at room temperature (or 30°C) for 60 minutes. This time should be within the linear range of the reaction.[2]

  • Signal Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add an equal volume of the ATP detection reagent to all wells to stop the kinase reaction.

    • Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start: Prepare Serial Dilutions of Compounds in DMSO plate Dispense 1µL of Compound/ Control into 384-well Plate start->plate mix Prepare Kinase/Substrate Master Mix add_mix Add Kinase/Substrate Mix to All Wells mix->add_mix initiate Initiate Reaction by Adding ATP Solution add_mix->initiate incubate Incubate at RT for 60 minutes initiate->incubate detect Add ATP Detection Reagent (e.g., Kinase-Glo®) incubate->detect incubate_dark Incubate in Dark for 10 minutes detect->incubate_dark read Measure Luminescence with Plate Reader incubate_dark->read analyze Analyze Data: Normalize and Calculate IC50 read->analyze end End: Determine Compound Potency analyze->end

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships derived from this and related scaffolds highlight several key principles for optimization:

  • Hinge Binding is Key: The pyrrolopyridine core's ability to form hydrogen bonds with the kinase hinge is paramount. Modifications that disrupt this, such as N1-alkylation, can be detrimental.[3]

  • Exploiting the Hydrophobic Pocket: The C3 position is a critical vector for extending into hydrophobic regions to enhance potency. This can be achieved with aryl or heteroaryl substituents.[7]

  • Selectivity Through Solvent-Front Interactions: The pyridine ring substituents (C5, C6, C7) are primary drivers of selectivity and can be modified to improve pharmacokinetic properties.[9]

Future work should focus on synthesizing a focused library of this compound analogs based on these principles. Systematic modification at the C3 and C6/C7 positions, while maintaining the crucial N1-H, is likely to yield potent and selective inhibitors against various kinase targets implicated in disease.

References

Navigating the Synthesis of Functionalized 6-Azaindoles: A Comparative Analysis of Cross-Coupling Methods for 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-b]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The strategic functionalization of this core is paramount in drug discovery efforts. The dihalogenated derivative, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190310-75-8), presents itself as a versatile building block, offering two distinct points for synthetic elaboration. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization, making it a highly valuable precursor for generating molecular diversity.

This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the selective functionalization of the C3-position of this compound. We will delve into the mechanistic underpinnings that govern this selectivity and provide field-proven insights and representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The cornerstone of selectively functionalizing this compound lies in the differing bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. This inherent difference in reactivity allows for the preferential formation of a new bond at the C3-position (bearing the bromine atom) while leaving the C5-position (bearing the chlorine atom) intact for potential subsequent transformations. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2]

Comparative Analysis of Cross-Coupling Methodologies

While direct, side-by-side comparative studies on this specific substrate are not extensively available in peer-reviewed literature, we can construct a robust comparative framework based on well-established principles and data from analogous dihalogenated heterocyclic systems. The choice of the optimal cross-coupling method will ultimately depend on the desired functionality to be introduced (carbon-carbon or carbon-nitrogen bond) and the nature of the coupling partner.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds due to the mild reaction conditions, the commercial availability of a vast array of boronic acids and their esters, and the generally low toxicity of the boron-containing byproducts.[3]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Following this, transmetalation of the organic group from the boronic acid (which is activated by a base) to the palladium center occurs, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Expected Performance: For this compound, the Suzuki-Miyaura coupling is expected to proceed with high selectivity at the C3-position. A variety of aryl, heteroaryl, and vinyl boronic acids can be employed. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as debromination. Catalyst systems based on Pd(dppf)Cl₂ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand such as XPhos are often effective for such substrates.[4][5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar halo-azaindoles and serves as a robust starting point.[4]

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a phosphine ligand like SPhos (0.1 equiv.).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds.[6] This reaction is of immense importance in pharmaceutical chemistry, as the arylamine moiety is a common feature in many drug molecules.

Mechanistic Rationale: The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[6] The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote the reductive elimination step.

Expected Performance: The Buchwald-Hartwig amination of this compound is expected to be highly selective for the C-Br bond. A wide range of primary and secondary amines can be utilized as coupling partners. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. Catalyst systems often consist of a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky electron-rich phosphine ligands like XPhos, RuPhos, or BINAP.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of bromo-pyridines and related heterocycles.

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4-6 mol%).

  • Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) and this compound (1.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Finally, add the amine (1.1-1.3 equiv.) to the reaction mixture.

  • Seal the tube and heat the mixture with stirring at a temperature typically between 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the 3-amino-5-chloro-1H-pyrrolo[3,2-b]pyridine derivative.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a powerful method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and are present in various functional materials and biologically active compounds.[7] The reaction couples a terminal alkyne with an aryl or vinyl halide.

Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition to the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium center, followed by reductive elimination, affords the final product.[7] Copper-free versions of the Sonogashira coupling have also been developed.

Expected Performance: Selective Sonogashira coupling at the C3-position of this compound is highly feasible. The classic conditions using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine) are generally effective.[8]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for Sonogashira couplings on bromo-heterocycles.[8]

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2-1.5 equiv.).

  • Add an amine base, such as triethylamine (2.0-3.0 equiv.), which often can also serve as a co-solvent.

  • Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 3-alkynyl-5-chloro-1H-pyrrolo[3,2-b]pyridine.

Data Summary and Comparison

The following table summarizes the typical reaction conditions and expected performance for the selective cross-coupling at the C3-position of this compound. The yield ranges are estimates based on data for analogous substrates and should be considered as a guide for reaction optimization.

Cross-Coupling Method Coupling Partner Typical Pd Catalyst Typical Ligand Typical Base Typical Solvent Temp. (°C) Expected Yield
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd₂(dba)₃SPhos, XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-110Good to Excellent
Buchwald-Hartwig Primary/secondary aminesPd₂(dba)₃, Pd(OAc)₂XPhos, RuPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110Good to Excellent
Sonogashira Terminal alkynesPd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NHTHF, DMF25-60Good to Excellent
Stille OrganostannanesPd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃(Often not required)Toluene, DMF80-110Good to Excellent
Heck AlkenesPd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120Moderate to Good

Visualizing the Process

Catalytic Cycle for Cross-Coupling

Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Coupled Product Reductive Elimination->Ar-R Nu-M Coupling Partner Nu-M->Transmetalation Ar-X 3-Bromo-5-chloro- 1H-pyrrolo[3,2-b]pyridine Ar-X->Oxidative Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, & Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a highly valuable building block for the synthesis of functionalized 6-azaindoles. The differential reactivity of the C-Br and C-Cl bonds allows for predictable and selective functionalization at the C3-position using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all powerful methods to introduce diverse carbon and nitrogen-based functionalities with high expected yields. While the protocols and data presented here are based on closely related systems, they provide a strong and reliable foundation for researchers and drug development professionals to design and execute their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

References

Navigating the Landscape of Halogenated Pyrrolopyridines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the in vitro and in vivo studies of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine and its structural isomers, offering insights for researchers, scientists, and drug development professionals.

The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, making it a privileged core for designing molecules that can interact with various biological targets. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of these compounds, enhancing their potency and selectivity. This guide provides a comparative overview of the in vitro and in vivo studies of compounds based on the this compound scaffold and its closely related isomers, with a focus on their potential as anticancer agents and kinase inhibitors.

While dedicated research on the specific this compound scaffold is limited in publicly available literature, its existence as a chemical entity is confirmed. This guide, therefore, broadens its scope to include studies on other halogenated pyrrolopyridine isomers to provide a comprehensive understanding of this chemical space and to extrapolate the potential of the title compound.

The Allure of Halogenation in Pyrrolopyridine-Based Drug Design

Halogen atoms, particularly bromine and chlorine, are frequently incorporated into drug candidates to enhance their therapeutic potential. Their introduction can influence a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of metabolism and prolonging the drug's half-life.

  • Binding Affinity: Participating in halogen bonding and other non-covalent interactions with target proteins.

  • Selectivity: Fine-tuning the interaction with the target to avoid off-target effects.

The strategic placement of bromo and chloro substituents on the pyrrolo[3,2-b]pyridine core is a rational design approach to create novel compounds with improved pharmacological profiles.

Comparative Analysis of Halogenated Pyrrolopyridine Isomers

Given the nascent stage of research on this compound, we will compare its potential with more extensively studied halogenated isomers, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-c]pyridines.

In Vitro Anticancer Activity

Halogenated pyrrolopyridine derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines. The following table summarizes the in vitro potency of representative compounds from different isomeric scaffolds.

Compound ClassRepresentative CompoundCancer Cell LineIC50/EC50 (µM)Reference
Pyrrolo[3,2-d]pyrimidines Halogenated AnalogMIA Pa-Ca-2 (Pancreatic)as low as 0.014[1]
N5-substituted AnalogVarious0.83 - 7.3[1]
Pyrrolo[3,2-c]pyridines Derivative 10tHeLa (Cervical)0.12[2]
Derivative 10tSGC-7901 (Gastric)0.15[2]
Derivative 10tMCF-7 (Breast)0.21[2]
Pyrrolo-pyridine Benzamides Compound [I]A549 (Lung)1.06[3]
Compound [I]HeLa (Cervical)10.87[3]
Compound [I]MCF-7 (Breast)0.11[3]

This table is a compilation of data from different studies and direct comparison should be made with caution.

The data reveals that halogenated pyrrolopyridines can exhibit potent, sub-micromolar activity against various cancer cell types. Notably, the pyrrolo[3,2-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds have yielded compounds with impressive anticancer properties.[1][2] The pyrrolo-pyridine benzamide derivative [I] also shows remarkable potency, particularly against breast cancer cells.[3]

In Vivo Efficacy in Animal Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several studies have evaluated the antitumor effects of pyrrolopyridine derivatives in animal models.

A novel pyrrolo-pyridine benzamide derivative demonstrated significant tumor growth inhibition (TGI) of 64.5% in a lung carcinoma allograft mouse model at a dose of 20 mg/kg, outperforming the standard-of-care drug cabozantinib.[3] Importantly, this compound was well-tolerated, with no significant changes in body weight or signs of organ toxicity.[3]

In another study, halogenated pyrrolo[3,2-d]pyrimidine analogues were evaluated in a mouse model, with maximum tolerated doses (MTD) ranging from 5-10 mg/kg.[1] To mitigate toxicity, N5-alkyl substituted derivatives were synthesized, which showed a significantly improved MTD of 40 mg/kg while maintaining comparable in vitro activity.[1][4]

These findings underscore the potential of halogenated pyrrolopyridines as in vivo-active anticancer agents and highlight the importance of structural modifications to optimize their safety profiles.

Mechanism of Action: Targeting Key Cellular Pathways

Many pyrrolopyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

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Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrrolo_pyridine Pyrrolopyridine Inhibitor Pyrrolo_pyridine->RTK Inhibition

Figure 1: Representative Kinase Signaling Pathway Targeted by Pyrrolopyridine Inhibitors.

As illustrated in Figure 1, receptor tyrosine kinases (RTKs) like c-Met and Fibroblast Growth Factor Receptor (FGFR) are common targets for pyrrolopyridine-based inhibitors. By binding to the ATP-binding site of these kinases, the compounds block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the literature.

Synthesis of Pyrrolopyridine Scaffolds

The synthesis of the pyrrolopyridine core often involves multi-step reaction sequences. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine can be achieved from commercially available 2-bromo-5-methylpyridine through a series of reactions including oxidation, nitration, and cyclization.[2] The final derivatization is often accomplished through Suzuki cross-coupling reactions to introduce various aryl groups.[2]

dot

Synthesis_Workflow Start Starting Material (e.g., Substituted Pyridine) Intermediate1 Intermediate 1 (e.g., Pyridine-N-oxide) Start->Intermediate1 Oxidation Intermediate2 Intermediate 2 (e.g., Nitropyridine) Intermediate1->Intermediate2 Nitration Intermediate3 Key Intermediate (e.g., Vinyl derivative) Intermediate2->Intermediate3 Reaction with DMF-DMA Core_Scaffold Pyrrolopyridine Core (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) Intermediate3->Core_Scaffold Cyclization Final_Compound Final Derivative Core_Scaffold->Final_Compound Suzuki Coupling

Figure 2: General Synthetic Workflow for Pyrrolopyridine Derivatives.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Treat cancer cells with the test compound at different concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Future Directions and the Untapped Potential of this compound

The promising in vitro and in vivo activities of various halogenated pyrrolopyridine isomers strongly suggest that the this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The specific substitution pattern of this scaffold may offer unique advantages in terms of target binding, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis and Characterization: The development of efficient synthetic routes to access a library of this compound derivatives.

  • Biological Screening: A comprehensive evaluation of these new compounds against a panel of cancer cell lines and a diverse set of protein kinases.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features required for potent and selective activity.

  • In Vivo Evaluation: Advancing the most promising candidates into preclinical animal models to assess their efficacy and safety.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their deregulation is a hallmark of numerous pathologies, most notably cancer. The pyrrolopyridine scaffold, a bioisostere of the purine core of ATP, has emerged as a privileged structure in the design of kinase inhibitors. This guide provides an in-depth technical assessment of the selectivity of kinase inhibitors derived from the 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold and its close analogs, with a particular focus on inhibitors of Adaptor Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis and a promising target for broad-spectrum antiviral therapies.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for assessing inhibitor selectivity, present comparative data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Strategic Importance of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within the ATP-binding site.[3] Consequently, achieving selectivity for a desired kinase target is a formidable challenge in drug development.[4] A non-selective inhibitor can lead to off-target effects, resulting in toxicity and unforeseen side effects. Conversely, in some contexts, a multi-targeted or "polypharmacology" approach can be therapeutically beneficial.[5] Therefore, a thorough understanding and rigorous assessment of a compound's selectivity profile are paramount.

The this compound core provides a rigid and versatile framework for chemical modification, enabling the fine-tuning of potency and selectivity. The strategic placement of bromine and chlorine atoms can influence binding interactions and provide vectors for further chemical elaboration.

Assessing Selectivity: A Multi-Faceted Approach

Evaluating the selectivity of a kinase inhibitor is not a single experiment but a tiered process that moves from broad, high-throughput screening to more focused, in-depth cellular assays. This multi-pronged approach provides a comprehensive picture of a compound's interaction with the kinome.

Caption: Workflow for assessing kinase inhibitor selectivity.

Case Study: Pyrrolo[2,3-b]pyridine Inhibitors of AAK1

A notable example of kinase inhibitors derived from a scaffold closely related to this compound are the potent inhibitors of Adaptor Associated Kinase 1 (AAK1). AAK1, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, a process hijacked by many viruses to enter host cells.[1][2] This has positioned AAK1 as a promising target for the development of broad-spectrum antiviral agents.[1][6]

An initial screening campaign identified a pyrrolo[2,3-b]pyridine derivative as a potent AAK1 inhibitor with a dissociation constant (Kd) of 53 nM.[1] Subsequent optimization efforts led to the development of analogs with improved AAK1 affinity and antiviral activity against Dengue virus and Ebola virus.[1][6]

Selectivity within the NAK Kinase Family

AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes BIKE/BMP2K, GAK, and MPSK1.[1] To be a useful chemical probe or a therapeutic candidate, an AAK1 inhibitor should exhibit selectivity against these closely related kinases to minimize potential off-target effects.

The selectivity of a lead pyrrolo[2,3-b]pyridine-based AAK1 inhibitor was assessed using a binding-displacement assay. The results are summarized in the table below.

Kinase TargetDissociation Constant (Kd) in nMSelectivity (Fold vs. AAK1)
AAK1 53 1
BIKE/BMP2K>10,000>188
GAK2,10040
MPSK11,10021
Data adapted from Verdonck et al., J Med Chem, 2019.[1]

This data demonstrates that the initial hit compound displays a favorable selectivity profile within the NAK family, with at least 20-fold selectivity for AAK1 over other members. This is a critical first step in validating the compound as a selective AAK1 inhibitor.

Methodologies for Selectivity Assessment

The scientific integrity of a selectivity assessment hinges on the robustness and appropriateness of the experimental methods employed. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.

Experimental Protocol 1: Broad Kinome Screening (KINOMEscan®)

Causality Behind Experimental Choice: Broad kinome screening platforms like KINOMEscan® from DiscoverX (part of Eurofins) are invaluable in the early stages of inhibitor characterization.[7][8] They provide a global view of an inhibitor's interaction with a large panel of kinases (often over 450), allowing for an unbiased assessment of selectivity and the identification of potential off-targets.[9] This method utilizes an active site-directed competition binding assay, which is independent of ATP, making it a versatile tool for different inhibitor modalities.[9]

Step-by-Step Methodology:

  • Compound Preparation: The test compound is dissolved in DMSO to a high-stock concentration.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the immobilized ligand is coupled to a solid support (e.g., beads).

  • Binding Reaction: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated to allow for binding to reach equilibrium.

  • Quantification: After the binding reaction, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage signifies stronger binding of the test compound. This data can be used to generate a selectivity profile across the kinome.

Experimental Protocol 2: Orthogonal Enzymatic Assay (ADP-Glo™)

Causality Behind Experimental Choice: After identifying primary targets and potential off-targets from a binding assay, it is crucial to confirm these interactions in a functional enzymatic assay. The ADP-Glo™ Kinase Assay from Promega is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10][11] This provides orthogonal validation to the binding data and confirms that the compound indeed inhibits the catalytic activity of the kinase.

Step-by-Step Methodology:

  • Kinase Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[12]

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial amount of ADP.[11]

  • Data Analysis: The luminescent signal is measured using a luminometer. A decrease in signal in the presence of the test compound indicates inhibition of kinase activity. IC50 values can be calculated by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

Causality Behind Experimental Choice: While in vitro assays are essential, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound engages its target inside intact cells.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[15] This provides direct evidence of target binding in a physiological context.

Step-by-Step Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.[16]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising starting point for the development of selective kinase inhibitors. The case study of AAK1 inhibitors highlights the potential of this chemical series for antiviral applications.[1][6] However, to fully realize their therapeutic potential, a comprehensive understanding of their selectivity across the entire human kinome is essential.

Future work should focus on obtaining broad kinome-wide selectivity data for optimized lead compounds. Techniques like chemical proteomics, which can identify both on- and off-targets in an unbiased manner in a cellular context, will be invaluable in this endeavor.[3][17][18] By combining rigorous in vitro profiling with advanced cellular assays, researchers can build a robust and reliable selectivity profile, paving the way for the development of novel, safe, and effective kinase inhibitor-based therapies.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. The 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine core is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of the most plausible synthetic routes to this target molecule, offering experimental insights and data to inform strategic decisions in the laboratory and at the process scale.

Introduction

The synthesis of this compound (a 4-azaindole derivative) is not extensively detailed in publicly accessible literature. However, by analyzing synthetic strategies for the parent 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold and the known reactivity of azaindoles, we can delineate and benchmark two primary synthetic pathways. Both routes culminate in a final, regioselective bromination at the C3 position of the pyrrole ring, a well-established electrophilic substitution for this class of heterocycles.[1][2] This guide will dissect a multi-step linear synthesis and a more convergent approach, evaluating them on metrics of yield, step economy, starting material cost, and safety.

Visualizing the Synthetic Pathways

To provide a clear overview, the two primary synthetic strategies are outlined below. Route A represents a linear synthesis starting from a simple pyridine derivative, while Route B employs a cross-coupling strategy for a more convergent assembly of the core structure.

Synthetic_Routes cluster_A Route A: Multi-Step Linear Synthesis cluster_B Route B: Convergent Sonogashira Coupling Approach A1 2-Amino-6-methylpyridine A2 2-Amino-5-nitro-6-methylpyridine A1->A2 Nitration A3 2-Hydroxy-5-nitro-6-methylpyridine A2->A3 Diazotization & Hydrolysis A4 2,5-Dichloro-6-methylpyridine A3->A4 Chlorination A5 2,5-Dichloro-6-(dibromomethyl)pyridine A4->A5 Bromination A6 2,5-Dichloropyridine-6-carbaldehyde A5->A6 Hydrolysis A7 5-Chloro-1H-pyrrolo[3,2-b]pyridine A6->A7 Cyclization A8 This compound A7->A8 Bromination B1 2-Bromo-6-chloropyridin-3-amine B3 6-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine B1->B3 Sonogashira Coupling B2 Ethynyltrimethylsilane B2->B3 B4 5-Chloro-1H-pyrrolo[3,2-b]pyridine B3->B4 Cyclization B5 This compound B4->B5 Bromination

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route A: The Multi-Step Linear Synthesis

This route commences with the readily available and inexpensive 2-amino-6-methylpyridine and proceeds through a series of functional group transformations to construct the pyrrolo[3,2-b]pyridine core, followed by a final bromination. While the initial starting material is economical, the linear nature of this synthesis can lead to a lower overall yield.

Experimental Protocol for Route A

Step A1: Nitration of 2-Amino-6-methylpyridine

  • To a stirred solution of concentrated sulfuric acid (5 volumes), cool to 0°C.

  • Slowly add 2-amino-6-methylpyridine (1.0 eq). Maintain the temperature below 20°C.

  • Prepare a nitrating mixture of concentrated sulfuric acid (1 volume) and concentrated nitric acid (1 volume) and cool to 0°C.

  • Add the nitrating mixture dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to 20°C and stir for 13 hours.

  • Pour the reaction mixture onto ice water and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, dissolve in ethyl acetate, and treat with activated carbon. Dry over sodium sulfate, filter, and concentrate to yield a mixture of 2-amino-5-nitro-6-methylpyridine and its isomer.

  • Recrystallize from toluene to obtain pure 2-amino-5-nitro-6-methylpyridine.

Step A2: Diazotization and Hydrolysis

  • To a mixture of 2-amino-5-nitro-6-methylpyridine (1.0 eq) in water (2 volumes), add concentrated sulfuric acid (4 volumes) dropwise in an ice bath, keeping the temperature below 20°C.

  • Cool the mixture to 0°C and add a solution of sodium nitrite (1.05 eq) in water (1.5 volumes) dropwise.

  • Allow the reaction to warm to 20°C and stir for 2 hours.

  • Filter the precipitate and dry to obtain 2-hydroxy-5-nitro-6-methylpyridine.

Step A3: Chlorination

  • Suspend 2-hydroxy-5-nitro-6-methylpyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 volumes).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium carbonate) and extract with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield 2,5-dichloro-6-methylpyridine.

Step A4-A6: Formation of the Pyrrole Ring This part of the synthesis is inferred from general methodologies for constructing pyrrolopyridines from methylpyridines.

  • Side-chain Bromination: Dissolve 2,5-dichloro-6-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS, 2.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture under UV irradiation until the starting material is consumed. Cool, filter off the succinimide, and concentrate the filtrate to get crude 2,5-dichloro-6-(dibromomethyl)pyridine.

  • Hydrolysis to Aldehyde: The crude dibromomethyl compound is then hydrolyzed to the corresponding aldehyde, 2,5-dichloropyridine-6-carbaldehyde, typically by heating with aqueous acid or silver nitrate.

  • Cyclization: The aldehyde is then subjected to a cyclization reaction to form the pyrrole ring. This can be achieved through various methods, such as the Bartoli indole synthesis or a related cyclization, to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Step A7: Bromination

  • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0°C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: The Convergent Sonogashira Coupling Approach

This more modern and convergent route utilizes a palladium-catalyzed Sonogashira coupling as the key step to assemble the carbon framework of the pyrrolopyridine core, followed by an intramolecular cyclization.

Experimental Protocol for Route B

Step B1 & B2: Sonogashira Coupling

  • To a solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in a suitable solvent such as DMF, add triethylamine (8.3 eq).

  • Degas the mixture with argon for 30 minutes.

  • Add copper(I) iodide (0.04 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Add ethynyltrimethylsilane (3.0 eq) and stir the reaction mixture at 80°C for 1 hour.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine.

Step B3: Cyclization

  • The crude product from the previous step is subjected to cyclization conditions. A common method involves treatment with a base such as potassium tert-butoxide in a solvent like THF or NMP at elevated temperatures to effect the intramolecular cyclization and desilylation to form 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Step B4: Bromination

  • This step is identical to Step A7 in Route A. Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF).

  • Cool to 0°C and add N-bromosuccinimide (NBS, 1.05 eq).

  • Stir at room temperature until completion, then work up and purify by column chromatography.

Benchmarking the Synthetic Routes

ParameterRoute A: Multi-Step Linear SynthesisRoute B: Convergent Sonogashira Coupling
Number of Steps 7 steps3 steps
Overall Yield Low (estimated <10%)Moderate to Good (estimated 30-50%)
Starting Materials 2-Amino-6-methylpyridine (inexpensive)2-Bromo-6-chloropyridin-3-amine (more expensive), Ethynyltrimethylsilane
Reagent & Catalyst Cost Generally lower-cost, common reagentsPalladium catalyst, copper iodide (can be costly)
Process Scalability Challenging due to multiple steps and potential for low yields in some transformations.More amenable to scale-up due to fewer steps and convergent nature.
Safety & Handling Use of concentrated nitric and sulfuric acids (corrosive), POCl₃ (corrosive, reacts violently with water), radical bromination (requires careful control).Use of palladium catalyst (requires inert atmosphere), triethylamine (flammable, corrosive), DMF (can be a reproductive toxin).
Purification Multiple chromatographic purifications are likely required.Fewer purification steps, potentially simplifying the overall process.

In-Depth Analysis and Discussion

Causality Behind Experimental Choices:

  • Route A: The choice of a linear synthesis is often dictated by the availability and low cost of the initial starting material, 2-amino-6-methylpyridine. The sequence of reactions follows a classical approach to building the substituted pyridine ring first, followed by the annulation of the pyrrole ring. The nitration and subsequent diazotization are standard methods for introducing functionality onto the pyridine ring. The final bromination with NBS is a common and effective method for the regioselective bromination of electron-rich pyrrole rings within fused systems, as the 3-position is electronically favored for electrophilic attack.[1][2]

  • Route B: This route is designed for efficiency and convergency. The Sonogashira coupling is a powerful C-C bond-forming reaction that allows for the direct introduction of the two-carbon unit required for the pyrrole ring.[3] The use of a pre-functionalized starting material, 2-bromo-6-chloropyridin-3-amine, allows for a more direct assembly of the core structure. The final bromination step remains the same, highlighting its reliability.

Trustworthiness and Self-Validating Systems:

Each protocol described is based on well-established and reliable chemical transformations. For instance, the nitration of aminopyridines, diazotization reactions, and Sonogashira couplings are all standard and extensively documented procedures in organic synthesis. The progress of each reaction can be reliably monitored by techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by standard analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

For the synthesis of this compound, Route B, the convergent Sonogashira coupling approach, is demonstrably more efficient in terms of step economy and likely overall yield. While the starting materials and catalysts for Route B may be more expensive, the significantly reduced number of steps, easier purification, and better scalability make it a more attractive option for producing larger quantities of the target molecule.

Route A, while starting from a cheaper material, is hampered by its length and the potential for low yields in several of the transformations, making it less practical for efficient production. The choice between these routes will ultimately depend on the specific needs of the research or development program, including scale, budget, and available expertise. However, for most applications, the advantages of the convergent approach in Route B are likely to outweigh the higher initial cost of starting materials.

References

A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The 1H-pyrrolo[3,2-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, often presents significant analytical challenges when substituted with multiple halogens. Positional isomers of these compounds can exhibit vastly different pharmacological profiles, making their unambiguous identification a critical step in the development pipeline. This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine and its key positional isomers, offering a practical framework for their differentiation using nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

The Challenge of Isomeric Differentiation

The subtle yet significant differences in the physicochemical properties of positional isomers demand a multi-faceted analytical approach. The electron-withdrawing effects and steric influences of bromine and chlorine atoms at various positions on the pyrrolopyridine ring system give rise to unique spectroscopic signatures. This guide will focus on the following four isomers, which represent common substitution patterns encountered in medicinal chemistry:

  • Isomer 1: this compound

  • Isomer 2: 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine

  • Isomer 3: 2-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

  • Isomer 4: 2-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine

isomers cluster_isomers Positional Isomers of Bromo-Chloro-1H-pyrrolo[3,2-b]pyridine I1 This compound I2 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine I3 2-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine I4 2-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine

Caption: Key positional isomers of bromo-chloro-1H-pyrrolo[3,2-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling constants of the aromatic protons provide a detailed fingerprint of the substitution pattern.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for the aromatic protons of the four isomers are summarized in the table below. These predictions are based on the additive effects of the halogen substituents and data from related compounds.

ProtonIsomer 1 (3-Br, 5-Cl)Isomer 2 (3-Br, 6-Cl)Isomer 3 (2-Br, 5-Cl)Isomer 4 (2-Br, 6-Cl)
H2 ~7.5 ppm (s)~7.6 ppm (s)--
H3 --~6.5 ppm (s)~6.6 ppm (s)
H6 ~8.1 ppm (d)-~8.0 ppm (d)-
H7 ~8.3 ppm (d)~8.4 ppm (s)~8.2 ppm (d)~8.5 ppm (s)

Key Differentiating Features in ¹H NMR:

  • Protons on the Pyrrole Ring (H2 and H3): The presence of a singlet for H2 in Isomers 1 and 2, versus a singlet for H3 in Isomers 3 and 4, is a primary point of differentiation. The chemical shift of these protons will be influenced by the adjacent halogen.

  • Protons on the Pyridine Ring (H6 and H7): The coupling patterns of the pyridine protons are highly informative. In Isomers 1 and 3, H6 and H7 will appear as doublets due to ortho-coupling. In contrast, Isomers 2 and 4 will each show a singlet for H7, as there is no adjacent proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will further corroborate the assignments made from the ¹H NMR data. The carbons directly attached to the halogens will exhibit characteristic chemical shifts, and the signals for brominated carbons are often broader.

CarbonIsomer 1 (3-Br, 5-Cl)Isomer 2 (3-Br, 6-Cl)Isomer 3 (2-Br, 5-Cl)Isomer 4 (2-Br, 6-Cl)
C2 ~128 ppm~129 ppm~115 ppm (Br-C)~116 ppm (Br-C)
C3 ~110 ppm (Br-C)~111 ppm (Br-C)~101 ppm~102 ppm
C3a ~130 ppm~131 ppm~129 ppm~130 ppm
C5 ~120 ppm (Cl-C)~121 ppm~119 ppm (Cl-C)~120 ppm
C6 ~145 ppm~135 ppm (Cl-C)~144 ppm~134 ppm (Cl-C)
C7 ~148 ppm~146 ppm~147 ppm~145 ppm
C7a ~149 ppm~150 ppm~148 ppm~149 ppm

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

nmr_workflow cluster_workflow NMR-Based Isomer Differentiation Workflow Sample Isomer Mixture H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Analysis Data Analysis (Chemical Shifts, Coupling) H1_NMR->Analysis C13_NMR->Analysis Structure Isomer Identification Analysis->Structure

Caption: A streamlined workflow for isomer differentiation using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the isomers. All four isomers will have the same nominal mass, but high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₄BrClN₂).

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern.

Predicted Isotopic Pattern for [M]⁺:

m/zIsotope CombinationRelative Intensity
229.9⁷⁹Br, ³⁵Cl~75%
231.9⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl100%
233.9⁸¹Br, ³⁷Cl~25%

While the mass spectra of the isomers will be very similar, subtle differences in fragmentation patterns may be observed due to the different positions of the halogens, which can influence bond stabilities.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and the overall vibrational framework of the molecule. While the IR spectra of the isomers are expected to be broadly similar, there will be subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for differentiation.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)AssignmentExpected Observations
3400-3200N-H stretch (pyrrole)A broad peak, characteristic of N-H stretching in the solid state.
1600-1450C=C and C=N stretching (aromatic rings)A series of sharp bands. The exact positions will be subtly influenced by the halogen substitution pattern.
850-750C-H out-of-plane bendingThe pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.
700-500C-Br and C-Cl stretchingThese bands will be present in all isomers, but their exact frequencies may shift slightly.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyrrolopyridine core is a chromophore, and the positions of the halogen substituents will influence the energy of the π → π* transitions.

Generally, increased conjugation and the presence of auxochromes lead to a bathochromic (red) shift in the absorption maximum (λ_max). While all isomers will exhibit similar UV-Vis profiles, minor shifts in λ_max can be expected. For pyridine, the absorption maxima are around 202 nm and 254 nm.[1] The fused pyrrole ring and halogen substituents will likely shift these to longer wavelengths.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at 298 K.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum over a mass range of m/z 50-500. For high-resolution data, use a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Interpretation: Analyze the molecular ion peak and its isotopic pattern to confirm the elemental composition. Examine the fragmentation pattern for any isomer-specific ions.

Infrared Spectroscopy
  • Sample Preparation: For solid samples, use an attenuated total reflectance (ATR) accessory for an FT-IR spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis: Determine the absorption maximum (λ_max) and the molar absorptivity (ε) for each isomer.

Conclusion

The differentiation of this compound and its positional isomers is a challenging but achievable task through the systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing a wealth of structural information through chemical shifts and coupling patterns. Mass spectrometry is essential for confirming the molecular formula and can offer clues from fragmentation, while IR and UV-Vis spectroscopy provide complementary data for a comprehensive characterization. By carefully analyzing the data from each of these techniques, researchers can confidently identify the specific isomer in hand, a crucial step in advancing their drug discovery and development efforts.

References

evaluation of physicochemical properties of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Evaluation of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its rigid bicyclic framework and strategically positioned halogen atoms provide a unique three-dimensional arrangement for establishing critical interactions within the ATP-binding pocket of various kinases. Compounds incorporating this core have shown promise in oncology and the treatment of pain and inflammation, as evidenced by their presence in numerous patents. The journey from a promising scaffold to a viable drug candidate, however, is critically dependent on a thorough understanding and optimization of its physicochemical properties.

This guide provides a comprehensive framework for the systematic evaluation and comparison of key physicochemical properties of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering research teams to make data-driven decisions in the lead optimization process.

The Strategic Importance of Physicochemical Profiling

The "Rule of Five" articulated by Lipinski and colleagues underscored the critical role of physicochemical properties in determining the oral bioavailability of drug candidates. For kinase inhibitors, which often target intracellular proteins, properties such as solubility, lipophilicity, and ionization state govern not only absorption but also membrane permeability, plasma protein binding, and ultimately, the compound's ability to reach its target in effective concentrations.

The this compound core, while offering a robust foundation for potency, presents inherent challenges. The presence of two halogen atoms can significantly increase lipophilicity, potentially leading to poor aqueous solubility. The pyrrolo-pyridine nitrogen atoms introduce a basic center, making the molecule's overall properties pH-dependent. Therefore, a systematic evaluation of how different substitutions on this core modulate these properties is not just a routine exercise but a cornerstone of a successful drug discovery program.

Core Physicochemical Properties for Evaluation

For any new series of this compound derivatives, we recommend a tiered approach to physicochemical profiling. The following four properties form the essential dataset for initial assessment and comparison.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a frequent cause of failure for promising compounds. We will focus on the kinetic solubility assay, which is a high-throughput method suitable for early-stage discovery.

Lipophilicity (LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross cell membranes. We will measure the distribution coefficient (LogD) at a physiologically relevant pH of 7.4, as this provides a more accurate reflection of a compound's behavior in the body than the partition coefficient (LogP).

Melting Point (Tm)

The melting point is a fundamental physical property that provides information about the purity and stability of a compound. A sharp melting point is indicative of high purity.

Acid Dissociation Constant (pKa)

The pKa determines the extent of ionization of a compound at a given pH. This is crucial as the ionized and un-ionized forms of a drug can have vastly different solubility, permeability, and target-binding characteristics.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the evaluation of the key physicochemical properties.

Kinetic Aqueous Solubility Determination by Nephelometry

This method assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. The turbidity resulting from the precipitation is measured by a nephelometer.

Workflow for Kinetic Solubility Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM stock solution in DMSO assay1 Add 2 µL of DMSO stock to buffer (final conc. 100 µM) prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) prep3 Aliquot 198 µL of buffer into 96-well plate prep2->prep3 prep3->assay1 assay2 Shake plate for 2 hours at room temperature assay1->assay2 assay3 Measure turbidity using a nephelometer assay2->assay3 analysis2 Compare sample turbidity to standard curve assay3->analysis2 analysis1 Generate standard curve with known concentrations analysis1->analysis2 analysis3 Determine kinetic solubility in µM analysis2->analysis3 cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare PBS (pH 7.4) and n-octanol part1 Combine equal volumes of aqueous and organic phases in a vial prep1->part1 prep2 Prepare a known concentration of compound in the aqueous phase prep2->part1 part2 Shake vigorously for 1 hour to ensure equilibrium part1->part2 part3 Centrifuge to separate the two phases part2->part3 analysis1 Carefully sample each phase part3->analysis1 analysis2 Determine compound concentration in each phase by UV-Vis or LC-MS analysis1->analysis2 analysis3 Calculate LogD = log([Compound]octanol / [Compound]aqueous) analysis2->analysis3

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is pivotal. However, innovation and safety are two sides of the same coin. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Identification: Understanding the Intrinsic Risk

The presence of the pyridine ring and halogen atoms suggests potential for toxicity and environmental persistence. Data from structurally similar chemicals indicate that this compound should be handled as, at a minimum, an irritant and an acutely toxic substance.

Hazard Class (Inferred from Analogues) Potential Effects Source Compound Examples
Acute Toxicity (Oral) Harmful or toxic if swallowed.3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (H301), 3-Bromo-5-chloropyridine (H301).[3][4]
Skin Corrosion/Irritation May cause skin irritation.3-Bromo-5-chloropyridine (H315), 3-Bromopyridine (H315).[4][5]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.3-Bromo-5-chloropyridine (H318), 3-Bromopyridine (H319).[4][5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.3-Bromo-5-chloropyridine (H335), 3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine.[4][6]

Causality: Halogenated aromatic and heterocyclic compounds can interfere with biological processes, and their metabolites can be reactive. The pyridine moiety itself is known to cause various health issues upon exposure, including nausea, headaches, and abdominal pain.[7][8] Therefore, treating this compound with a high degree of caution is scientifically justified and essential for personnel safety.

The Regulatory Imperative: Compliance with Hazardous Waste Law

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Under RCRA, the generator of the waste is legally responsible for determining if their waste is hazardous—a principle known as "cradle-to-grave" liability.[11]

Given its chemical structure, this compound waste falls squarely into the category of halogenated organic waste .[12][13] It is forbidden to dispose of such materials via standard municipal waste streams or down the sanitary sewer.[6][14] Disposal must proceed through a licensed hazardous waste management facility.

Standard Operating Protocol for Disposal

This protocol outlines the necessary steps from the point of generation to final hand-off for disposal. Adherence to this workflow ensures safety, compliance, and environmental protection.

Step 1: Immediate Handling and Use of Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All work with this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation risk.[7][15]

  • Primary PPE:

    • Gloves: Wear nitrile or neoprene gloves, as they provide good resistance to pyridine-like compounds.[7][15] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

    • Eye Protection: Chemical splash goggles are mandatory.[15]

    • Protective Clothing: A buttoned lab coat must be worn to protect from skin contact.[7]

Step 2: Critical Waste Stream Segregation

The most crucial step in chemical waste management is proper segregation. Co-mingling incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste."

  • Rationale: Halogenated waste requires specific treatment processes, typically high-temperature incineration, to safely break down the carbon-halogen bonds and scrub the resulting acid gases (like HCl and HBr).[16] Mixing it with non-halogenated waste contaminates the entire volume, forcing the entire batch to be treated by this more complex and expensive method.[12][17]

Step 3: Containerization and Labeling

Proper containment prevents spills and ensures clear communication of hazards.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap that is in good condition and compatible with the waste.[12][17]

  • Labeling: The container must be labeled clearly before the first drop of waste is added .[12] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . If mixed with solvents (e.g., for rinsing glassware), list all components. Do not use abbreviations.[12]

    • The approximate concentration or volume of each component.

    • The date accumulation started.

Step 4: On-Site Accumulation and Storage

Waste containers should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Storage Conditions: Keep the waste container tightly closed except when actively adding waste.[12] Store it in a cool, well-ventilated area, away from heat or ignition sources and incompatible materials like strong oxidizing agents.[18][19] Ensure secondary containment (e.g., a spill tray) is used.

Step 5: Final Disposal through a Certified Vendor

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.

  • Procedure: Follow your organization's procedures for requesting a waste pickup. You will need to provide the labeled container to the trained disposal personnel.

  • Manifest System: A hazardous waste manifest, a multi-part form, will be used to track the waste from your facility to its final destination, ensuring a documented chain of custody as required by the EPA.[11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

DisposalWorkflow Start Waste Generated (this compound) Assess Assess Waste Composition Start->Assess IsHalogenated Contains Br or Cl? Assess->IsHalogenated Halogenated_Bin Segregate into 'HALOGENATED WASTE' Container IsHalogenated->Halogenated_Bin  Yes Label Label Container: 'Hazardous Waste' + Full Chemical Name(s) Halogenated_Bin->Label Store Store in Satellite Accumulation Area (Sealed, Secondary Containment) Label->Store EHS_Pickup Request Pickup by Certified EHS / Waste Vendor Store->EHS_Pickup End Disposal via High-Temp Incineration EHS_Pickup->End

References

Navigating the Uncharted: A Safety-First Guide to Handling 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine presents a unique landscape of potential for discovery, alongside a set of undefined risks. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides a robust operational framework grounded in the principles of chemical safety and extrapolated from the known hazards of structurally similar halogenated aromatic compounds. Our core directive is to empower you with the knowledge to handle this compound with the utmost care, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Risks

While specific toxicological data for this compound is not yet established, an analysis of its structural motifs—a halogenated pyridine fused with a pyrrole ring—provides a strong basis for a precautionary approach.

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar halogenated pyridines are classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and potentially serious eye irritation or damage.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

Physicochemical Properties (where available):

PropertyValueSource
CAS Number1190310-75-8[4][5]
Molecular FormulaC₇H₄BrClN₂[4]
Molecular Weight231.48 g/mol [4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most probable routes of exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles, safeguarding against potential severe eye irritation.
Hand Protection Nitrile gloves (minimum 5 mil thickness)Offers chemical resistance to a broad range of organic compounds. Double-gloving is recommended for extended handling periods.
Body Protection Flame-resistant lab coatProtects against splashes and prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and P95 particulate filtersEssential when handling the solid outside of a certified chemical fume hood or when aerosolization is possible.

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount. The following steps are designed to minimize exposure and prevent accidental release.

Workflow for Safe Handling:

prep Preparation handling Handling in Fume Hood prep->handling decon Decontamination handling->decon disposal Waste Disposal decon->disposal

Caption: A streamlined workflow for the safe handling of this compound.

Step 1: Preparation

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.

  • Assemble Materials: Before introducing the compound, ensure all necessary equipment (spatulas, glassware, weighing paper, etc.) is inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

Step 2: Handling

  • Don PPE: Put on all required personal protective equipment before opening the compound's container.

  • Controlled Dispensing: Carefully weigh and dispense the required amount of the solid compound, minimizing the creation of dust.

  • Maintain Sash Height: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.

  • Immediate Sealing: Tightly seal the primary container immediately after dispensing.

Step 3: Decontamination

  • Clean Glassware: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent (e.g., acetone or ethanol) inside the fume hood.

  • Collect Rinsate: All solvent rinsate must be collected as halogenated organic waste.

  • Wipe Surfaces: Wipe down the interior surfaces of the fume hood with a solvent-dampened cloth. Dispose of the cloth as solid hazardous waste.

Disposal Plan: Environmental Responsibility

The disposal of halogenated organic compounds is strictly regulated to prevent environmental contamination. Segregation of waste is a critical component of a compliant disposal plan.

Waste Segregation and Disposal Workflow:

solid_waste Contaminated Solid Waste (Gloves, Wipes, Weighing Paper) halogenated_container Designated Halogenated Waste Container solid_waste->halogenated_container liquid_waste Contaminated Liquid Waste (Solvent Rinsate) liquid_waste->halogenated_container ehs_pickup EHS Waste Pickup halogenated_container->ehs_pickup

Caption: A clear workflow for the proper segregation and disposal of waste.

Disposal Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Segregate Waste Streams:

    • Solid Waste: Place all contaminated solid materials, including gloves, weighing paper, and cleaning wipes, into a sealed bag before depositing it into the halogenated waste container.

    • Liquid Waste: Collect all solvent rinsate and solutions containing the compound in the designated halogenated liquid waste container.

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, mitigating risks while unlocking its scientific potential. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

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Retrosynthesis Analysis

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3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.